Lycopene
Description
Properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Record name | lycopene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lycopene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-65-8 | |
| Record name | Lycopene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psi,psi-carotene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCOPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Lycopene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopene, a lipophilic carotenoid, is a tetraterpene synthesized by plants and microorganisms, renowned for its striking deep-red color and potent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights crucial for its application in research, particularly in the pharmaceutical and nutraceutical industries. The document details its chemical structure, solubility, stability, and spectral characteristics, supported by structured data tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the extraction, purification, and quantification of this compound and visualizes its key biological signaling pathways and antioxidant mechanisms using Graphviz diagrams. This guide is intended to be an in-depth resource for scientists and professionals engaged in the study and development of this compound-based products.
Chemical and Physical Properties
This compound is an acyclic isomer of β-carotene, characterized by a long chain of 40 carbon atoms with 11 conjugated and 2 non-conjugated double bonds.[3][4] This extensive system of conjugated double bonds is the chromophore responsible for its vibrant red color and its significant antioxidant activity.[1][5] The all-trans isomer is the most predominant and stable form found in nature, particularly in ripe tomatoes and tomato-based products.[2][3][6]
Table 1: Core Physicochemical Identifiers of this compound
| Property | Value | References |
| Chemical Formula | C₄₀H₅₆ | [1][6] |
| Molecular Weight | 536.87 g/mol | [6][7][8][9] |
| Appearance | Deep red solid/needles | [1] |
| Melting Point | 172-177 °C | [1][3][7][8][10] |
| CAS Number | 502-65-8 | [6] |
Solubility Profile
This compound's long hydrocarbon chain renders it highly lipophilic and practically insoluble in water.[1][11] Its solubility is significantly influenced by the polarity of the solvent and the isomeric form of the this compound molecule. Cis-isomers of this compound exhibit considerably higher solubility in organic solvents compared to the all-trans form.[12]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | References |
| Water | Insoluble | [1][6][11] |
| Methanol | Nearly insoluble | [6][11] |
| Ethanol (B145695) | Nearly insoluble (0.6 mg/mL for all-E) | [6][11][12] |
| Hexane (B92381) | 1 g/L (14 °C) | [1] |
| Chloroform | Freely soluble | [6] |
| Carbon Disulfide | Soluble | [1] |
| Tetrahydrofuran (B95107) (THF) | Freely soluble | [6] |
| Ether | Sparingly soluble | [6] |
| Vegetable Oil | Sparingly soluble | [6] |
| Acetone (B3395972) | Soluble (42.7 mg/mL for all-E) | [12] |
| Ethyl Acetate | Soluble (145.3 mg/mL for all-E) | [12] |
Stability and Degradation
The stability of this compound is a critical factor in its extraction, processing, and formulation. It is susceptible to degradation by heat, light, and oxygen, which can lead to both isomerization and oxidation.[13][14][15]
-
Isomerization: Exposure to heat and light can induce the conversion of the all-trans isomer to various cis-isomers.[1][2][13] While this can increase solubility, it may also alter biological activity. The stability of different isomers follows the general trend: 5-cis ≥ all-trans ≥ 9-cis ≥ 13-cis > 15-cis > 7-cis > 11-cis.[1][3]
-
Oxidation: The presence of oxygen can lead to the oxidative cleavage of the this compound molecule, resulting in a loss of color and the formation of off-flavor compounds.[13][15][16] This process is accelerated by heat and light.[13] The addition of antioxidants like butylated hydroxytoluene (BHT) can help mitigate oxidative degradation.[17]
Spectral Properties
The extended π-electron system in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum of all-trans-lycopene in hexane typically exhibits three characteristic peaks.
Table 3: UV-Vis Absorption Maxima of All-trans-Lycopene in Hexane
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | References |
| ~444-446 nm | - | [10][18][19] |
| ~470-472 nm | 186 x 10³ L mol⁻¹ cm⁻¹ | [10][18][19][20] |
| ~503-505 nm | - | [10][18][19] |
Biological Activity and Signaling Pathways
This compound is a potent antioxidant, primarily through its ability to quench singlet oxygen and scavenge free radicals.[21][22][23] Its antioxidant mechanism involves radical addition, electron transfer, and allylic hydrogen abstraction.[5] Beyond its direct antioxidant effects, this compound can modulate various cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer progression.[21][24][25]
Caption: this compound's primary antioxidant defense mechanisms against reactive oxygen species.
This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[26][24] This action is mediated through the reduction of reactive oxygen species (ROS), which are known activators of the NF-κB signaling cascade.[25][27]
Caption: this compound's inhibitory effect on the ROS-mediated NF-κB signaling pathway.
Experimental Protocols
Extraction of this compound from Tomato Products
This protocol describes a common solvent extraction method for obtaining this compound from tomato paste.
Materials:
-
Tomato paste
-
Acetone
-
Hexane
-
Ethanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Homogenizer (e.g., Ultra-Turrax)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh approximately 1 gram of tomato paste into a beaker.
-
Add 20 mL of an extraction buffer consisting of hexane, acetone, and ethanol in a 2:1:1 ratio.[27]
-
Homogenize the mixture for 1 minute on ice.[27]
-
Filter the homogenate and transfer the filtrate to a separatory funnel.
-
Add 50 mL of a saturated NaCl solution to the separatory funnel and mix gently to facilitate phase separation.[27]
-
Allow the layers to separate. The upper, colored hexane layer contains the this compound.
-
Collect the upper hexane layer and wash it with distilled water to remove residual acetone and other water-soluble impurities.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Redissolve the extract in a known volume of hexane for quantification.
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from a crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Alumina (activated) or Silica gel 60
-
Hexane
-
Acetone
-
Glass chromatography column
-
Cotton or glass wool
-
Collection flasks
Procedure:
-
Prepare a slurry of the stationary phase (e.g., alumina) in hexane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Place a small plug of cotton or glass wool at the bottom of the column.
-
Allow the hexane to drain until it is just above the level of the stationary phase.
-
Concentrate the crude this compound extract and dissolve it in a minimal amount of hexane.
-
Carefully load the concentrated sample onto the top of the column.
-
Elute the column with hexane. A yellow band of β-carotene will typically elute first.[2]
-
Collect the β-carotene fraction.
-
Switch the mobile phase to a mixture of 10-20% acetone in hexane to elute the more polar this compound.[2][28]
-
A distinct red band of this compound will move down the column.
-
Collect the red fraction containing the purified this compound.
-
Evaporate the solvent to obtain the purified this compound.
Quantification of this compound by UV-Vis Spectrophotometry
This protocol provides a straightforward method for quantifying this compound using its characteristic light absorption.
Materials:
-
Purified this compound solution in hexane
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Hexane (for blank)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the absorption maximum of this compound, typically around 472 nm or 503 nm in hexane.[23][29]
-
Use hexane to zero the absorbance of the spectrophotometer (blank).
-
Dilute the this compound solution with hexane to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).
-
Measure the absorbance of the diluted this compound solution.
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (1.86 x 10⁵ L mol⁻¹ cm⁻¹ at 472 nm in hexane), b is the path length of the cuvette (1 cm), and c is the concentration in mol/L.[20]
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details a reversed-phase HPLC method for the separation and quantification of this compound isomers.
Materials:
-
This compound extract or standard
-
HPLC-grade solvents (e.g., methanol, tetrahydrofuran (THF), acetonitrile, isopropanol)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 or C30 reversed-phase column
Procedure:
-
Prepare the mobile phase. A common mobile phase for this compound analysis is a mixture of methanol, THF, and water, or acetonitrile, methanol, and THF.[12][14] An example is acetonitrile:methanol:tetrahydrofuran (70:25:5, v/v). Degas the mobile phase before use.
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Prepare the sample by dissolving the this compound extract in the mobile phase or a suitable solvent like THF and filtering it through a 0.45 µm syringe filter.
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Record the chromatogram. The retention time for all-trans-lycopene will vary depending on the specific column and mobile phase used.
-
For quantification, prepare a calibration curve using this compound standards of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: A typical experimental workflow for the extraction, purification, and analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound, underscoring its lipophilic nature, specific solubility profile, and susceptibility to environmental factors. The presented data and experimental protocols offer a foundational resource for researchers and professionals in drug development, facilitating a deeper understanding and more effective utilization of this potent antioxidant. The visualization of its interaction with the NF-κB signaling pathway highlights a key mechanism of its biological activity, paving the way for further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. Standardization of solvent extraction process for this compound extraction from tomato pomace - MedCrave online [medcraveonline.com]
- 4. ijalsr.org [ijalsr.org]
- 5. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 6. The Importance of Antioxidant Activity for the Health-Promoting Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Process, Separation and Identification of this compound in this compound. [plantextractwholesale.com]
- 8. Modeling the mechanism of action of this compound as a hydroxyl radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Optimal Procedure to Extract this compound [bestextractionmachine.com]
- 12. ijfmr.com [ijfmr.com]
- 13. Modeling the mechanism of action of this compound as a hydroxyl radical scavenger [ouci.dntb.gov.ua]
- 14. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 15. v2.pjsir.org [v2.pjsir.org]
- 16. researchgate.net [researchgate.net]
- 17. ebm-journal.org [ebm-journal.org]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Improving the Stability of this compound from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. asrjetsjournal.org [asrjetsjournal.org]
- 23. Multifaceted Effects of this compound: A Boulevard to the Multitarget-Based Treatment for Cancer [mdpi.com]
- 24. brieflands.com [brieflands.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound Inhibits Reactive Oxygen Species-Mediated NF-κB Signaling and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. asianpubs.org [asianpubs.org]
The intricate Machinery of Lycopene Production in Tomatoes: A Technical Guide
For Immediate Release
[CITY, STATE] – A comprehensive technical guide detailing the lycopene biosynthesis pathway in tomatoes has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of the molecular and genetic underpinnings of this compound production, a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries.
The guide meticulously outlines the enzymatic steps and genetic regulation that govern the synthesis of this compound, the carotenoid pigment responsible for the characteristic red color of ripe tomatoes. It provides a detailed examination of the key genes and enzymes involved in the pathway, including phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), which together orchestrate the conversion of geranylgeranyl pyrophosphate to all-trans-lycopene.[1][2][3][4][5]
Furthermore, the document delves into the complex regulatory networks that control this compound accumulation. This includes the pivotal role of transcription factors such as RIPENING-INHIBITOR (RIN), which directly activates the expression of key biosynthetic genes like PSY1.[1] The influence of environmental factors, such as light and temperature, and hormonal signals, including ethylene (B1197577) and jasmonates, on the modulation of this pathway is also thoroughly discussed.[2][6]
Recognizing the importance of empirical data, this guide summarizes quantitative findings on this compound and β-carotene content across various tomato genotypes and experimental conditions. These data are presented in clearly structured tables to facilitate comparative analysis. Additionally, detailed experimental protocols for the extraction and quantification of this compound are provided, offering researchers practical methodologies for their own investigations.
To enhance comprehension, the whitepaper incorporates mandatory visualizations. Diagrams of the core biosynthetic pathway, its intricate regulatory mechanisms, and a typical experimental workflow for this compound quantification have been generated using the Graphviz DOT language, adhering to strict specifications for clarity and color contrast.
This technical guide is intended to be a valuable asset for those seeking to understand and manipulate the this compound biosynthesis pathway in tomatoes, whether for crop improvement, the development of functional foods, or the exploration of its therapeutic potential.
Core this compound Biosynthesis Pathway
The biosynthesis of this compound in tomatoes is a plastid-localized pathway that begins with the isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP).[2][3] The pathway is a segment of the broader carotenoid biosynthesis network.
The initial committed step is the head-to-head condensation of two molecules of GGPP to form the colorless 15-cis-phytoene (B30313).[3] This reaction is catalyzed by the enzyme phytoene synthase (PSY) , with the fruit-specific isoform, PSY1 , being the rate-limiting enzyme during ripening.[1][6][7]
Subsequently, a series of desaturation and isomerization reactions convert 15-cis-phytoene into the all-trans-lycopene. Phytoene desaturase (PDS) introduces two double bonds, followed by ζ-carotene desaturase (ZDS) which adds two more.[1][6] The isomerization from cis to trans configurations is mediated by ζ-carotene isomerase (ZISO) and carotenoid isomerase (CRTISO) .[1][4] The loss of function of CRTISO leads to the accumulation of the cis-form of this compound, prothis compound.[6]
The pathway can then branch, with the cyclization of this compound by This compound β-cyclase (LCY-B) and This compound ε-cyclase (LCY-E) leading to the production of β-carotene and α-carotene, respectively.[1][3][8] The downregulation of these cyclases is crucial for the accumulation of this compound in ripe tomatoes.[6][8]
References
- 1. Frontiers | Functional phytochemicals in tomatoes: biosynthesis, gene regulation, and human health implications [frontiersin.org]
- 2. Ethylene independent induction of this compound biosynthesis in tomato fruits by jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Enriched in Tomato Fruit by CRISPR/Cas9-Mediated Multiplex Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of Tomato this compound Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ffhdj.com [ffhdj.com]
- 7. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]
- 8. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for this compound epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
Lycopene's Antioxidant Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopene, a lipophilic carotenoid abundant in tomatoes and other red fruits, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound mitigates oxidative stress. We will delve into its direct scavenging of reactive oxygen species (ROS), its exceptional ability to quench singlet oxygen, and its indirect antioxidant effects via the modulation of critical cellular signaling pathways, primarily the Nrf2-ARE pathway. This document synthesizes quantitative data on this compound's antioxidant capacity, details key experimental protocols for its evaluation, and presents visual diagrams of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Core Mechanisms of Antioxidant Action
This compound's antioxidant prowess stems from its unique chemical structure, characterized by a long chain of eleven conjugated double bonds. This structural feature enables it to efficiently neutralize free radicals and dissipate energy from excited molecules.[1]
Direct Free Radical Scavenging
This compound is a formidable scavenger of various reactive oxygen species, including peroxyl radicals, hydroxyl radicals, and nitrogen dioxide.[2] The scavenging mechanism involves three primary reactions:
-
Radical Adduct Formation: this compound can directly add to a free radical, forming a stable this compound-radical adduct.[3]
-
Electron Transfer: this compound can donate an electron to a free radical, thereby neutralizing it.[3]
-
Allylic Hydrogen Abstraction: A hydrogen atom from an allylic position on the this compound molecule can be abstracted by a free radical.[3]
The predominant mechanism is influenced by the type of free radical, the surrounding microenvironment, and the physical state of the this compound molecule.[3]
Quenching of Singlet Oxygen
Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can inflict significant damage to cellular components, particularly lipids. This compound is exceptionally proficient at quenching singlet oxygen, a process that primarily occurs through physical quenching. In this mechanism, the excited singlet oxygen transfers its energy to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.[4] This process is highly efficient, with this compound exhibiting one of the highest known rate constants for singlet oxygen quenching among biological molecules.[1]
Indirect Antioxidant Effects: Induction of Endogenous Antioxidant Enzymes
Beyond its direct scavenging activities, this compound exerts a significant indirect antioxidant effect by upregulating the expression of endogenous antioxidant enzymes. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][5]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of various antioxidant and detoxification genes.[5] This binding event initiates the transcription of a suite of protective enzymes, including:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[2]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[2]
-
Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.
By augmenting the cellular antioxidant arsenal, this compound enhances the intrinsic defense mechanisms against oxidative insults.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key quantitative data.
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) | Source |
| DPPH Radical Scavenging | 4.57 ± 0.23 | Vitamin C | 9.82 ± 0.42 | [2] |
| Hydrogen Peroxide Scavenging | 47.662 | Ascorbic Acid | Not specified in source | [7] |
| Nitric Oxide Radical Scavenging | 57.879 | Ascorbic Acid | 53.568 | [7] |
Table 1: In Vitro Radical Scavenging Activity of this compound.
| Parameter | Value | Comparison Compounds | Quenching Rate Constants of Comparison Compounds (M⁻¹s⁻¹) | Source |
| Singlet Oxygen Quenching Rate Constant (k_q) | 31 x 10⁹ M⁻¹s⁻¹ | β-carotene | 14 x 10⁹ | [1] |
| α-tocopherol | 0.3 x 10⁹ | [1] |
Table 2: Singlet Oxygen Quenching Rate Constant of this compound.
| Enzyme | Effect of this compound Treatment | Model System | Source |
| Superoxide Dismutase (SOD) | Increased activity | Diabetic rats | [2] |
| Catalase (CAT) | Increased activity | Diabetic rats | [2] |
| Glutathione Peroxidase (GPx) | Increased activity | Diabetic rats | [2] |
| Glutathione S-transferase (GST) | Increased activity | Diabetic rats | [2] |
Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity.
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway
The following diagram illustrates the activation of the Nrf2-ARE pathway by this compound, leading to the expression of antioxidant enzymes.
Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.
General Experimental Workflow for Assessing Antioxidant Activity
The diagram below outlines a typical experimental workflow for evaluating the antioxidant properties of this compound.
Caption: Experimental workflow for evaluating this compound's antioxidant activity.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (analytical grade)
-
This compound standard/extract
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., THF or chloroform) and then make serial dilutions in methanol. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the absorbance at 734 nm decreases.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound standard/extract
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the this compound sample and the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions or positive control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Tissue homogenate or lipid-rich sample
-
Malondialdehyde (MDA) standard (from 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Sample preparation: Homogenize the tissue sample in a suitable buffer. To prevent further oxidation during the assay, add BHT to the homogenization buffer.
-
Reaction:
-
To 0.5 mL of the sample homogenate, add 2.5 mL of 20% TCA and centrifuge to precipitate proteins.
-
To 2 mL of the supernatant, add 1 mL of 0.67% TBA.
-
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.
-
Cooling and Measurement: Cool the tubes on ice and measure the absorbance of the supernatant at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Calculation: Determine the concentration of MDA in the samples from the standard curve and express the results as nmol of MDA per mg of protein.
Conclusion
This compound's antioxidant activity is a complex interplay of direct free radical scavenging, highly efficient singlet oxygen quenching, and the induction of the body's own antioxidant defense systems through the Nrf2 signaling pathway. This comprehensive mechanism underscores its potential as a valuable agent in the prevention and mitigation of oxidative stress-related pathologies. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the synergistic effects of this compound with other dietary antioxidants and its precise molecular targets in various disease models.
References
- 1. This compound as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
Unraveling the Anti-inflammatory Potential of Lycopene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. The quest for novel anti-inflammatory agents has led to a growing interest in nutraceuticals, with lycopene emerging as a promising candidate. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, a potent carotenoid antioxidant. It delves into the molecular mechanisms of action, details established experimental protocols for its investigation, and presents quantitative data from seminal in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of innovative anti-inflammatory therapeutics.
Introduction
This compound, a lipophilic carotenoid responsible for the red hue of tomatoes, watermelon, and other fruits, has garnered significant attention for its potential health benefits, particularly its potent antioxidant and anti-inflammatory activities.[1] Chronic inflammation is a key etiological factor in the pathogenesis of numerous disorders, including cardiovascular diseases, neurodegenerative diseases, cancer, and metabolic syndrome.[2] this compound's ability to modulate inflammatory pathways presents a compelling case for its development as a therapeutic or chemopreventive agent. This guide synthesizes the current scientific understanding of this compound's anti-inflammatory actions, providing a robust foundation for further research and development.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the expression and activity of pro-inflammatory mediators.[2] Its potent antioxidant properties are intrinsically linked to its anti-inflammatory capacity, as reactive oxygen species (ROS) are key signaling molecules in inflammatory cascades.[3]
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several critical signaling pathways that orchestrate the inflammatory response:
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[4][6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[7][8] Studies have shown that this compound can inhibit IκB kinase (IKK) activity, a critical upstream event in NF-κB activation.[4][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[10] this compound has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 MAPK, thereby downregulating downstream inflammatory responses.[11][12]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13][14] this compound can activate the Nrf2 pathway, leading to increased HO-1 expression.[13][15] HO-1 has potent anti-inflammatory properties, in part by inhibiting the NF-κB pathway.[13]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway: PPAR-γ is a nuclear receptor with significant anti-inflammatory functions.[16] this compound has been shown to activate PPAR-γ, which can in turn inhibit the expression of pro-inflammatory genes.[16][17]
Inhibition of Pro-inflammatory Mediators
Through the modulation of these signaling pathways, this compound effectively reduces the production and activity of a wide range of pro-inflammatory molecules:
-
Cytokines: this compound significantly downregulates the expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][5][18]
-
Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[5][19]
-
Other Inflammatory Markers: this compound has also been shown to reduce the levels of other inflammatory markers such as myeloperoxidase (MPO), a marker of neutrophil infiltration.[2][20]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| Prostate Cancer Cells (PC3, MDA-MB-231) | - | ≥1.25 μM | NF-κB Transcriptional Activity | 20-50% reduction | [4] |
| Prostate & Breast Cancer Cells | - | ≥1.25 μM | IκB Phosphorylation | 30-40% reduction | [6] |
| Prostate & Breast Cancer Cells | TNF-α | ≥1.25 μM | NF-κB p65 Nuclear Translocation | ≥25% suppression | [6] |
| MDA-MB-231 Cells | - | 5 μM | IKKβ Activity | ~25% inhibition | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.25 - 4.0 μM | IL-1β, TNF-α Production | Dose-dependent increase | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.25 - 4.0 μM | IL-2, IL-10, IFN-γ Secretion | Dose-dependent decrease | [9] |
| Macrophage Cells (J774A.1) | Cigarette Smoke Extract | 1 μM and 2 μM | ROS Production | Reduction at 24h | [21] |
| Pancreatic Cancer Cells (PANC-1) | - | 10-20 µM | NF-κB DNA-binding activity | Significant reduction | [22] |
| Prostate Cancer Cells (LNCaP, PC3, DU145) | - | 1-5 µmol/L | Cell Viability | Significant dose- and time-dependent decrease | [18] |
| Mouse Macrophage Cells (RAW 264.7) | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) Production | 40% inhibition compared to control | [19] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Induction | This compound Dosage | Measured Parameter | Result | Reference |
| Wistar Rats | TNBS-induced colitis | 300 µ g/rat/day | Myeloperoxidase (MPO) activity | Significantly lower than control | [2][5][20] |
| Wistar Rats | TNBS-induced colitis | 300 µ g/rat/day | Colonic thickness, weight, area of inflammation | Beneficial effect on macroscopic parameters | [2][5] |
| Male Albino Rats | High-fat diet-induced obesity | 10 mg/kg/day | Serum cytokines (Resistin, TNF-α, IL-1β, IL-6) | Significant depletion | [23] |
| Male Albino Rats | High-fat diet-induced obesity | 10 mg/kg/day | NF-κB receptor expression | Remarkable decrease | [23] |
| Mice | Lipopolysaccharide (LPS) | 0.9 mg/kg | Neutrophil infiltration in spleen | Significant reduction | [16] |
| Mice | Cigarette Smoke Exposure | 50 mg/kg/day | Total leukocytes in bronchoalveolar lavage fluid | Suppressed CS-induced increase | [21] |
| Mice | Cigarette Smoke Exposure | 25 and 50 mg/kg/day | TNF-α, IFN-γ, IL-10 levels | Suppressed CS-induced increase | [21] |
| Hypercholesterolemic Rats | High-cholesterol diet | Not specified | TNF-α, IL-6, NF-κB levels | Significant decline | [13] |
| Rats | Acetic acid-induced colitis | 10 mg/kg/day | NF-κB, caspase-3, TGF-β1 gene expression | Significant down-regulation | [24] |
| Rats with Colitis | Iron supplementation | Not specified | Severity of colitis (necrosis, ulceration, hemorrhage) | Attenuated pathology | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[26][27]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[3]
-
This compound Treatment: Prepare stock solutions of this compound in an appropriate solvent (e.g., tetrahydrofuran, THF). On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM). A vehicle control (medium with the solvent) should be included. Incubate for a predetermined time (e.g., 1-2 hours).[3][27]
-
Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[3]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[28]
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent assay.[29]
-
Cytokine ELISA: Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][30]
-
Western Blot Analysis for NF-κB Pathway: Lyse the cells and extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated forms of IκBα and p65 to assess the activation of the NF-κB pathway.[11][31]
-
In Vivo Anti-inflammatory Assay in a Rat Model of Colitis
Objective: To evaluate the therapeutic potential of this compound in a chemically induced model of colitis in rats.
Animal Model: Male Wistar rats.
Protocol:
-
Animal Acclimatization: House the rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.[5]
-
Induction of Colitis:
-
Anesthetize the rats lightly.
-
Induce colitis by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695) or by intrarectal administration of acetic acid.[2][5][14]
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil, sunflower oil).
-
Administer this compound orally via gavage at a specific dose (e.g., 300 µ g/rat/day or 10 mg/kg/day) for a defined period, which can be either as a pretreatment before colitis induction or as a treatment after induction.[5][21][23]
-
-
Assessment of Colitis Severity:
-
After the treatment period, euthanize the rats and collect the colon tissue.
-
Macroscopic Evaluation: Assess the colon for visible signs of inflammation, including ulceration, thickening of the colon wall, and adhesion to surrounding tissues.[5]
-
Histological Analysis: Fix a portion of the colon tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the microscopic changes, such as mucosal damage and inflammatory cell infiltration.[14]
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue and measure the MPO activity, a biochemical marker of neutrophil infiltration, using a colorimetric assay.[32][33]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound supplementation attenuates the inflammatory status of colitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.port.ac.uk [pure.port.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits NF-kB-Mediated IL-8 Expression and Changes Redox and PPARγ Signalling in Cigarette Smoke–Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effect of this compound on cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound Modulates Oxidative Stress and Inflammation in Hypercholesterolemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. novamedline.com [novamedline.com]
- 16. wjarr.com [wjarr.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound exerts anti-inflammatory effect to inhibit prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits LPS-induced proinflammatory mediator inducible nitric oxide synthase in mouse macrophage cells. | Semantic Scholar [semanticscholar.org]
- 20. cris.tau.ac.il [cris.tau.ac.il]
- 21. The antioxidant and anti-inflammatory properties of this compound in mice lungs exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Vivo Assessment of this compound Effect on Obesity-Induced Inflammation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. researchgate.net [researchgate.net]
- 25. 5-ASA and this compound decrease the oxidative stress and inflammation induced by iron in rats with colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 30. bowdish.ca [bowdish.ca]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lycopene in the Prevention of Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopene, a naturally occurring carotenoid found in high concentrations in tomatoes and other red-colored fruits and vegetables, has garnered significant scientific interest for its potential role in the prevention of cardiovascular disease (CVD).[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and clinical evidence supporting the cardioprotective effects of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential. The guide summarizes quantitative data from key studies in structured tables, details relevant experimental protocols, and visualizes complex biological processes through signaling pathway diagrams.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide.[4] Lifestyle and dietary interventions are increasingly recognized as crucial for CVD prevention and management.[5] Among various dietary components, this compound has emerged as a promising agent due to its potent antioxidant and anti-inflammatory properties.[1][4][6] Epidemiological studies have consistently shown an inverse correlation between the consumption of this compound-rich foods and the risk of cardiovascular events.[6][7] This guide delves into the scientific evidence that elucidates the multifaceted role of this compound in promoting cardiovascular health.
Mechanisms of Action
This compound exerts its cardioprotective effects through several interconnected mechanisms, primarily centered around its ability to counteract oxidative stress and inflammation, which are key drivers in the pathogenesis of CVD.[4]
Antioxidant Effects
This compound is a highly efficient quencher of singlet oxygen and other reactive oxygen species (ROS).[1][8] Its unique acyclic structure with 11 conjugated double bonds allows it to effectively neutralize free radicals, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[9] By reducing oxidative stress, this compound helps to mitigate endothelial dysfunction, a critical early event in atherosclerosis.[6][8]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of atherosclerosis. This compound has been shown to modulate inflammatory responses through various pathways. It can inhibit the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[2][6][10][11] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][8]
Effects on Cholesterol Metabolism and Atherosclerosis
This compound has demonstrated beneficial effects on lipid profiles. It can inhibit the synthesis of cholesterol by reducing the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[12][13][14] Furthermore, this compound has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, and increase levels of high-density lipoprotein (HDL) cholesterol, or "good" cholesterol.[1][6][12][13] A key step in atherogenesis is the oxidation of LDL cholesterol. This compound, by virtue of its antioxidant properties, can protect LDL particles from oxidation, thereby reducing their atherogenic potential.[6][8]
Improvement of Endothelial Function and Blood Pressure Regulation
A healthy endothelium is crucial for maintaining vascular tone and blood flow. This compound has been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key vasodilator.[1][2][5] It achieves this by inhibiting the angiotensin-converting enzyme (ACE), which leads to reduced production of the vasoconstrictor angiotensin II and subsequently less oxidative stress.[5][6][7][8] This improvement in endothelial function contributes to the observed reductions in blood pressure associated with this compound consumption.[1][7]
Key Signaling Pathways Modulated by this compound
This compound's diverse biological activities are mediated through its interaction with several key intracellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound can activate the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[1][10][11][15] This upregulation of the endogenous antioxidant defense system is a crucial mechanism by which this compound confers protection against oxidative stress.
NF-κB Signaling Pathway
As mentioned earlier, this compound can inhibit the activation of the NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11] By stabilizing the IκBα/NF-κB complex, this compound prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Quantitative Data from Key Clinical and Preclinical Studies
The following tables summarize the quantitative findings from significant studies investigating the effects of this compound on cardiovascular health.
Table 1: Human Clinical Trials on this compound Supplementation and Cardiovascular Risk Factors
| Study (Year) | Participants (n) | Intervention | Duration | Key Findings |
| Kim et al. (2011)[2] | 299 Korean men | 15 mg/day this compound | 8 weeks | Significant reduction in systolic blood pressure. |
| Gajendragadkar et al. (2014)[16] | 36 statin-treated CVD patients | 7 mg/day this compound | 2 months | 53% improvement in endothelium-dependent vasodilation compared to placebo. |
| Kim et al. (2011)[2] | - | 15 mg/day this compound | 8 weeks | Decrease in high-sensitivity C-reactive protein (hs-CRP). |
| Petyaev et al. (2016)[9] | 74 CVD patients | 7 mg/day lycosome-formulated this compound | 30 days | Five-fold decrease in oxidized LDL; threefold reduction in inflammatory oxidative damage marker. |
| Unnamed Clinical Trial[3] | - | 15-30 mg/day this compound | - | Decrease in systolic blood pressure. |
| Unnamed Clinical Trial[6] | Male participants | 6 mg or 15 mg/day this compound | 8 weeks | Significant improvement in endothelial function and reduction in inflammatory markers in the 15 mg group. |
| Unnamed Clinical Trial[3] | Japanese patients | Regular this compound consumption | 12 weeks | Significant decrease in LDL levels. |
Table 2: Preclinical (Animal) Studies on this compound and Cardiovascular Disease Models
| Study (Year) | Animal Model | Intervention | Duration | Key Findings |
| Lorenz et al. (2012)[17][18][19] | New Zealand White rabbits on a high-cholesterol diet | 5 mg/kg body weight/day this compound | 4 weeks | Significant reduction of 50% in total and LDL cholesterol serum levels; significantly decreased cholesteryl ester in the aorta. |
| Unnamed Study[3] | Male Kunming mice with atrazine-induced cardiac inflammation | 5 mg/kg body weight/day this compound | - | Cardioprotective action by lowering pro-inflammatory TNF-α, IL-6, COX2, and IL-1β. |
| Unnamed Study[3] | BALB/c mice with myocardial infarction | 10 mg/kg body weight/day this compound | - | Significantly reduced pro-inflammatory cytokines (IL-1β and TNF-α) and caspases in the myocardium; suppressed NF-kB expression. |
| Unnamed Study[20][21] | ApoE knockout mice on a high-fat diet | Human equivalent dose of 60 mg/day this compound | 11 weeks | Significant reduction in triglycerides and cholesterol blood levels; reduced atherosclerotic plaque extent and intima-media thickness. |
| Mane and Pawar (2023)[22] | Wistar rats | This compound-rich tomato puree | 28 days | Decrease in total cholesterol (159.99 to 126.40 mg/dl), serum triglycerides (114.81 to 107.34 mg/dl), and LDL cholesterol (40.19 to 32.90 mg/dl); increase in HDL cholesterol (19.99 to 23.87 mg/dl). |
Detailed Methodologies of Key Experiments
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed protocols for key experimental setups cited in the literature.
Randomized Controlled Trial for Endothelial Function Assessment
-
Objective: To assess the effect of this compound supplementation on endothelial function in patients with cardiovascular disease.
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Participants: Statin-treated patients with a confirmed diagnosis of cardiovascular disease and a control group of healthy volunteers.
-
Intervention: Participants are randomized to receive either 7 mg of this compound or a matching placebo daily for a period of two months.[6]
-
Primary Outcome Measurement (Endothelial Function): Forearm blood flow (FBF) is measured using venous occlusion plethysmography in response to intra-arterial infusions of acetylcholine (B1216132) (endothelium-dependent vasodilator) and sodium nitroprusside (endothelium-independent vasodilator).
-
Secondary Outcome Measurements: Blood pressure, lipid profile (total cholesterol, LDL, HDL, triglycerides), and inflammatory markers (e.g., hs-CRP) are measured at baseline and at the end of the intervention period.
-
Data Analysis: The change in FBF from baseline in response to vasodilators is compared between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA), adjusting for baseline values.
Animal Model of Atherosclerosis
-
Objective: To investigate the effect of this compound on the development of atherosclerosis in a rabbit model.
-
Dietary Intervention: The animals are divided into four groups: 1) standard diet, 2) high-cholesterol diet (0.5% cholesterol), 3) high-cholesterol diet with placebo beadlets, and 4) high-cholesterol diet with this compound beadlets (5 mg/kg body weight/day).[17] The intervention period is four weeks.
-
Outcome Measurements:
-
Blood Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured at the beginning and end of the study. Plasma this compound levels are also determined.
-
Aortic Tissue Analysis: After the intervention period, the aortas are excised. The extent of aortic surface lipid deposition is quantified, and the amount of cholesteryl ester in the aortic tissue is measured. The intima-media thickness can also be assessed.
-
-
Data Analysis: The differences in the measured parameters between the four groups are analyzed using statistical methods such as ANOVA followed by post-hoc tests.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a valuable nutraceutical in the prevention of cardiovascular disease. Its potent antioxidant and anti-inflammatory properties, coupled with its beneficial effects on lipid metabolism and endothelial function, make it a compelling candidate for further research and development.
Future research should focus on:
-
Conducting large-scale, long-term clinical trials to definitively establish the efficacy of this compound supplementation in reducing cardiovascular events.
-
Investigating the optimal dosage and formulation of this compound for maximum bioavailability and cardioprotective effects.
-
Elucidating the synergistic effects of this compound with other dietary components and conventional cardiovascular medications.
-
Exploring the potential of this compound in personalized nutrition strategies for individuals at high risk of CVD.
By continuing to unravel the complex mechanisms of action of this compound, the scientific and medical communities can better harness its potential to combat the global burden of cardiovascular disease.
References
- 1. This compound: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases | MDPI [mdpi.com]
- 2. Frontiers | this compound and Vascular Health [frontiersin.org]
- 3. jchr.org [jchr.org]
- 4. lycored.com [lycored.com]
- 5. ffhdj.com [ffhdj.com]
- 6. How this compound Protects the Heart - Life Extension [lifeextension.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound in the Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound supplementation on cardiovascular parameters and markers of inflammation and oxidation in patients with coronary vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Stork: Effect of this compound and tomato products on cholesterol metabolism [storkapp.me]
- 14. [PDF] Effect of this compound and Tomato Products on Cholesterol Metabolism | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Effects of Oral this compound Supplementation on Vascular Function in Patients with Cardiovascular Disease and Healthy Volunteers: A Randomised Controlled Trial | PLOS One [journals.plos.org]
- 17. Effects of this compound on the Initial State of Atherosclerosis in New Zealand White (NZW) Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on the Initial State of Atherosclerosis in New Zealand White (NZW) Rabbits | PLOS One [journals.plos.org]
- 19. Effect of this compound and Tomato Products on Cholesterol Metabolism - ProQuest [proquest.com]
- 20. Atherosclerosis Plaque Reduction by this compound Is Mediated by Increased Energy Expenditure through AMPK and PPARα in ApoE KO Mice Fed with a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atherosclerosis Plaque Reduction by this compound Is Mediated by Increased Energy Expenditure through AMPK and PPARα in ApoE KO Mice Fed with a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journaljpri.com [journaljpri.com]
Lycopene's Potential in Neurodegenerative Disease Research: A Technical Guide
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological hallmark of these conditions is progressive neuronal loss, often underpinned by oxidative stress, neuroinflammation, and apoptosis.[1] Lycopene, a naturally occurring carotenoid found in red fruits and vegetables, has garnered considerable attention for its potent antioxidant and anti-inflammatory properties.[2][3] Its lipophilic nature allows it to traverse the blood-brain barrier, enabling it to exert neuroprotective effects directly within the central nervous system.[2] This technical guide provides an in-depth overview of the current research on this compound's potential as a therapeutic agent in neurodegenerative diseases, focusing on its mechanisms of action, experimental evidence, and relevant methodologies for researchers, scientists, and drug development professionals.
Core Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract oxidative stress, mitigate neuroinflammation, and inhibit neuronal apoptosis.
Antioxidant Effects
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases.[1] this compound is a powerful antioxidant that can neutralize free radicals.[4]
-
Scavenging of Reactive Oxygen Species (ROS): this compound effectively quenches singlet oxygen and other ROS, thereby protecting cellular components from oxidative damage.
-
Modulation of Antioxidant Enzymes: this compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and increase the levels of reduced glutathione (GSH).[1][3]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory cytokines, is a critical component in the progression of neurodegenerative diseases.[5] this compound exhibits significant anti-inflammatory properties through the modulation of key signaling pathways.
-
Inhibition of NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][6]
-
Activation of Nrf2 Signaling: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.[6]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative disorders. This compound can interfere with apoptotic cascades.
-
Modulation of Bcl-2 Family Proteins: this compound can regulate the expression of the Bcl-2 family of proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing the levels of pro-apoptotic proteins like Bax.[7]
-
Inhibition of Caspase Activation: this compound has been demonstrated to reduce the activity of caspases, such as caspase-3, which are key executioners of apoptosis.[5][8]
This compound in Specific Neurodegenerative Diseases
Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. Oxidative stress and neuroinflammation play crucial roles in its pathogenesis.[2][9]
| Parameter | Animal Model | Treatment Group | Control Group (AD Model) | Result | Reference |
| Oxidative Stress Markers | |||||
| Malondialdehyde (MDA) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly reduced (p < 0.001) | [2][9] |
| Superoxide Dismutase (SOD) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly increased (p < 0.001) | [2] |
| Glutathione Peroxidase (GPx) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly increased (p < 0.001) | [2] |
| Inflammatory Markers | |||||
| TNF-α | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [10][11] |
| IL-1β | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [10] |
| NF-κB | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [5][10] |
| Behavioral Outcomes | |||||
| Escape Latency (Morris Water Maze) | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Significantly decreased from day 2 onwards | [10] |
| Time in Target Quadrant (MWM) | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Significantly increased | [10] |
Alzheimer's Disease Animal Model (Aβ1-42 Injection) [5]
-
Animal Preparation: Adult male Wistar rats are anesthetized.
-
Stereotaxic Surgery: Rats are placed in a stereotaxic apparatus. Aβ1-42 peptide is injected bilaterally into the cerebral ventricles.
-
Post-operative Care: Animals are monitored for recovery.
-
This compound Administration: this compound is administered orally (e.g., 1, 2, and 4 mg/kg) for a specified period (e.g., 14 days) following the Aβ1-42 injection.[10]
Morris Water Maze (MWM) Test [12][13][14]
-
Apparatus: A circular pool is filled with water made opaque. A hidden platform is submerged in one quadrant.
-
Acquisition Phase: Rats undergo multiple trials per day for several consecutive days to learn the platform's location using spatial cues. The time to find the platform (escape latency) is recorded.[10]
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[10]
Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Oxidative stress and mitochondrial dysfunction are key contributors to its pathology.[8]
| Parameter | Animal Model | Treatment Group | Control Group (PD Model) | Result | Reference |
| Neurochemical Analysis | |||||
| Striatal Dopamine | MPTP-induced PD mice | This compound (5, 10, 20 mg/kg) | MPTP | Dose-dependent protection against depletion | [8] |
| Oxidative Stress Markers | |||||
| Malondialdehyde (MDA) | MPTP-induced PD mice | This compound (5, 10, 20 mg/kg) | MPTP | Attenuated increase | [8] |
| Apoptosis Markers | |||||
| Caspase-3 | MPTP-induced PD mice | This compound (5, 10, 20 mg/kg) | MPTP | Reversed induction | [8] |
| Bcl-2 | MPTP-induced PD mice | This compound (5, 10, 20 mg/kg) | MPTP | Reversed reduction | [8] |
Parkinson's Disease Animal Model (MPTP Induction) [8][15]
-
Animal Preparation: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal injection to induce parkinsonism.
-
This compound Treatment: this compound is administered orally (e.g., 5, 10, and 20 mg/kg/day) for a defined period.[8]
Immunohistochemistry for Glial Activation [6][16][17][18][19][20]
-
Tissue Preparation: Brains are perfused, fixed, and sectioned.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of microglial activation (Iba-1) or astrogliosis (GFAP).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Visualization: Sections are imaged using a fluorescence microscope to visualize and quantify glial cell activation.
Huntington's Disease
Huntington's disease is a genetic neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. The 3-nitropropionic acid (3-NP) model is often used to mimic the striatal degeneration seen in this disease.[21][22][23][24]
Huntington's Disease Animal Model (3-NP Induction) [21][22][23]
-
Animal Preparation: Rats are typically used for this model.
-
3-NP Administration: 3-Nitropropionic acid (3-NP), a mitochondrial toxin, is administered systemically (e.g., via osmotic pumps) to induce striatal lesions.
-
This compound Intervention: The neuroprotective effects of this compound can be assessed by administering it prior to or concurrently with 3-NP.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in neuroprotection.
Experimental Workflow for Assessing this compound's Efficacy
Caption: General experimental workflow for evaluating this compound in neurodegenerative disease models.
Conclusion and Future Directions
The existing body of preclinical evidence strongly suggests that this compound holds significant promise as a neuroprotective agent for the treatment of neurodegenerative diseases. Its ability to combat oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways provides a solid foundation for its therapeutic potential. However, the majority of the current data is derived from animal models. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into effective therapies for human neurodegenerative diseases. Further investigation into the optimal dosage, formulation, and long-term effects of this compound supplementation in humans is warranted. The development of novel delivery systems to enhance the bioavailability of this compound to the brain could also be a fruitful area of research.
References
- 1. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses palmitic acid-induced brain oxidative stress, hyperactivity of some neuro-signalling enzymes, and inflammation in female Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and neuroprotective effects of this compound and insulin in the hippocampus of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound abrogates Aβ(1-42)-mediated neuroinflammatory cascade in an experimental model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation of this compound attenuates oxidative stress induced neuroinflammation and cognitive impairment via Nrf2/NF-κB transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects neuroblastoma cells against oxidative damage via depression of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound against MPTP induced experimental Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates cognitive dysfunctions in an Alzheimer's disease rat model via suppressing the oxidative and neuroinflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. noldus.com [noldus.com]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 18. m.youtube.com [m.youtube.com]
- 19. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]
- 21. conductscience.com [conductscience.com]
- 22. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isomers of Lycopene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of lycopene, the chemistry of its isomers, and the methodologies for their analysis. The information is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts.
Natural Sources of this compound
This compound is a bright red carotenoid pigment and phytochemical found in tomatoes and other red fruits and vegetables.[1] Tomatoes and tomato-based products are the primary dietary sources of this compound, accounting for over 85% of its intake for most people.[1] The this compound content in foods can vary depending on the variety of the fruit or vegetable, its ripeness, and the processing methods it has undergone.[2][3] Cooking and processing, particularly with oil, can increase the bioavailability of this compound from food sources.[1][4]
Quantitative this compound Content in Various Food Sources
The following table summarizes the this compound content in a variety of raw and processed foods. The data is presented in milligrams (mg) per 100 grams (g) of the food item.
| Food Source | This compound Content (mg/100g) |
| Sun-dried tomatoes | 45.9 - 46 |
| Tomato paste | 28.8 |
| Tomato purée | 21.8 |
| Ketchup | 12.062 |
| Pasta Sauce | 12.717 |
| Tomato juice | 9 |
| Guava | 5.2 |
| Watermelon | 4.5 |
| Cooked tomatoes | 3.7 |
| Raw tomatoes | 2.5 - 3.0 |
| Canned tomatoes | 2.7 |
| Papaya | 1.8 |
| Pink grapefruit | 1.1 - 1.8 |
| Cooked sweet red peppers | 0.5 |
Isomers of this compound
This compound exists in various isomeric forms, which are molecules with the same chemical formula but different arrangements of atoms. The two main classes of this compound isomers are the all-trans and cis-isomers.
The all-trans isomer is the most thermodynamically stable and is the predominant form found in raw red tomatoes and other this compound-containing foods, constituting 79% to 91% of the total this compound.[8][9] However, in human plasma and tissues, cis-isomers are more abundant, suggesting that they are either more readily absorbed or are formed from the all-trans isomer within the body.[10][11][12] Several studies suggest that cis-isomers of this compound are more bioavailable than the all-trans form.[10][13][14] Food processing, such as heating, can promote the isomerization of the all-trans form to cis-isomers.[13][14][15]
Common this compound Isomers
While numerous cis-isomers of this compound are possible, the most commonly studied and identified in food and biological samples include:
-
All-trans-lycopene: The most common isomer in raw foods.
-
5-cis-lycopene: One of the most common isomers found in human and animal tissues.[11]
-
9-cis-lycopene: Found in human tissues.[16]
-
13-cis-lycopene: Found in human tissues.[16]
-
15-cis-lycopene: Found in human tissues.[16]
The following diagram illustrates the chemical structures of the all-trans and a representative cis-isomer of this compound.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound and its isomers from various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of this compound isomers from a food or biological sample.
Detailed Methodologies
-
Solid Samples (e.g., tomatoes, tomato paste): Homogenize or grind the sample to a fine powder or paste. Freeze-drying can be employed to facilitate grinding and improve extraction efficiency.[17]
-
Liquid Samples (e.g., tomato juice, serum): Can be used directly or after a simple dilution.
A common and efficient solvent system for this compound extraction is a mixture of hexane, acetone, and ethanol (B145695) (2:1:1 v/v/v).[18] Other solvent systems like acetone-petroleum ether and methanol (B129727) have also been used.[19]
Protocol:
-
Weigh a known amount of the prepared sample into a beaker or flask.
-
Add the extraction solvent mixture.
-
Stir or shake the mixture vigorously for a specified period (e.g., 15-30 minutes), protecting it from light by covering the vessel with aluminum foil.[19] For improved extraction, this step can be performed on ice to minimize degradation.[20]
-
Add distilled water to facilitate phase separation.
-
Allow the mixture to stand for a few minutes for the layers to separate. The upper, colored organic layer contains the this compound.
-
Carefully collect the upper organic layer. The extraction can be repeated on the remaining aqueous layer to maximize recovery.
For samples with high lipid content, a saponification step may be necessary to remove interfering fats. However, this step should be performed with caution as it can cause this compound degradation and isomerization.[21]
Reversed-phase HPLC is the standard technique for separating and quantifying this compound isomers.
-
Column: A C30 column is often preferred as it provides better resolution of geometric isomers compared to a C18 column.[22][23]
-
Mobile Phase: A variety of mobile phases can be used. An isocratic system of methyl-tert-butyl ether, methanol, and ethyl acetate (B1210297) has been shown to provide good separation.[22] Another mobile phase is a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (90:10, v/v).[24] Gradient systems, for instance, from methanol to methyl tert-butyl ether, are also employed for separating a wide range of isomers.[21]
-
Detection: this compound and its isomers are typically detected using a UV/Vis detector at a wavelength of approximately 472 nm.[17][24] Mass spectrometry (MS/MS) can also be used for more selective and sensitive detection.[21][25]
Quantitative Analysis: Quantification is achieved by comparing the peak areas of the this compound isomers in the sample to those of a standard of known concentration. A calibration curve is typically constructed using a certified this compound standard.[24]
Bioavailability and Signaling Pathways
The superior bioavailability of cis-isomers of this compound is an area of active research. It is hypothesized that their shorter length and lower tendency to aggregate allows for more efficient incorporation into micelles in the gut, which is a critical step for absorption.[10][11]
The following diagram illustrates a simplified model of the proposed differential absorption of this compound isomers.
Further research is needed to fully elucidate the specific signaling pathways and transport mechanisms involved in the absorption and metabolism of different this compound isomers. This knowledge is critical for optimizing the formulation of this compound-based supplements and functional foods for maximum health benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthcentral.com [healthcentral.com]
- 4. mygenefood.com [mygenefood.com]
- 5. Foods High in this compound: Watermelon, Tomatoes, and More - GoodRx [goodrx.com]
- 6. This compound: Health Benefits and Top Food Sources [healthline.com]
- 7. Top 10 Foods Highest in this compound [myfooddata.com]
- 8. cis-trans this compound isomers, carotenoids, and retinol in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Not Found [journals.ashs.org]
- 10. Bioavailability of all-trans and cis-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tomato this compound and its role in human health and chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. cis-trans isomers of this compound and beta-carotene in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 18. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 19. iosrjournals.org [iosrjournals.org]
- 20. asrjetsjournal.org [asrjetsjournal.org]
- 21. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple, rapid method for HPLC analysis of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lycopene Metabolism and Bioavailability in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of lycopene metabolism and bioavailability in humans. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological effects and therapeutic potential of this potent carotenoid.
Introduction to this compound
This compound is a bright red carotenoid hydrocarbon found in tomatoes and other red fruits and vegetables. It is a tetraterpene assembled from eight isoprene (B109036) units, and unlike other carotenoids, it has no vitamin A activity. Epidemiological studies have linked high dietary intake of this compound with a reduced risk of several chronic diseases, including certain types of cancer and cardiovascular disease, largely attributed to its powerful antioxidant properties.[1][2] Understanding its metabolism and the factors influencing its bioavailability is crucial for harnessing its full therapeutic potential.
This compound Metabolism
The metabolism of this compound in humans is a complex process involving absorption, isomerization, enzymatic cleavage, and excretion. A significant portion of ingested this compound is absorbed intact and circulates in the plasma.[3]
Absorption and Transport
Following ingestion, this compound is incorporated into mixed micelles with dietary fats and bile acids in the small intestine.[4] Its absorption is thought to occur via passive diffusion and may be facilitated by scavenger receptor class B type 1 (SR-B1).[1] Once absorbed by enterocytes, this compound is packaged into chylomicrons and transported to the lymphatic system, eventually entering the bloodstream.[1] In fasting plasma, this compound is primarily found in low-density lipoprotein (LDL) (76%), followed by high-density lipoprotein (HDL) (17%) and very-low-density lipoprotein (VLDL) (7%).[5]
Isomerization
In nature, this compound predominantly exists in the all-trans configuration. However, in human tissues and plasma, a significant proportion is found as various cis-isomers.[3] Heat processing of foods can convert all-trans-lycopene to the more bioavailable cis-isomers.[6][7] Furthermore, extensive isomerization occurs in the body after absorption.[8][9]
Enzymatic Cleavage and Metabolites
The primary enzymes responsible for this compound cleavage are β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[1][8]
-
BCO1 (or BCMO1): This enzyme is responsible for the central cleavage of provitamin A carotenoids. Its activity on this compound is less pronounced.
-
BCO2: This enzyme catalyzes the eccentric cleavage of this compound at the 9',10' double bond, leading to the formation of apo-10'-lycopenoids.[3][10] This is considered the major metabolic pathway for this compound.
The cleavage of this compound results in a variety of smaller molecules, including apo-lycopenals, lycopenols, and lycopenoic acids.[1] These metabolites may possess biological activities distinct from the parent this compound molecule and are an active area of research.[3][10][11] Some of the identified cleavage products include apo-6'-, apo-8'-, apo-10'-, apo-12'-, and apo-14'-lycopenals.[12][13]
The following diagram illustrates the metabolic pathway of this compound in humans.
This compound Bioavailability
The bioavailability of this compound is highly variable among individuals and is influenced by a multitude of factors.
Factors Affecting Bioavailability
Several dietary and genetic factors can significantly impact the absorption and utilization of this compound.
-
Food Matrix and Processing: this compound from processed tomato products is more bioavailable than from raw tomatoes.[6][14][15] This is because processing breaks down the food matrix, releasing this compound and promoting isomerization to the more readily absorbed cis-forms.[6][7]
-
Dietary Fat: Being a lipophilic compound, this compound requires dietary fat for efficient absorption.[1][4][8] Studies have shown a dose-dependent increase in this compound absorption with increasing amounts of co-ingested fat.[8]
-
Isomeric Form: Cis-isomers of this compound are more bioavailable than the all-trans form.[3][16]
-
Genetic Factors: Single nucleotide polymorphisms (SNPs) in genes involved in carotenoid and lipid metabolism, such as BCO1, can influence plasma this compound concentrations.[5][8]
The diagram below summarizes the key factors that influence this compound bioavailability.
Quantitative Data on this compound Bioavailability
The following tables summarize quantitative data from various human clinical trials investigating this compound bioavailability.
Table 1: Effect of Food Source and Processing on Plasma this compound Concentration
| Study | This compound Source | Dose | Duration | Baseline Plasma this compound (μmol/L) | Post-intervention Plasma this compound (μmol/L) | % Increase |
| Lee et al. (2000) | Tomatoes cooked with olive oil | 470g tomatoes + 25ml olive oil/day | 5 days | - | - | 82% (trans), 40% (cis) |
| Lee et al. (2000) | Tomatoes cooked without olive oil | 470g tomatoes/day | 5 days | - | No significant change (trans), 15% (cis) | - |
| Chen et al. (2003) | Campbell's Condensed Tomato Soup | 35 mg/day | 15 days | 0.322 ± 0.027 | 0.784 ± 0.083 | 123% |
| Chen et al. (2003) | Campbell's Ready To Serve Tomato Soup | 23 mg/day | 15 days | 0.322 ± 0.027 | 0.545 ± 0.061 | 57% |
| Chen et al. (2003) | V8 Vegetable Juice | 25 mg/day | 15 days | 0.322 ± 0.027 | 0.569 ± 0.061 | 112% |
| Hoppe et al. (2003) | Synthetic this compound (beadlets) | 15 mg/day | 28 days | 0.36 (mean) | Increase of 0.58 | - |
| Hoppe et al. (2003) | Tomato-based this compound (beads) | 15 mg/day | 28 days | 0.36 (mean) | Increase of 0.57 | - |
| Unlu et al. (2007) | Tangerine tomato juice (94% cis) | 10 mg | Single dose | - | AUC: 690.9 ± 117.8 nmol·hr/L | 8.5-fold higher than red tomato |
| Unlu et al. (2007) | Red tomato juice (10% cis) | 10 mg | Single dose | - | AUC: 81.6 ± 32.1 nmol·hr/L | - |
Table 2: Effect of Dietary Fat on this compound Absorption
| Study | This compound Dose | Fat Amount | Fat Source | Outcome Measure | Result |
| Brown et al. (2004) | 8.6 mg (from cherry tomatoes) | 0 g, 6 g, 28 g | Canola oil | Postprandial chylomicron this compound | Dose-response effect on absorption |
| Goltz et al. (2012) | 5 mg | 3 g, 8 g, 20 g | Soy, canola, or butter | Triacylglycerol-rich fraction this compound | 20g fat resulted in greater absorption than 3g or 8g |
| Unlu et al. (2005) | 40 mg | 12 g, 24 g | Avocado fruit vs. avocado oil | Triacylglycerol-rich fraction this compound | Both fat doses enhanced absorption ~4.4 times vs. no fat |
Experimental Protocols for this compound Bioavailability Studies
A typical experimental design for a human this compound bioavailability study involves a controlled dietary intervention. The following outlines a general protocol.
Study Design
A randomized, controlled, crossover design is often employed to minimize inter-individual variability.
-
Subject Recruitment: Healthy, non-smoking subjects are recruited. Exclusion criteria often include the use of supplements, certain medications, and specific dietary habits.
-
Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they consume a diet low in this compound to establish a baseline.
-
Intervention: Subjects are randomly assigned to consume a standardized meal containing a specific source and dose of this compound. In a crossover design, after a second washout period, they will consume the other test meal.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-intervention (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to measure plasma this compound concentrations.
Sample Preparation and this compound Extraction from Plasma
-
Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Protein Precipitation and Extraction: An organic solvent, such as ethanol (B145695) or methanol (B129727), is added to the plasma to precipitate proteins. This compound is then extracted from the supernatant using a nonpolar solvent like hexane (B92381) or a mixture of hexane and another solvent (e.g., acetone). Ascorbic acid may be added to prevent oxidation.[17]
-
Evaporation and Reconstitution: The organic layer containing this compound is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).[17][18]
Quantification by HPLC-MS/MS
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its isomers in biological samples.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in negative mode is a common ionization technique for this compound.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of this compound and its isomers. A characteristic transition for this compound is the fragmentation of the molecular ion (m/z 536) to a unique fragment (m/z 467).[18]
-
The following diagram outlines a typical experimental workflow for a this compound bioavailability study.
Conclusion
The metabolism and bioavailability of this compound are multifaceted processes influenced by a variety of dietary and genetic factors. A thorough understanding of these processes is essential for designing effective clinical trials and developing novel therapeutic strategies that leverage the health benefits of this potent carotenoid. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the science of this compound in human health. Continued research is needed to further elucidate the biological activities of this compound metabolites and to better understand the interplay of genetics and diet in determining individual responses to this compound intake.
References
- 1. Increases in plasma this compound concentration after consumption of tomatoes cooked with olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutritional Controlled Preparation and Administration of Different Tomato Purées Indicate Increase of β-Carotene and this compound Isoforms, and of Antioxidant Potential in Human Blood Bioavailability: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and tomato-based this compound have identical bioavailability in humans [repository.tno.nl]
- 7. A Dose-Response Study on the Effects of Purified this compound Supplementation on Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound bioavailability and metabolism in humans: an accelerator mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lycopene's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted interactions between lycopene and cellular membranes. This compound, a lipophilic carotenoid abundant in tomatoes and other red fruits, exhibits potent antioxidant and cell-regulating properties, many of which are initiated at the level of the cell membrane. Understanding these interactions is critical for harnessing its therapeutic potential in drug development and disease prevention. This document details the biophysical effects of this compound on the lipid bilayer, its antioxidant mechanisms within the membrane, its influence on membrane-associated signaling pathways, and the experimental protocols used to elucidate these interactions.
Biophysical Interactions with the Lipid Bilayer
Due to its non-polar, hydrophobic nature, this compound preferentially localizes within the hydrophobic core of the cellular membrane.[1] Its rigid, linear structure influences the physical properties of the bilayer, including fluidity, thickness, and the organization of lipid domains.
Location and Orientation
This compound's acyclic structure, lacking the polar ionone (B8125255) rings found in carotenoids like β-carotene, dictates its orientation within the membrane. Molecular dynamics simulations and spectroscopic studies suggest that this compound aligns itself horizontally, parallel to the lipid acyl chains within the hydrophobic core of the bilayer. This orientation allows it to span a significant portion of the membrane's interior, positioning its conjugated double bond system to interact effectively with lipid chains and intercept free radicals.
Effects on Membrane Fluidity and Order
The incorporation of the rigid, rod-like this compound molecule into the lipid bilayer leads to an increase in the ordering of the lipid acyl chains, particularly in the central region of the membrane. This ordering effect results in a decrease in membrane fluidity. This phenomenon can be quantified using techniques such as fluorescence anisotropy and Electron Spin Resonance (ESR) spectroscopy.
Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the membrane. A higher fluorescence anisotropy value indicates restricted movement and thus, lower membrane fluidity. The presence of this compound is expected to increase the anisotropy of DPH, signifying a more ordered and less fluid membrane environment.
Electron Spin Resonance (ESR) Spectroscopy: By using spin-labeled lipids (e.g., 5-DOXYL-stearic acid), ESR can measure the lipid order parameter (S). A higher order parameter indicates a more ordered membrane. This compound increases the order parameter of the lipid acyl chains, confirming its membrane-rigidifying effect.
Interaction with Lipid Domains
Cellular membranes are not homogenous; they contain specialized microdomains such as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains are crucial for signal transduction and protein trafficking. This compound has been shown to influence the organization of these domains. By modulating the lipid order, this compound can affect the formation and stability of lipid rafts. This is particularly relevant for its role in inhibiting inflammatory signaling, as it can hinder the recruitment of signaling proteins, like Toll-like receptor 4 (TLR4), into lipid rafts.[1]
Antioxidant Mechanisms at the Membrane Interface
This compound is a highly efficient antioxidant, and its position within the membrane is ideal for protecting lipids and proteins from oxidative damage.[1] Its primary mechanisms of action are the quenching of singlet oxygen and the scavenging of peroxyl radicals.
-
Singlet Oxygen Quenching: this compound is one of the most potent quenchers of singlet oxygen (¹O₂), a highly reactive oxygen species. It can deactivate ¹O₂ through a physical quenching mechanism, absorbing the excess energy and dissipating it as heat, without being chemically altered. This process is extremely efficient and protects polyunsaturated fatty acids in the membrane from oxidation.
-
Peroxyl Radical Scavenging: During lipid peroxidation, peroxyl radicals (ROO•) propagate a damaging chain reaction. This compound can terminate this chain reaction by donating an electron to the peroxyl radical, forming a stable, resonance-stabilized this compound radical that is incapable of propagating the chain.[2]
The following table summarizes quantitative data on the antioxidant effects of this compound.
| Parameter Measured | Experimental System | This compound Concentration | Observed Effect | Citation |
| Lipid Peroxidation (TBARS) | Egg yolk liposomes (Fe²⁺/ascorbate-induced) | 80 µM | 50% inhibition (IC₅₀) | [3] |
| Lipid Peroxidation (TBARS) | Egg yolk liposomes (Hematoporphyrin/light-induced) | 10 nM | 50% inhibition (IC₅₀) | [3] |
| Hydroxyl Radical (•OH) Scavenging | Nanostructured Lipid Carriers | 1.642 mg/mL | 50% scavenging (IC₅₀) | [4] |
| DPPH Radical Scavenging | Nanostructured Lipid Carriers vs. Free this compound | Variable | Lyco-NLCs showed significantly higher scavenging ability | [4] |
| Oxidative DNA Damage (8-oxodGuo) | CV1-P monkey cells (Fe-NTA/ascorbate-induced) | 20 pmol/10⁶ cells | 77% decrease in 8-oxodGuo levels | |
| Low-Density Lipoprotein (LDL) Cholesterol | Human dietary supplementation | ≥25 mg/day | ~10% reduction | |
| Low-Density Lipoprotein (LDL) Cholesterol | Human dietary supplementation (6 males, 3 months) | 60 mg/day | 14% reduction in plasma LDL cholesterol |
Influence on Membrane Proteins and Signaling Pathways
By altering the physical environment of the membrane and through direct interactions, this compound modulates the function of various membrane-associated proteins and signaling cascades. This is a key mechanism behind its anti-cancer and anti-inflammatory effects.
Cholesterol Metabolism and Transport
This compound has been shown to influence cholesterol metabolism, which is intrinsically linked to membrane function and cardiovascular health. It can reduce intracellular cholesterol levels in macrophages by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5][6] Furthermore, this compound can enhance cholesterol efflux from cells by upregulating the expression of membrane transporters like ATP-binding cassette transporter A1 (ABCA1) and caveolin-1.[5][6]
Inhibition of Pro-inflammatory Signaling (TLR4 Pathway)
This compound can suppress inflammatory responses by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 is recruited into lipid rafts to initiate a signaling cascade. This compound inhibits this process by reducing the formation of reactive oxygen species (ROS), which in turn prevents the trafficking of TLR4 to lipid rafts.[1] This disrupts the formation of the TLR4 signaling complex with adaptor proteins like MyD88 and TRIF, ultimately inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][7]
Modulation of Growth Factor Signaling (PI3K/Akt & Ras Pathways)
This compound interferes with cell proliferation and survival by modulating growth factor receptor signaling pathways, such as the PI3K/Akt and Ras pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. This compound can inhibit the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[2][8][9][10] This leads to downstream effects such as cell cycle arrest and induction of apoptosis. This compound's effect can be initiated by interfering with the binding of growth factors like IGF-1 to their receptors on the cell membrane.[11]
-
Ras Pathway: The Ras proteins are small GTPases that are anchored to the cell membrane and play a vital role in signal transduction related to cell growth. This compound has been shown to inactivate Ras by promoting its translocation from the cell membrane to the cytosol, thereby inhibiting downstream signaling cascades like the MAP kinase pathway.[12] This effect is linked to this compound's ability to interfere with the mevalonate (B85504) pathway, which is responsible for producing isoprenoid groups necessary for Ras membrane anchoring.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes.
Protocol: Measuring Membrane Fluidity using Fluorescence Anisotropy
This protocol describes how to measure changes in membrane fluidity in liposomes upon incorporation of this compound using the fluorescent probe DPH.
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
This compound
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform, Methanol (B129727)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator, Sonicator (probe or bath)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare stock solutions of DPPC (10 mg/mL) and this compound (1 mg/mL) in chloroform.
-
In a round-bottom flask, mix DPPC and this compound solutions to achieve desired molar ratios (e.g., 100:0, 100:0.5, 100:1).
-
Add DPH probe from a stock solution in methanol to the lipid mixture at a final molar ratio of lipid:probe of 200:1.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in a multilamellar vesicle (MLV) suspension.
-
To form large unilamellar vesicles (LUVs), sonicate the MLV suspension above the lipid's phase transition temperature (e.g., 50°C for DPPC) until the suspension becomes clear.
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome samples with pre-warmed PBS to a final lipid concentration of 0.1 mM.
-
Equilibrate the sample in the spectrofluorometer's cuvette holder at a controlled temperature (e.g., 37°C).
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).
-
-
Data Analysis:
-
Compare the anisotropy values (r) of liposomes with and without this compound. An increase in 'r' indicates a decrease in membrane fluidity.
-
Protocol: Assessing Antioxidant Activity using a Liposome Oxidation Assay
This protocol details a method to quantify this compound's ability to inhibit lipid peroxidation in a model membrane system.
Materials:
-
Egg yolk phosphatidylcholine (PC)
-
This compound
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical initiator
-
Fluorescent lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Chloroform, Methanol, PBS (pH 7.4)
-
Liposome preparation equipment (as above)
-
Spectrofluorometer
Procedure:
-
Liposome Preparation:
-
Prepare liposomes as described in Protocol 4.1, incorporating the C11-BODIPY probe (1:1000 probe:lipid molar ratio) and desired concentrations of this compound.
-
-
Oxidation Assay:
-
Dilute the liposome suspension in PBS to a final PC concentration of 0.2 mM in a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and maintain a constant temperature (37°C).
-
Monitor the fluorescence of the C11-BODIPY probe. The oxidized probe shifts its emission maximum from ~590 nm (red) to ~520 nm (green). Set the instrument to record the intensity at 520 nm over time (Excitation: 500 nm).
-
Establish a baseline fluorescence reading for 5 minutes.
-
Initiate lipid peroxidation by adding a stock solution of AAPH to the cuvette (final concentration ~5 mM).
-
Continuously record the increase in fluorescence at 520 nm for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for control (no this compound) and this compound-containing liposomes.
-
The rate of oxidation is proportional to the slope of the initial linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition of lipid peroxidation by comparing the rates of oxidation in the presence and absence of this compound.
-
Protocol: Determining this compound Location using ESR Spin Labeling
This protocol uses Electron Spin Resonance (ESR) with fatty acid spin labels to probe the effect of this compound on the lipid order at different depths within the membrane.
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
This compound
-
Stearic acid spin labels (5-DOXYL, 12-DOXYL, 16-DOXYL stearic acid)
-
Chloroform, PBS (pH 7.4)
-
Liposome preparation equipment
-
ESR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare three sets of lipid films as described in Protocol 4.1, one for each spin label (5-, 12-, and 16-DOXYL). Each set should include a control (DPPC + spin label) and a test sample (DPPC + this compound + spin label). The molar ratio of lipid:spin label should be 100:1.
-
Hydrate the films with PBS to form concentrated MLV suspensions (~20 mg/mL lipid).
-
Transfer the suspensions into glass capillary tubes and centrifuge to form a pellet.
-
-
ESR Spectroscopy:
-
Place the capillary tube in the ESR spectrometer's resonant cavity.
-
Record the ESR spectra at a temperature above the lipid phase transition (e.g., 50°C for DPPC).
-
Typical instrument settings: microwave frequency ~9.5 GHz, microwave power ~10 mW, modulation amplitude ~1 G, sweep width 100 G.
-
-
Data Analysis:
-
From the ESR spectra, measure the outer (2A_max) and inner (2A_min) hyperfine splitting values.
-
Calculate the order parameter (S) for each spin label position using the formula: S = (A_max - A_min) / (A_zz - A_xx) where A_zz and A_xx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal.
-
Compare the order parameters for control and this compound-containing samples at the 5-, 12-, and 16-carbon positions. An increase in 'S' indicates that this compound induces a more ordered environment at that specific depth in the membrane.
-
Conclusion
The interaction of this compound with cellular membranes is a critical determinant of its biological activity. By embedding itself within the hydrophobic core, it not only provides direct protection against oxidative damage to lipids but also physically alters the membrane environment. This modulation of membrane fluidity and lipid domain organization has profound downstream effects, influencing the activity of membrane-bound enzymes and receptor-mediated signaling pathways. The methodologies outlined in this guide provide a framework for the quantitative analysis of these interactions, which is essential for the rational design of this compound-based therapeutics and functional foods aimed at preventing and treating chronic diseases. Further research, particularly using advanced techniques like neutron scattering and molecular dynamics simulations, will continue to refine our understanding of this potent nutraceutical's role at the membrane level.
References
- 1. This compound suppresses proinflammatory response in lipopolysaccharide-stimulated macrophages by inhibiting ROS-induced trafficking of TLR4 to lipid raft-like domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of stability and antioxidant activity of this compound-nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound and tomato products on cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulation of cholesterol synthesis and efflux in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound on the PI3K/Akt signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Multiple Molecular and Cellular Mechanisms of Action of this compound in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces cell growth inhibition by altering mevalonate pathway and Ras signaling in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Lycopene and Bone Health: A Technical Whitepaper on Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoporosis and other metabolic bone disorders represent a significant and growing public health concern, necessitating the exploration of novel therapeutic and preventative strategies. Emerging evidence from preclinical and clinical studies suggests that lycopene, a potent carotenoid antioxidant, may exert beneficial effects on bone metabolism. This technical guide provides a comprehensive overview of the preliminary research investigating the role of this compound in bone health. It details the molecular mechanisms, summarizes quantitative outcomes from in vitro, in vivo, and human studies, and outlines the experimental methodologies employed. The information is intended to serve as a foundational resource for researchers and professionals in the field of bone biology and drug development.
Introduction
Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1] An imbalance in this process, often exacerbated by factors such as aging, hormonal changes (e.g., menopause), and oxidative stress, can lead to a net loss of bone mass and microarchitectural deterioration, culminating in conditions like osteoporosis.[1] Oxidative stress, in particular, has been identified as a key contributor to the pathogenesis of osteoporosis by promoting osteoclast activity and suppressing osteoblast function.[1]
This compound, a lipid-soluble carotenoid found in high concentrations in tomatoes and other red fruits, is renowned for its powerful antioxidant properties.[2] This has led to increasing scientific interest in its potential role in mitigating bone loss and promoting skeletal health.[2] Preliminary studies suggest that this compound may influence bone metabolism through various mechanisms, including the reduction of oxidative stress, modulation of key signaling pathways, and direct effects on bone cell function.[2][3] This whitepaper will delve into the existing evidence to provide a detailed understanding of the current state of research on this compound and bone health.
Molecular Mechanisms of this compound in Bone Metabolism
In vitro and in vivo studies have begun to elucidate the molecular pathways through which this compound may influence bone cell activity. The primary mechanisms identified to date involve its antioxidant and anti-inflammatory properties, as well as its ability to modulate critical signaling cascades that govern bone remodeling.
2.1. Antioxidant and Anti-inflammatory Effects
Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is detrimental to bone health. ROS can suppress the differentiation and function of osteoblasts, the bone-forming cells, while promoting the activity of osteoclasts, the bone-resorbing cells.[2][4] this compound's potent antioxidant capacity allows it to neutralize ROS, thereby protecting bone cells from oxidative damage.[1][2]
Furthermore, chronic inflammation is closely linked to bone loss. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can stimulate osteoclastogenesis.[3] Studies have shown that this compound can inhibit the production of these pro-inflammatory cytokines, suggesting an anti-inflammatory role in the bone microenvironment.[3][4]
2.2. Modulation of Signaling Pathways
Several key signaling pathways that regulate osteoblast and osteoclast function appear to be influenced by this compound.
-
RANKL/RANK/OPG Pathway: The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) are central to osteoclast formation and activation.[3] this compound has been shown to downregulate the expression of RANKL and upregulate the OPG/RANKL ratio, thereby inhibiting osteoclast differentiation and bone resorption.[3][5][6]
-
Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation and bone formation.[5] In vitro studies have demonstrated that this compound can activate the Wnt/β-catenin signaling pathway, leading to increased expression of downstream targets like Runt-related transcription factor 2 (RUNX2).[5][7]
-
ERK 1/2 Pathway: The Extracellular signal-regulated kinase (ERK) 1/2 pathway is also involved in osteoblast function.[5] this compound has been observed to activate this pathway in osteoblast-like cells.[5][7]
-
AGE/RAGE/NF-κB Pathway: In the context of obesity-induced osteoporosis, this compound has been shown to regulate the Advanced Glycation End-products (AGE)/Receptor for AGE (RAGE)/Nuclear Factor-kappa B (NF-κB) signaling pathway, which is implicated in oxidative stress and inflammation.[8]
The following diagram illustrates the proposed signaling pathways affected by this compound in bone metabolism.
Figure 1: Proposed Signaling Pathways of this compound in Bone Metabolism.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from in vitro, in vivo, and human studies investigating the effects of this compound on bone health.
Table 1: Summary of In Vitro Studies
| Cell Line | This compound Concentration | Key Findings | Reference |
| Saos-2 (human osteoblast-like) | 5 and 10 µM | - Increased RUNX2 and COL1A1 mRNA expression.[5][9] - Decreased RANKL mRNA expression.[5][9] - Activated Wnt/β-catenin and ERK 1/2 pathways.[5][7] | [5][7][9] |
| hFOB 1.19, MC3T3-E1, MLO-A5 | 0.5, 1, and 2 µM | - Increased NRF2 expression in H2O2-stimulated cells.[4] - Inhibited H2O2-induced production of TNF-α, IL-1β, IL-6, Bax, and Caspase 3.[4] | [4] |
| Rat bone marrow mesenchymal stem cells | Dose-dependent | - Enhanced osteoblast differentiation (increased Alpl, Runx2, Col1a1, Sp7, Bglap transcription).[10] - Increased alkaline phosphatase activity and extracellular matrix mineralization.[10] | [10] |
Table 2: Summary of In Vivo Studies (Animal Models)
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) rats | 10 mg/kg/day | 60 days | - Decreased bone loss in femur epiphysis.[11] - Upregulated osteogenic genes (Sp7, Runx2, Bsp, Bglap).[11] | [11] |
| Ovariectomized (OVX) rats | Not specified | Not specified | - Increased bone mineral density.[12] - Reduced bone fragility.[12] - Increased antioxidant enzyme activity.[12] | [12] |
| High-fat diet-induced obese mice | 50 mg/kg/day | 8 weeks | - Preserved bone mass and biomechanical strength.[13] - Reduced number of senescent cells in bone tissue.[13] - Decreased IL-6 levels.[13] | [8][13] |
Table 3: Summary of Human Clinical Studies
| Study Population | This compound Dosage/Intake | Duration | Key Findings | Reference |
| 60 postmenopausal women (50-60 years) | 30-70 mg/day (from juice or capsules) | 4 months | - Decreased bone resorption marker (NTx) by 15%.[14] - Decreased lipid peroxidation (TBARS) by 11.93%.[14] - Increased serum this compound levels by 239%.[14] | [14] |
| 39 postmenopausal women | 150 mg/day (from tomato sauce) | 3 months | - Prevented bone mineral density loss compared to control.[5] - Greater reduction in bone alkaline phosphatase (BAP) (18% vs 8.5% in control).[5] | [5] |
| Framingham Osteoporosis Study (elderly men and women) | >10,401 µ g/day vs <3,467 µ g/day | 4 years | - Women with higher intake had 10% higher hip bone density.[15] - Lower intake was associated with a 75% greater decrease in hip bone density over 4 years in women.[15] | [15] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
4.1. In Vitro Experiments
-
Cell Culture:
-
Osteoblast-like cells: Human (Saos-2, hFOB 1.19) and murine (MC3T3-E1, MLO-A5) osteoblastic cell lines were cultured in standard conditions.[4][5]
-
Mesenchymal Stem Cells: Bone marrow-derived mesenchymal stem cells from rats were cultured in osteogenic or adipogenic media.[10]
-
Osteoclast precursors: RAW264.7 cells were used to study osteoclast differentiation.[16]
-
-
This compound Treatment: this compound, often dissolved in a vehicle like tetrahydrofuran, was added to the cell culture medium at various concentrations (ranging from 0.5 µM to 10 µM).[4][5]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of key genes involved in osteoblastogenesis (e.g., RUNX2, COL1A1, ALP) and osteoclastogenesis (e.g., RANKL).[5][10]
-
Protein Analysis: Western blotting was employed to detect the protein expression levels of signaling molecules such as β-catenin and phosphorylated ERK1/2.[5][9]
-
Functional Assays:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, was measured using colorimetric assays.[7][10]
-
Mineralization Assay: Alizarin Red S staining was used to visualize and quantify extracellular matrix mineralization, a late marker of osteoblast function.[10]
-
Osteoclast Differentiation Assay: Tartrate-resistant acid phosphatase (TRAP) staining was used to identify and count multinucleated osteoclasts.[16]
-
Oxidative Stress and Apoptosis Assays: In studies involving H2O2-induced oxidative stress, cell viability assays, reactive oxygen species (ROS) detection assays, and analysis of apoptotic markers (Bax, Caspase 3) were performed.[4]
-
The following diagram outlines a general experimental workflow for in vitro studies.
Figure 2: General Experimental Workflow for In Vitro Studies.
4.2. In Vivo Experiments
-
Animal Models:
-
Ovariectomized (OVX) rats: This is a widely used model for postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency and subsequent bone loss.[11][12]
-
High-fat diet (HFD)-induced obese mice: This model is used to study the effects of obesity and associated metabolic dysregulation on bone health.[8]
-
-
This compound Administration: this compound was typically administered via oral gavage at doses ranging from 10 to 50 mg/kg of body weight per day.[11][13]
-
Bone Analysis:
-
Bone Mineral Density (BMD) and Microarchitecture: Techniques like dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) were used to assess BMD and trabecular bone structure.[12]
-
Biomechanical Testing: Three-point bending tests were performed on femurs to evaluate bone strength.[12][13]
-
Histomorphometry: Histological sections of bones were analyzed to quantify cellular parameters such as osteoblast and osteoclast numbers.[8]
-
-
Biochemical Analysis:
-
Serum and Urine Biomarkers: Blood and urine samples were collected to measure levels of bone turnover markers (e.g., osteocalcin, NTx, BAP) and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).[8][12]
-
4.3. Human Clinical Studies
-
Study Design: Randomized controlled trials and prospective cohort studies have been conducted.[5][14][15]
-
Participants: Studies have primarily focused on postmenopausal women, a population at high risk for osteoporosis.[5][14][17]
-
Intervention: Participants consumed this compound in various forms, including capsules, tomato juice, or this compound-rich tomato sauce, with daily doses ranging from approximately 10 mg to 150 mg.[5][14][17]
-
Outcome Measures:
-
Bone Mineral Density: BMD at sites like the hip and lumbar spine was measured using DXA.[5][15]
-
Bone Turnover Markers: Serum and urine levels of markers such as N-telopeptide of type I collagen (NTx) and bone-specific alkaline phosphatase (BAP) were quantified.[5][14]
-
Oxidative Stress Markers: Blood levels of oxidative stress markers (e.g., thiobarbituric acid reactive substances - TBARS) and antioxidant status were assessed.[14][17]
-
Discussion and Future Directions
The preliminary evidence from in vitro, in vivo, and clinical studies consistently suggests a protective role for this compound in bone health.[2][18] The multifaceted mechanism of action, encompassing antioxidant effects, anti-inflammatory properties, and modulation of key signaling pathways, makes this compound a promising candidate for further investigation as a nutritional intervention for the prevention and management of osteoporosis.
However, the current body of research has several limitations. Many of the mechanistic insights are derived from in vitro studies, which may not fully recapitulate the complex in vivo environment. While animal studies provide valuable preclinical data, the translation of these findings to humans requires further confirmation. The existing clinical trials are relatively small and of short duration.
Future research should focus on:
-
Larger, long-term randomized controlled trials to definitively establish the efficacy of this compound supplementation in preventing bone loss and reducing fracture risk in diverse populations.
-
Dose-response studies to determine the optimal intake of this compound for bone health benefits.
-
Bioavailability studies to understand how different food matrices and formulations affect this compound absorption and its delivery to bone tissue.
-
Further elucidation of the molecular mechanisms , including the identification of specific downstream targets and potential synergistic effects with other nutrients or therapeutic agents.
Conclusion
Preliminary studies provide a strong rationale for the bone-protective effects of this compound. Its ability to mitigate oxidative stress, suppress inflammation, and favorably modulate signaling pathways that govern bone cell function underscores its potential as a natural compound for maintaining skeletal integrity. While more rigorous clinical research is needed, the existing data supports the inclusion of this compound-rich foods in a diet aimed at promoting bone health. For drug development professionals, this compound and its derivatives may represent a novel avenue for the development of therapeutics for osteoporosis and other bone-related disorders.
References
- 1. This compound in the treatment of osteoporosis [licofarma.com]
- 2. Effects of this compound Supplementation on Bone Tissue: A Systematic Review of Clinical and Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound Supplementation on Bone Tissue: A Systematic Review of Clinical and Preclinical Evidence [mdpi.com]
- 4. Antioxidant and anti-inflammatory effect of this compound to be used for the treatment of osteoporosis [tesidottorato.depositolegale.it]
- 5. This compound and bone: an in vitro investigation and a pilot prospective clinical study [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates diabetic osteoporosis via anti-inflammatory, anti-oxidation, and increasing Osteoprotegerin/RANKL … [ouci.dntb.gov.ua]
- 7. This compound and bone: an in vitro investigation and a pilot prospective clinical study | springermedizin.de [springermedizin.de]
- 8. This compound Improves Bone Quality and Regulates AGE/RAGE/NF-кB Signaling Pathway in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. This compound influences osteoblast functional activity and prevents femur bone loss in female rats submitted to an experimental model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, A Potent Antioxidant, Significantly Strengthens Weak Bones, New Study Finds [nmn.com]
- 14. naturalhealthresearch.org [naturalhealthresearch.org]
- 15. naturalhealthresearch.org [naturalhealthresearch.org]
- 16. researchgate.net [researchgate.net]
- 17. ahha.org [ahha.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Lycopene Extraction from Tomato Pomace
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Tomato pomace, the primary byproduct of tomato processing, consists mainly of skins, pulp, and seeds. This waste stream is a rich source of lycopene, a potent carotenoid antioxidant renowned for its potential health benefits, including reducing the risk of certain chronic diseases.[1] The valorization of tomato pomace through efficient this compound extraction presents a sustainable approach to producing high-value nutraceuticals and active pharmaceutical ingredients. This document provides detailed application notes and comparative protocols for various this compound extraction techniques from tomato pomace.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as desired yield, purity, operational cost, and environmental impact. Below is a summary of quantitative data from various studies on prominent extraction techniques.
Table 1: Comparison of this compound Extraction Methods from Tomato Pomace
| Extraction Method | Solvent/System | Key Parameters | This compound Yield/Recovery | Reference |
| Solvent Extraction (SE) | Acetone:Ethyl Acetate (1:1) | Temp: 40°C; Time: 5 h; Ratio: 1:30 (w/v) | 611.105 mg/100 g | [2][3] |
| Hexane:Acetone (1:1) | - | 20.05 mg/100 g | [1] | |
| n-Hexane | - | 608.94 mg/kg (60.89 mg/100g) | [4] | |
| Supercritical Fluid (CO₂) (SFE) | Supercritical CO₂ | Temp: 60°C; Pressure: 40 MPa; Particle Size: 0.30 mm | 32.52 g/100g dry material* | [5] |
| Supercritical CO₂ | Temp: 80°C; Pressure: 4000 psi; CO₂ Flow: 8 mL/min | 82.50% recovery | [6] | |
| Supercritical CO₂ | Temp: 57°C; Pressure: 40 MPa; Time: 1.8 h | 28.64 mg/100 g (93% recovery) | [4] | |
| Ultrasound-Assisted (UAE) | Hexane:Acetone:Ethanol (2:1:1) | Power: 90W; Time: 30 min; Ratio: 35:1 (v/w) | Max. yield achieved under these conditions | [7][8] |
| Ethanol | Temp: 65°C; Time: 20 min; Ratio: 72 mL/g; Amplitude: 65% | 1536 µg/g (153.6 mg/100g) | [9] | |
| Microwave-Assisted (MAE) | Ethyl Acetate | Power: 400W; Time: 1 min; Ratio: 1:20 (w/v) | 13.59 mg/100 g | [10][11] |
| n-Hexane | Power: 324W; Time: 8.6 min; Ratio: 1:20 (w/v) | 27.25 mg/100 g | [12] | |
| Enzyme-Assisted (EAE) | Pectinase/Cellulase Pre-treatment followed by Hexane Extraction | Temp: 30°C; Time: 3.18 h; Enzyme Load: 0.16 kg/kg | 8 to 18-fold increase in recovery vs. untreated | [13][14] |
*Note: This reported yield is exceptionally high compared to other literature and may refer to the concentration in the final oleoresin extract rather than the yield from the initial dry pomace.
Experimental Workflows & Protocols
This section provides detailed protocols for the primary methods of this compound extraction.
Conventional Solvent Extraction (SE)
Solvent extraction is a well-established and highly efficient method for recovering non-polar carotenoids like this compound, with reported recovery rates of up to 96%.[2][3][15]
References
- 1. Optimization of antioxidant and this compound extraction from tomato pomace using Hansen solubility parameters and its application in chicken meat preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of solvent extraction process for this compound extraction from tomato pomace - MedCrave online [medcraveonline.com]
- 3. [PDF] Standardization of solvent extraction process for this compound extraction from tomato pomace | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Recovery of this compound from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Technical Parameters on this compound Extraction in Supercritical Fluid Extraction From Freeze-Dried Tomato Pomace (Peels and Seeds) | Scientific.Net [scientific.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound assisted extraction of this compound from tomato processing wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 12. qol-au.com [qol-au.com]
- 13. advanceseng.com [advanceseng.com]
- 14. Enzyme-assisted extraction of this compound from tomato processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Lycopene: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopene, a potent antioxidant carotenoid found abundantly in tomatoes and other red-pigmented fruits, has garnered significant interest in research and drug development for its potential health benefits, including cancer prevention and cardiovascular health support.[1] Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) has emerged as a superior green technology for isolating high-purity this compound.[2][3] This method offers significant advantages over traditional solvent extraction by eliminating the use of toxic organic solvents, operating at lower temperatures to prevent degradation of heat-sensitive compounds like this compound, and allowing for selective extraction by modulating the solvent properties of CO2 with pressure and temperature.[2][4] These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of this compound for research purposes.
Introduction
This compound is a lipophilic, unsaturated carotenoid responsible for the red color of many fruits and vegetables.[1][5] Its unique structure, featuring eleven conjugated double bonds, is responsible for its potent antioxidant activity.[1] Traditional methods for this compound extraction often employ organic solvents like hexane (B92381), ethyl acetate, or acetone.[2][6] While effective, these methods pose risks of toxic solvent residues in the final product and can lead to thermal degradation of this compound.
Supercritical Fluid Extraction (SFE) with carbon dioxide offers a clean and efficient alternative.[2][3] Above its critical temperature (31°C) and pressure (73 bar), CO2 enters a supercritical state, exhibiting properties of both a liquid and a gas.[4] This allows it to act as a solvent with tunable density and solvating power, enabling the selective extraction of this compound.[4] The process is environmentally friendly, and the CO2 can be easily separated from the extract by depressurization, leaving behind a solvent-free product.[4]
Key Parameters in Supercritical Fluid Extraction of this compound
The efficiency of this compound extraction using SFE is influenced by several key parameters:
-
Pressure: Higher pressures generally increase the density of the supercritical CO2, enhancing its solvating power and leading to higher this compound yields.[7] Optimal pressures are typically reported in the range of 300 to 400 bar.[8]
-
Temperature: The effect of temperature is twofold. An increase in temperature can enhance the vapor pressure of this compound, improving its solubility. However, it also decreases the density of CO2, which can reduce its solvating power.[9] Therefore, an optimal temperature must be determined, with studies showing effective extraction in the range of 50°C to 110°C.[8]
-
Co-solvent: Due to the non-polar nature of CO2, the addition of a small amount of a polar co-solvent, such as ethanol (B145695), can significantly improve the extraction efficiency of the relatively non-polar this compound.[10] Studies have shown that the addition of 5-15% ethanol can enhance this compound recovery.[10][11]
-
CO2 Flow Rate: The flow rate of supercritical CO2 affects the residence time and the mass transfer of this compound from the matrix to the fluid. An optimal flow rate ensures efficient extraction without excessive use of CO2.
-
Particle Size: Reducing the particle size of the raw material increases the surface area available for extraction, leading to improved efficiency. A particle size of around 0.36 mm has been reported to yield high recovery.
Data Presentation: Optimized SFE Parameters for this compound Extraction
The following table summarizes quantitative data from various studies on the supercritical fluid extraction of this compound.
| Raw Material | Pressure (bar/MPa) | Temperature (°C) | Co-solvent (% Ethanol) | CO2 Flow Rate | This compound Yield | Reference |
| Tomato Skin | 400 bar / 40 MPa | 100 °C | Not specified | Not specified | >80% recovery | |
| Tomato | 400 bar / 40 MPa | 60 °C | Not specified | 20 mL/min | 91.4 mg/100g | [1] |
| Tomato Paste Waste | 300 bar / 30 MPa | 55 °C | 5% | 4 kg/h | 53.93% recovery | [10] |
| Tomato Skin | 400 bar / 40 MPa | 100 °C | Not specified | 2.5 mL/min | 1.18 mg/g | [9][12] |
| Tomato Byproducts | 344.7 bar / 34.47 MPa | 86 °C | None | 2.5 mL/min | 7.19 µg/g (61% recovery) | [13][14] |
| Watermelon (Freeze-dried) | 207 bar / 20.7 MPa | 70 °C | 15% | Not specified | 38 µg/g | [11][15] |
| Watermelon (Fresh) | 207 bar / 20.7 MPa | 60-75 °C | 15% | Not specified | 103 µg/g | [11][15] |
| Dried Tomato Skin | 450 bar / 45 MPa | 62 °C | 14% | Not specified | 33% recovery | [16] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Tomato Skin
This protocol provides a generalized procedure for the extraction of this compound from dried tomato skin using supercritical CO2.
1. Sample Preparation: 1.1. Obtain fresh tomato skins, a byproduct of tomato processing. 1.2. Dry the tomato skins to a moisture content of less than 10% to enhance extraction efficiency. This can be achieved through freeze-drying or oven drying at a low temperature (e.g., 40-50°C) to prevent this compound degradation. 1.3. Grind the dried tomato skins into a fine powder. A smaller particle size increases the surface area for extraction. 1.4. Accurately weigh the powdered tomato skin (e.g., 10-100 g depending on the extraction vessel size).
2. Supercritical Fluid Extraction: 2.1. Load the powdered tomato skin into the extraction vessel of the SFE system. 2.2. Seal the extraction vessel. 2.3. Set the desired extraction parameters. Based on literature, optimal conditions are often found around:
- Pressure: 400 bar[1][8]
- Temperature: 80-100°C[8]
- CO2 Flow Rate: 2-4 L/min (adjust based on system specifications)
- Co-solvent (Optional but recommended): Add ethanol at 5-10% (v/v) to the CO2 flow. 2.4. Pressurize the system with CO2 to the set pressure. 2.5. Heat the extraction vessel to the set temperature. 2.6. Initiate the CO2 flow through the extraction vessel for the desired extraction time (e.g., 2-4 hours). 2.7. The supercritical fluid containing the extracted this compound flows to a separator vessel. 2.8. In the separator, reduce the pressure (e.g., to 50-60 bar) to cause the CO2 to return to its gaseous state, precipitating the this compound extract. 2.9. The gaseous CO2 can be recycled back to the pump.
3. Extract Collection and Analysis: 3.1. After the extraction is complete, carefully collect the precipitated this compound extract from the separator. 3.2. Dissolve a known amount of the extract in a suitable solvent (e.g., hexane or a mixture of hexane, acetone, and ethanol). 3.3. Quantify the this compound content using High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column and a UV-Vis detector at approximately 472 nm. Alternatively, a spectrophotometric method can be used for a quicker estimation. 3.4. Express the this compound yield as mg of this compound per gram of dried tomato skin.
Visualization of Workflows and Relationships
Experimental Workflow for SFE of this compound
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Logical Relationships of Key SFE Parameters
Caption: Interplay of Key Parameters in SFE of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sxrebecca.com [sxrebecca.com]
- 3. This compound extraction technology and production process. [greenskybio.com]
- 4. Extraction of this compound with Supercritical CO2 | Licofarma S.r.l. [licofarma.com]
- 5. Optimal Procedure to Extract this compound [bestextractionmachine.com]
- 6. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Supercritical CO(2) extraction of beta-carotene and this compound from tomato paste waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction conditions affecting supercritical fluid extraction (SFE) of this compound from watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of this compound from tomato skin with supercritical carbon dioxide: effect of operating conditions and solubility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supercritical fluid extraction of this compound from tomato processing byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Extraction of Lycopene using Hexane and Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopene, a bright red carotenoid pigment, is a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including cardiovascular protection and cancer prevention. Accurate and efficient extraction of this compound from its primary source, tomatoes and tomato products, is crucial for research and development. This document provides detailed application notes and protocols for the solvent extraction of this compound using hexane (B92381) and acetone (B3395972), two commonly employed organic solvents. Hexane, being non-polar, is highly effective in dissolving the non-polar this compound molecule. Acetone, a polar aprotic solvent, aids in disrupting the plant cell matrix, thereby enhancing the release of this compound. The combination of these solvents, often in a mixture, provides an efficient method for this compound extraction.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent system, solvent ratio, temperature, and extraction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction parameters.
Table 1: Comparison of Different Solvent Systems for this compound Extraction
| Solvent System | Sample Matrix | This compound Yield/Recovery | Reference |
| Hexane:Acetone (75:25 v/v) | Tomato and Tomato Products | Significantly high this compound content detected | [1] |
| Hexane:Acetone:Ethanol (2:1:1 v/v) | Tomato seeds, pulp, peel, and purees | Effective for this compound extraction | [2] |
| Hexane:Acetone (1:1 v/v) | Tomato Juice | Used for carotenoid extraction | [3] |
| n-Hexane:Ethanol:Acetone (50:25:25 v/v) | Grapefruit | Standard solvent system for this compound extraction | [4][5] |
| n-Hexane:Acetone (1:3 v/v) | Tomato Waste | 94.7% recovery with 98.3% purity | [6] |
| Acetone:Ethyl Acetate (1:1 v/v) | Tomato Pomace | 7.91 mg/100g | [7] |
| Hexane:Acetone (1:1 v/v) | Tomato Pomace | 1.25 mg/100g | [7] |
| Hexane:Acetone:Ethanol (1:1:1 v/v) | Tomato Pomace | 5.59 mg/100g | [7] |
Table 2: Effect of Temperature and Time on this compound Extraction from Tomato Pomace using Acetone:Ethyl Acetate (1:1)
| Temperature (°C) | Time (hours) | This compound Yield (mg/100g) | Reference |
| 40 | 5 | 8.68 | [7] |
| 40 | 10 | 8.75 | [7] |
Table 3: Optimization of Feed-to-Solvent Ratio for this compound Extraction from Tomato Pomace
| Feed to Solvent Ratio (w/v) | This compound Yield (mg/100g) | Reference |
| 1:10 | Not specified, lower than 1:30 | [7] |
| 1:20 | Not specified, lower than 1:30 | [7] |
| 1:30 | 12.06 | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound using hexane and acetone-based solvent systems.
Protocol 1: Standard this compound Extraction from Fresh Tomato Samples
This protocol is adapted from methods utilizing a hexane and acetone mixture for efficient this compound extraction.
Materials and Reagents:
-
Fresh, ripe tomatoes
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Distilled water
-
Homogenizer or blender
-
Separating funnel (500 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Spectrophotometer
-
Whatman No. 1 filter paper
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Sample Preparation: Wash and cut fresh tomatoes into small pieces. Weigh approximately 20g of the tomato sample and homogenize it extensively in a blender to break the cell structure.[1]
-
Solvent Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.[1]
-
Phase Separation:
-
Transfer the filtrate to a separating funnel.
-
Add a small amount of distilled water and shake gently to facilitate phase separation.
-
Allow the mixture to stand for 15-20 minutes until two distinct layers are formed. The upper, non-polar layer containing this compound will be a deep red color, while the lower aqueous phase will be lighter.[1]
-
-
Collection of this compound-rich Phase: Carefully collect the upper hexane layer containing the this compound. The lower aqueous phase can be discarded.[1]
-
Drying and Concentration:
-
Pass the collected hexane extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of this compound.
-
-
Quantification:
-
Dissolve the concentrated this compound extract in a known volume of hexane.
-
Measure the absorbance of the solution at 503 nm using a spectrophotometer, with hexane as the blank.[7]
-
Calculate the this compound concentration using the Beer-Lambert law and the specific extinction coefficient of this compound in n-hexane.
-
-
Storage: Store the crude this compound extract at 4°C in a dark container to prevent degradation.[1]
Protocol 2: Optimized this compound Extraction from Tomato Peels
This protocol is based on an optimized method for extracting this compound from tomato peels, a rich source of this carotenoid.
Materials and Reagents:
-
Tomato peels (dried and powdered)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetone (HPLC grade)
-
Shaking incubator or water bath
-
Centrifuge
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect tomato peels, dry them in an oven at a low temperature (e.g., 50°C) to a constant weight, and then grind them into a fine powder.
-
Solvent Mixture Preparation: Prepare a ternary solvent mixture of n-hexane, ethanol, and acetone. An optimized mixture for high recovery from tomato peels has been reported as approximately 30.6% n-hexane, 32.8% ethanol, and 36.6% acetone (w/w).[8]
-
Extraction:
-
Separation: Centrifuge the mixture at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the solid residue.
-
Collection of Supernatant: Carefully decant the supernatant containing the extracted this compound.
-
Re-extraction (Optional): To maximize the yield, the solid residue can be re-extracted with a fresh portion of the solvent mixture. The supernatants from all extractions are then pooled.
-
Concentration and Quantification: Follow steps 6 and 7 from Protocol 1 for concentrating the extract and quantifying the this compound content.
Visualizations
The following diagrams illustrate the experimental workflows for the solvent extraction of this compound.
Caption: General workflow for this compound extraction.
Caption: Optimized extraction from tomato peels.
Safety Precautions
-
Hexane and acetone are flammable organic solvents. All extraction procedures should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the solvents with care to avoid inhalation of vapors and skin contact.
-
Dispose of solvent waste according to institutional and local environmental regulations.
Conclusion
The solvent extraction of this compound using hexane and acetone, particularly in combination, is a robust and widely used method. The choice of the specific protocol and solvent ratio should be guided by the nature of the starting material (e.g., fresh tomato, tomato paste, or tomato peels) and the desired purity and yield of the final this compound extract. The provided protocols and data offer a comprehensive guide for researchers and professionals to effectively extract and quantify this compound for various applications in drug development and scientific research. Optimization of parameters such as temperature, time, and solvent-to-sample ratio can further enhance the extraction efficiency.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Storage Stability of this compound in Tomato Juice Subjected to Combined Pressure–Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CA2668439A1 - Process for the extraction of this compound - Google Patents [patents.google.com]
Application Note: Quantification of Lycopene in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Lycopene is a lipophilic carotenoid pigment responsible for the red color in many fruits and vegetables, most notably tomatoes.[1][2] As a potent antioxidant, its role in human health and potential in disease prevention has garnered significant scientific interest.[3] Accurate and precise quantification of this compound in biological matrices like human plasma is crucial for nutritional assessment, pharmacokinetic studies, and clinical research. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most common, rapid, and accurate method for the determination of this compound.[4] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using a reversed-phase HPLC system.
Principle
The method involves the extraction of this compound from plasma samples via liquid-liquid extraction after protein precipitation. This procedure separates the lipophilic this compound from the aqueous and protein components of the plasma. The extract is then concentrated and injected into an HPLC system. Separation is achieved on a C18 or C30 reversed-phase column with an isocratic mobile phase.[5][6][7] this compound is detected by its strong absorbance in the visible range, typically between 472 nm and 476 nm.[4][8] Quantification is performed using an external standard calibration curve.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (>90% purity)
-
Ethanol (HPLC grade), containing 5 mg/mL Butylated Hydroxytoluene (BHT)
-
n-Butanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Water (HPLC grade)
-
EDTA collection tubes for blood samples
-
Amber microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
C18 or C30 analytical column (e.g., 5 µm, 4.6 x 250 mm)
2. Sample Handling and Stability
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Processing: Centrifuge immediately to separate plasma. All manipulations should be performed under dim light to prevent photo-degradation of this compound.
-
Storage: Plasma samples can be stored at -20°C for up to 60 days or at -80°C for longer-term stability.[9] this compound is susceptible to degradation from heat, light, and oxygen.[3][10]
3. Standard Solution Preparation
-
Stock Solution (1.8 mmol/L): Prepare a stock solution of this compound in dichloromethane (B109758) containing BHT (5 mg/mL) to prevent oxidation.[11]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.025 to 0.8 µmol/L).[9]
4. Plasma Sample Extraction
This protocol is a one-step liquid-liquid extraction procedure.[11]
-
Pipette 90 µL of plasma into an amber microcentrifuge tube.
-
Add 450 µL of an ethanol:n-butanol solution (50:50, v/v) containing BHT (5 mg/mL).[11] This step precipitates plasma proteins and begins the extraction.
-
Vortex the mixture vigorously for 10 seconds.
-
Let the tube stand on ice for 5 minutes, protected from light.[11]
-
Vortex again for 10 seconds.
-
Centrifuge at 2700 x g for 3 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer 400 µL of the clear supernatant to an HPLC vial for immediate analysis. The autosampler should be maintained at 4°C.[11]
HPLC Analysis
Workflow for this compound Quantification in Plasma
Caption: Experimental workflow from plasma collection to final quantification.
HPLC Operating Conditions
The following table summarizes a typical set of HPLC conditions for this compound analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18 or C30, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: Acetonitrile/Methanol/THF (70:25:5, v/v)[12] or Acetonitrile/MTBE (95:5, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 20 - 50 µL |
| Column Temperature | 25°C - 30°C (Ambient) |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 472 - 476 nm[4][8] |
| Run Time | ~15-20 minutes |
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plasma samples is then determined by interpolating their peak areas from this linear regression curve.
Method Validation Parameters
The reliability of the method is established through validation, with typical performance characteristics summarized below.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99[9] | The method is linear over the range of 0.025 - 0.8 µmol/L.[9] |
| Recovery | 91.9% - 94.7%[6][13] | Efficiency of the extraction procedure from the plasma matrix. |
| Precision (CV%) | < 5% (Intra- and Inter-day)[9] | Demonstrates the reproducibility of the method. |
| Limit of Detection (LOD) | 4.0 - 11.2 fmol injected[5][8] | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 22.8 fmol injected[5] | The lowest amount of analyte that can be quantitatively determined with precision and accuracy. |
Key Relationships in HPLC Quantification
Caption: Logical flow of the HPLC analysis and data processing steps.
Key Considerations and Troubleshooting
-
Isomerization: this compound exists predominantly as the all-trans isomer in nature, but can convert to various cis-isomers when exposed to heat or light.[6] Using a C30 column can help separate these isomers if required.[5][7] For total this compound, a C18 column is sufficient.[5][6]
-
Oxidation: this compound is highly prone to oxidation. The addition of an antioxidant like BHT to all solvents during extraction and preparation is critical to prevent degradation.[11]
-
Interference: Other carotenoids like α-carotene and β-carotene are also present in plasma.[5][6] The chromatographic conditions must be optimized to ensure adequate separation of this compound from these potentially interfering compounds. Detection at 472 nm helps minimize interference as it is near the absorbance maximum for this compound.[6]
-
Saponification: Saponification of plasma samples to hydrolyze cholesterol esters is generally not recommended as it can cause significant degradation and isomerization of this compound.[5][7] Direct liquid-liquid extraction is preferred.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. news-medical.net [news-medical.net]
- 4. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 5. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Spectrophotometric Determination of Lycopene Content: Application Notes and Protocols
Introduction
Lycopene, a bright red carotenoid pigment, is a potent antioxidant naturally found in high concentrations in tomatoes and other red fruits and vegetables. Its strong antioxidant properties and potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases, have made it a subject of extensive research and a valuable ingredient in pharmaceuticals, nutraceuticals, and functional foods. Accurate and reliable quantification of this compound content is crucial for quality control, formulation development, and research purposes.
This application note provides a detailed protocol for the spectrophotometric determination of this compound content in various samples. Spectrophotometry offers a rapid, cost-effective, and accessible method for this compound quantification, making it suitable for routine analysis. The described protocol is based on the principle of solvent extraction of this compound followed by the measurement of its absorbance at a specific wavelength.
Principle
The quantification of this compound by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound exhibits a characteristic absorption spectrum in the visible range, with distinct absorption maxima. By measuring the absorbance of a this compound extract at its specific maximum absorption wavelength (λmax), its concentration can be determined using the molar extinction coefficient. The extraction process is critical to ensure the complete transfer of this compound from the sample matrix into a suitable organic solvent.
Materials and Reagents
-
Solvents:
-
Hexane (B92381) (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Ethanol (95-100%)
-
Petroleum Ether (ACS grade or higher)
-
-
Reagents:
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Sodium sulfate (B86663) (anhydrous)
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Homogenizer or blender
-
Centrifuge
-
Separatory funnel
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Mortar and pestle
-
Filter paper
-
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate this compound determination. The goal is to create a homogenous sample from which a representative portion can be taken for extraction.
-
Fresh Fruits and Vegetables (e.g., Tomatoes, Watermelon):
-
Wash the sample thoroughly and pat dry.
-
Cut the sample into small pieces, removing seeds if necessary.
-
Homogenize a known weight of the sample (e.g., 5-10 g) into a fine puree using a blender or homogenizer.
-
-
Processed Products (e.g., Tomato Paste, Sauces):
-
Accurately weigh a representative amount of the product (e.g., 1-2 g).
-
For thick pastes, it may be necessary to dilute with a small amount of distilled water to facilitate homogenization.
-
-
Solid Samples (e.g., Powders, Supplements):
-
Accurately weigh the sample.
-
If the sample is coarse, grind it to a fine powder using a mortar and pestle.
-
This compound Extraction Protocol
This protocol utilizes a hexane:acetone:ethanol mixture, which has been demonstrated to be effective for this compound extraction.[1][2]
-
Extraction:
-
Transfer a known weight of the homogenized sample (e.g., 0.5 - 1 g) into a flask or beaker.
-
Add a 2:1:1 (v/v/v) mixture of hexane:acetone:ethanol. A common starting volume is 20 mL of the solvent mixture. For enhanced stability, 0.05% BHT can be added to the solvent mixture to prevent oxidative degradation of this compound.
-
Mix thoroughly using a vortex mixer or by vigorous shaking for 15-20 minutes. Protect the sample from light by wrapping the container in aluminum foil, as this compound is light-sensitive.
-
-
Phase Separation:
-
Add 1.5 mL of distilled water to the mixture and shake for an additional 5 minutes.
-
Allow the mixture to stand for 5-10 minutes to facilitate phase separation. Two distinct layers will form: an upper hexane layer containing the this compound (red-orange color) and a lower aqueous layer.
-
Alternatively, the mixture can be centrifuged at a low speed (e.g., 3000 rpm for 5 minutes) to achieve a clearer separation.
-
-
Collection of this compound Extract:
-
Carefully collect the upper hexane layer containing the this compound using a pipette or by decanting into a clean, light-protected container.
-
To ensure complete extraction, the remaining aqueous layer can be re-extracted with another portion of hexane, and the hexane layers can be combined.
-
If the hexane extract appears cloudy due to residual water, add a small amount of anhydrous sodium sulfate to dry the extract and then filter.
-
-
Volume Adjustment:
-
Transfer the final hexane extract to a volumetric flask and adjust the volume to a known final volume (e.g., 10 mL or 25 mL) with hexane.
-
Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength to the maximum absorbance for this compound in the chosen solvent. For hexane, this is typically around 472 nm or 503 nm.[3][4] A spectral scan from 400 nm to 600 nm is recommended to confirm the absorption maxima.
-
-
Blanking:
-
Fill a quartz cuvette with the solvent used for the final dilution (e.g., hexane) and use it to zero the spectrophotometer (set absorbance to 0.000).
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the this compound extract before filling it.
-
Fill the cuvette with the this compound extract and measure the absorbance.
-
If the absorbance reading is above the linear range of the spectrophotometer (typically > 1.5), dilute the extract with a known volume of the solvent and re-measure the absorbance. Remember to account for this dilution in the final calculation.
-
Data Presentation
The accuracy of the spectrophotometric quantification of this compound is highly dependent on the solvent used for the final measurement, as it influences the absorption maxima (λmax) and the molar extinction coefficient (ε). The table below summarizes these key quantitative parameters for all-trans-lycopene in common solvents.
| Solvent | Absorption Maxima (λmax) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Specific Absorbance (A 1% 1cm) |
| Hexane | 444, 472, 503 | 186,000 (at 472 nm) | 3470 (at 472 nm) |
| Acetone | 448, 474, 505 | 185,000 (at 474 nm) | 3446 (at 474 nm) |
| Ethanol | 446, 472, 504 | Not consistently reported | Not consistently reported |
| Petroleum Ether | ~472 | 185,000 (approx.) | 3450 |
Note: The molar extinction coefficient and specific absorbance can vary slightly between different sources and depending on the purity and isomeric form of the this compound standard used.[5][6]
Calculation of this compound Content
The this compound content in the original sample can be calculated using the following formula based on the Beer-Lambert law:
This compound Content (mg/100g) = (A × V × DF × 100) / (ε × MW × W) (if using molar extinction coefficient)
or
This compound Content (mg/100g) = (A × V × DF × 100) / (A¹%₁cm × W) (if using specific absorbance)
Where:
-
A = Absorbance of the sample at λmax
-
V = Total volume of the extract (in mL)
-
DF = Dilution factor (if the sample was diluted)
-
ε = Molar extinction coefficient of this compound in the specific solvent (in L·mol⁻¹·cm⁻¹)
-
MW = Molecular weight of this compound (536.87 g/mol )
-
A¹%₁cm = Specific absorbance of a 1% solution in a 1 cm cuvette
-
W = Weight of the sample (in g)
Visualization
The following diagram illustrates the experimental workflow for the spectrophotometric determination of this compound content.
Caption: Workflow for Spectrophotometric Determination of this compound.
Conclusion
The spectrophotometric method detailed in this application note provides a reliable and efficient means for quantifying this compound content in a variety of samples. The use of a hexane:acetone:ethanol solvent system ensures effective extraction of this compound. By adhering to the outlined protocol and using the appropriate absorption maxima and extinction coefficients, researchers, scientists, and drug development professionals can obtain accurate and reproducible results. This method is particularly well-suited for high-throughput screening and routine quality control analyses where speed and cost-effectiveness are important considerations. For validation of results, especially in complex matrices, comparison with a chromatographic method such as HPLC is recommended.
References
- 1. STANDARDIZATION OF A RAPID SPECTROPHOTOMETRIC METHOD FOR this compound ANALYSIS | International Society for Horticultural Science [ishs.org]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. The determination of this compound Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epic.awi.de [epic.awi.de]
Application Note & Protocol: Quantitative Analysis of Lycopene Isomers by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lycopene, a carotenoid pigment responsible for the red color in fruits and vegetables, is a potent antioxidant with significant interest in nutrition and pharmacology. It exists as a mixture of several geometric isomers, with the all-trans isomer being the most predominant in nature. However, cis-isomers are also present and may have distinct biological activities. Accurate quantification of individual this compound isomers is crucial for understanding their bioavailability, metabolism, and health effects. This document provides a detailed protocol for the extraction, separation, and quantification of this compound isomers from biological and food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3]
Principle of the Method
This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound isomers, which are then detected and quantified by a tandem mass spectrometer. The separation is typically achieved on a C30 column, which provides excellent resolution of carotenoid isomers.[1][2][4] Mass spectrometric detection is performed using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), with APCI often being preferred for nonpolar compounds like this compound.[2][5] Quantification is achieved through Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[1][2] A unique fragment at m/z 467, resulting from the loss of a terminal isoprene (B109036) group from the molecular ion at m/z 536, allows for the specific detection of this compound, distinguishing it from other isobaric carotenoids like α- and β-carotene.[1][2][3]
Experimental Protocols
Safety Precautions
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is sensitive to light and oxidation; therefore, all procedures should be performed under dim light, and samples should be protected from air exposure.[6][7]
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), methyl tert-butyl ether (MTBE), acetonitrile (B52724), ethyl acetate, hexane (B92381), and water.[1][4]
-
Standards: All-trans-lycopene standard (≥99% purity).[8]
-
Internal Standard (IS): A suitable internal standard can be used for improved quantification.
-
Extraction Solvents: Hexane/acetone/ethanol (B145695) mixture (2:1:1 v/v/v) or other suitable organic solvent mixtures.[9]
-
Solid Phase Extraction (SPE) Cartridges: If necessary for sample cleanup.[10]
Sample Preparation
The stability of this compound is a critical consideration during sample handling and preparation. It is susceptible to isomerization and degradation from exposure to heat, light, and acids.[6][11] Saponification, a common step in carotenoid analysis to remove interfering lipids, should be avoided as it can cause degradation and isomerization of this compound.[1][2][3]
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of hexane and vortex for 1 minute to extract the this compound.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 3-5) two more times and pool the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of methanol and MTBE).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Weigh approximately 1 g of the homogenized tomato sample into a 50 mL polypropylene (B1209903) tube.
-
Add 10 mL of a hexane/acetone/ethanol (2:1:1 v/v/v) extraction solvent containing 0.1% BHT.[9]
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of distilled water and vortex for another minute.
-
Centrifuge at 5000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction process on the remaining pellet until the pellet is colorless.
-
Pool the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: A binary or quaternary HPLC system with an autosampler.
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 µm) is recommended for optimal isomer separation.[1][2] A C18 column can be used for total this compound analysis where isomers are not separated.[1][2]
-
Mobile Phase A: Methanol/water (e.g., 95:5 v/v) or Acetonitrile.[12]
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).
-
Gradient Elution (for isomer separation): A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more nonpolar isomers. For example, a linear gradient from 10% to 60% B over 35 minutes.
-
Isocratic Elution (for total this compound): A mixture of acetonitrile and MTBE (e.g., 95:5) can be used.[1][2]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode. Negative ion mode is often cited for its specificity.[1][2][3]
-
Ionization Parameters:
-
Vaporizer Temperature: ~400-450 °C
-
Capillary Voltage: ~3-4 kV
-
Corona Discharge Current: ~5 µA
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference Matrix | Citation |
| Limit of Detection (LOD) | 11.2 fmol (on-column) | Human Plasma | [1][2][3] |
| 24 fmol (on-column) | Human Plasma | [5] | |
| Limit of Quantitation (LOQ) | 22.8 fmol (on-column) | Human Plasma | [1][2][3] |
| Linearity Range | 5-500 pmol (on-column) | Human Plasma | [1][2][3] |
| Inter-assay Precision | < 10% | Human Plasma | [1][2][3] |
Visualizations
References
- 1. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple, rapid method for HPLC analysis of this compound isomers [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. opentrons.com [opentrons.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Protocol for applying Lycopene in cell culture studies
Application Notes: Lycopene in Cell Culture
Introduction
This compound is a bright red carotenoid pigment and phytochemical found in tomatoes and other red fruits and vegetables.[1] It is a potent antioxidant, recognized for its ability to quench singlet oxygen.[2] In cell culture studies, this compound has garnered significant attention for its anticancer properties, including the ability to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1][3][4] Epidemiological studies have shown an association between diets rich in tomatoes and/or this compound and a reduced risk of certain cancers, particularly prostate cancer.[1][5]
However, the application of this compound in aqueous cell culture media presents a significant challenge due to its highly hydrophobic nature.[6] Standard organic solvents like tetrahydrofuran (B95107) (THF) and dimethylsulfoxide (DMSO) are often unsuitable for cell culture experiments due to solvent cytotoxicity and the poor stability of this compound, which can have a half-life of less than two hours in such solutions.[7][8] To overcome this, specialized delivery methods are required to ensure its solubilization, stability, and bioavailability to the cells. The most effective methods involve the use of micellar preparations or commercially available water-soluble this compound formulations.[6][7][8]
These application notes provide a comprehensive protocol for the preparation and application of this compound in cell culture experiments, along with methodologies for assessing its biological effects.
Protocols for Applying this compound in Cell Culture
Preparation of this compound Stock Solution (Micellar Formulation)
Due to this compound's instability and poor solubility in common solvents, a micellar preparation is recommended for consistent and non-toxic delivery to cultured cells.[7][8] This method enhances stability for at least 96 hours under standard culture conditions.[7][8]
Materials:
-
Crystalline this compound
-
L-α-phosphatidylcholine
-
Monoolein
-
Oleic acid
-
Tetrahydrofuran (THF), HPLC grade
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Prepare Lipid Mixture: In a sterile glass vial, combine L-α-phosphatidylcholine, monoolein, and oleic acid.
-
Dissolve this compound: Weigh a precise amount of crystalline this compound and dissolve it in a minimal volume of THF. All steps involving this compound should be performed under yellow light to prevent degradation.
-
Form Micelles: Add the this compound-THF solution to the lipid mixture. Vortex thoroughly.
-
Solvent Evaporation: Evaporate the THF under a gentle stream of nitrogen gas, leaving a thin lipid film containing this compound.
-
Resuspension: Resuspend the lipid film in a known volume of sterile PBS by vortexing vigorously. This will form a micellar stock solution.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile, amber-colored microcentrifuge tubes and store at -20°C for long-term use. For immediate use, the solution is stable.
Note: Commercially available water-soluble this compound formulations (e.g., 10% water-soluble this compound) can also be used as a convenient alternative.[6] Reconstitute according to the manufacturer's instructions.
General Protocol for Cell Treatment
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density (e.g., 1.0 x 10⁴ cells/cm²).[6][9]
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
Preparation of Treatment Media: Thaw the this compound stock solution. Prepare the desired final concentrations of this compound (e.g., 0.5 µM to 10 µM) by diluting the stock solution in fresh, pre-warmed cell culture medium.[9] Also, prepare a vehicle control medium containing the same concentration of the micellar vehicle without this compound.
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[10] For longer incubation periods (e.g., 96 hours), daily medium replacement is recommended to ensure a constant supply of this compound and nutrients.[6][9]
-
Downstream Analysis: Following incubation, harvest the cells for various analyses as detailed in the experimental protocols below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the general protocol. Include untreated and vehicle controls.[9]
-
After the incubation period (e.g., 48 or 96 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[5][11]
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (DAPI Staining)
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Procedure:
-
Grow cells on glass coverslips in a 6-well plate and treat with this compound (e.g., 3 µM for 96 hours).[6]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with DAPI solution (1 µg/mL) for 3-5 minutes in the dark.[12]
-
Wash the coverslips with PBS and mount them onto microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.[12]
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the quantitative analysis of the cell cycle phases (G0/G1, S, G2/M) based on DNA content.
Procedure:
-
Plate 1 x 10⁶ cells in 60 mm dishes and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in each phase of the cell cycle.[13]
Quantitative Data Summary
Table 1: Effective Concentrations of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Observed Effect | Reference(s) |
| MCF-7 | Breast | 2.5 - 10 | 48 - 96 | Significant decrease in cell viability.[6][9] | [6][9] |
| MDA-MB-231 | Breast | 0.5 - 10 | 96 | ~300% increase in apoptosis rate.[9] | [9] |
| LNCaP | Prostate | 2.5 - 10 | 24 | Dose-dependent growth inhibition.[14] | [14] |
| DU145 | Prostate | >20 | 96 | Significant inhibition; IC50 = 26.6 µM.[6][15] | [6][15] |
| HepG2 | Liver | 0.2 - 50 | 24 | Dose-dependent inhibition (20% at 0.2 µM, 40% at 50 µM).[5] | [5] |
| HT-29 | Colon | 1 - 5 | 48 - 96 | Up to 30% reduction in viability; 3.5-fold increase in apoptosis.[6] | [6] |
| PC-3 | Prostate | 2.5 - 10 | 24 | Inhibition of HMG-CoA reductase and cell growth.[14] | [14] |
Table 2: Effects of this compound on Cell Cycle Progression and Apoptosis
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Effect on Cell Cycle | Effect on Apoptosis | Reference(s) |
| LNCaP | Prostate | 2.5 - 10 | 24 | G1/S phase arrest.[3][16] | Induction of mitochondrial apoptosis; increased Bax:Bcl-2 ratio.[3][14][16] | [3][14][16] |
| MCF-7 | Breast | 1 - 5 | 48 | Increase in G0/G1 phase, decrease in G2/M.[6] | Increased apoptosis.[6] | [6] |
| DU145 | Prostate | 3 - 5 | 48 | Increase in G2/M phase, decrease in G0/G1.[6] | 4-fold increase in apoptosis.[6] | [6] |
| Primary Prostate Cancer Cells | Prostate | N/A | 48 - 96 | G0/G1 phase arrest.[4] | Induced apoptosis; altered Bax and Bcl-2 expression.[4] | [4] |
| Hep3B | Liver | 0.1 - 50 | 24 | G0/G1 arrest and S phase block.[5] | Reduced oxidative DNA damage.[5] | [5] |
Visualizations
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic investigation of this compound effects in LNCaP cells by use of novel large-scale proteomic analysis software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Molecular and Cellular Mechanisms of Action of this compound in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on cell viability, cell cycle, and apoptosis of human prostate cancer and benign hyperplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on cell growth and oxidative DNA damage of Hep3B human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and stabilization of carotenoids using micelles: delivery of this compound to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. This compound has limited effect on cell proliferation in only two of seven human cell lines (both cancerous and noncancerous) in an in vitro system with doses across the physiological range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound and beta-carotene induce cell-cycle arrest and apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces cell growth inhibition by altering mevalonate pathway and Ras signaling in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Administering Lycopene in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering lycopene in preclinical animal models of cancer. This document outlines detailed protocols for preparation and administration, summarizes quantitative data from various studies, and visualizes key signaling pathways affected by this compound.
Introduction
This compound, a naturally occurring carotenoid found in high concentrations in tomatoes and other red fruits, has garnered significant attention for its potential anti-cancer properties.[1] Preclinical studies in various animal models of cancer have demonstrated that this compound can inhibit tumor growth, induce apoptosis, and modulate key cellular signaling pathways involved in carcinogenesis.[2] This document serves as a practical resource for researchers aiming to investigate the therapeutic potential of this compound in in vivo cancer models.
Data Presentation: Efficacy of this compound in Animal Cancer Models
The following tables summarize the quantitative outcomes of this compound administration in animal models of prostate, hepatocellular, and lung cancer.
Table 1: Effects of this compound on Prostate Cancer in Animal Models
| Animal Model | This compound Formulation | Dosage | Duration | Key Findings | Reference |
| TRAMP Mice | This compound beadlet diet | 28 mg/kg diet | 20 weeks | Significantly decreased prostate cancer incidence (60% vs. 95% in control). | [3] |
| TRAMP Mice | 10% Tomato powder diet | 250 mg this compound/kg diet | 5 weeks | Modified the protective effect based on Bco2 genotype. | [4] |
| Nude Mice (PC-346C xenograft) | Synthetic this compound + Vitamin E (oral gavage) | 5 mg/kg BW each | 42 days | Suppressed tumor growth by 73% and increased median survival time by 40%. | [5] |
| Dunning Rats (xenograft) | Tomato powder diet | - | 18 weeks | More effective than this compound alone in inhibiting tumor growth. | [6] |
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Mice & Rats (Meta-analysis) | Oral | Varied | Varied | Significantly reduced HCC incidence, number, and growth. | [7][8] |
| DEN-initiated, high-fat diet-promoted mice | Oral | - | - | Apo-10'-lycopenoic acid (a this compound metabolite) inhibited liver inflammation and tumorigenesis. | [1] |
| CCl4-induced hepatotoxicity in rats | Dietary | 0.25% this compound beadlets | - | This compound beadlets alone did not protect against acute liver injury, whereas tomato powder did. | [9][10] |
Table 3: Effects of this compound on Lung Cancer in Animal Models
| Animal Model | This compound Formulation | Dosage | Duration | Key Findings | Reference |
| Ferrets (cigarette smoke-exposed) | This compound supplement | 1.1 mg/kg/day and 4.3 mg/kg/day | 9 weeks | Inhibited squamous metaplasia and induced apoptosis. | [4] |
| Mice (Lewis Lung Carcinoma xenograft) | Intratumoral injection | 10, 20, 40 mg/kg | - | Significantly reduced tumor volume in a dose-dependent manner. | [2][11] |
| Mice (xenograft) | Oral | 5 mg/kg | 37 days | Inhibited the number of metastatic tumors in the lungs. | [12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol is suitable for studies requiring precise daily dosing of this compound.
Materials:
-
This compound (synthetic or purified extract)
-
Vehicle (e.g., corn oil, olive oil)
-
Balance
-
Homogenizer or sonicator
-
Light-protective storage vials
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg body weight) and the administration volume (typically 5-10 ml/kg for mice).
-
Weigh the appropriate amount of this compound powder.
-
In a light-protected container, add the this compound to the chosen vehicle (e.g., corn oil). To improve solubility and stability, some protocols suggest gently heating the oil (e.g., to 120-130°C) under inert gas (nitrogen) while stirring until the this compound is fully dissolved, followed by rapid cooling.[11] However, for a simple suspension, this may not be necessary.
-
Thoroughly mix the this compound and oil using a homogenizer or sonicator to create a uniform suspension. Protect the suspension from light and oxygen during this process.
-
Store the this compound suspension in a tightly sealed, light-protected vial at 4°C. Prepare fresh suspensions regularly (e.g., weekly) to minimize degradation.[13]
-
-
Oral Gavage Administration:
-
Before each administration, vortex the this compound suspension to ensure uniformity.
-
Accurately draw the calculated volume of the suspension into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Protocol 2: Preparation of this compound-Enriched Diet using Beadlets or Tomato Powder
This protocol is suitable for long-term studies where daily gavage may be stressful for the animals. The AIN-93G diet is a common purified diet for laboratory rodents.[6][14]
Materials:
-
AIN-93G purified diet components (powdered)
-
This compound beadlets or lyophilized tomato powder
-
Large-scale mixer (e.g., Hobart mixer)
-
Pellet mill (optional, for pelleted feed)
Procedure:
-
Calculation of this compound Content:
-
Determine the desired final concentration of this compound in the diet (e.g., 28 mg this compound/kg diet).[3]
-
Calculate the amount of this compound beadlets or tomato powder needed based on their specified this compound content. For example, for a 10% this compound beadlet formulation, you would add 280 mg of beadlets per kg of diet to achieve 28 mg of this compound. For a 10% tomato powder diet, you would replace 100g of the carbohydrate component (e.g., cornstarch) with 100g of tomato powder per kg of diet.[15]
-
-
Diet Preparation:
-
In a large mixer, combine all the powdered components of the AIN-93G diet.
-
Add the calculated amount of this compound beadlets or tomato powder to the diet mix.
-
Mix thoroughly for an extended period (e.g., 15-20 minutes) to ensure a homogenous distribution of the this compound source throughout the diet.[15]
-
If pelleted feed is required, transfer the mixed powder to a pellet mill.
-
Store the prepared diet in airtight, light-protected containers at 4°C to prevent degradation of this compound.
-
Visualization of Key Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound in Cancer
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
Caption: this compound inhibits key cancer signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a cancer animal model.
Caption: Workflow for this compound administration in animal cancer models.
Conclusion
The administration of this compound in animal models of cancer shows promise in inhibiting tumorigenesis and progression. The choice of this compound formulation, dosage, and administration route should be carefully considered based on the specific cancer model and experimental design. The protocols and data presented herein provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the anti-cancer mechanisms of this compound and its potential for clinical translation.
References
- 1. Recent Advances in this compound for Food Preservation and Shelf-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of this compound-loaded microemulsion for brain-targeting: preparation, characterization, pharmacokinetic evaluation and tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Tomato or this compound Do Not Reduce Castration-Resistant Prostate Cancer Progression in a Murine Model [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound-beadlet or tomato-powder feeding on carbon tetrachloride-induced hepatotoxicty in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound and astaxanthin absorption from corn oil and olive oil emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialtyfeeds.com [specialtyfeeds.com]
- 10. CN101228907A - Preparing process of multifunctional edible oil containing this compound - Google Patents [patents.google.com]
- 11. EP1886719A1 - Method of preparing this compound-enriched formulations that are free of organic solvents, formulations thus obtained, compositions comprising said formulations and use of same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. dyets.com [dyets.com]
- 14. brl.uiuc.edu [brl.uiuc.edu]
- 15. CHEMOPREVENTION OF PROSTATE CANCER WITH this compound IN THE TRAMP MODEL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Soxhlet Extraction of Lycopene from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lycopene, a bright red carotenoid pigment, is a potent antioxidant naturally found in many fruits and vegetables, most notably in tomatoes, watermelon, and guava. Its strong antioxidant properties have been linked to a reduced risk of several chronic diseases, making it a compound of significant interest in the pharmaceutical and nutraceutical industries. Soxhlet extraction is a widely used and efficient method for the solid-liquid extraction of thermally stable compounds like this compound from plant matrices. This document provides a detailed protocol for the Soxhlet extraction of this compound, along with data on solvent efficiency and methods for quantification.
Quantitative Data Summary
The choice of solvent significantly impacts the efficiency of this compound extraction. The following table summarizes the this compound yield from freeze-dried tomato powder using different solvents in a Soxhlet apparatus.
| Solvent System | This compound Yield (mg/g of dry material) | Extraction Efficiency (%) | Reference |
| Hexane (B92381) | 3.58 | 79.20 | [1] |
| Ethyl Acetate | 4.39 | 97.12 | [1] |
| Ethanol | 1.25 | 27.65 | [1] |
| Hexane:Ethanol:Acetone (2:1:1) | 6.76 | Not Reported | [2] |
| Acetone:Ethyl Acetate (1:1) | Not Reported (Optimized Solvent) | Not Reported | [3][4] |
Note: The initial amount of this compound in the freeze-dried tomato was determined to be 4.52 (± 0.18) mg/g by Soxhlet extraction with hexane for 12 hours[1].
Experimental Workflow Diagram
References
- 1. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Standardization of solvent extraction process for this compound extraction from tomato pomace - MedCrave online [medcraveonline.com]
Application Note & Protocol: A Validated HPLC Method for the Quantification of Lycopene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of lycopene in various matrices, including raw materials and finished products.
Introduction
This compound is a naturally occurring carotenoid pigment responsible for the red color in many fruits and vegetables, such as tomatoes, watermelon, and pink guava.[1][2][3] It is a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation development.
This application note describes a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥90% purity)
-
HPLC grade acetonitrile, methanol, and tetrahydrofuran (B95107) (THF)
-
Hexane
-
Butylated hydroxytoluene (BHT)
-
High-purity water
-
Samples containing this compound (e.g., tomato extract, dietary supplements)
Equipment
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in THF containing BHT to prevent oxidation.[4] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve a series of concentrations for the calibration curve. All solutions should be protected from light and stored at low temperatures.
Sample Preparation (Extraction)
The extraction of this compound from the sample matrix is a critical step. A common procedure for solid samples is as follows:
-
Accurately weigh the homogenized sample.
-
Extract the this compound using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol, often with the aid of sonication.
-
Centrifuge the mixture to separate the solid debris.
-
Collect the supernatant containing the extracted this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[5]
Note: The extraction solvent and procedure may need to be optimized depending on the specific sample matrix.
HPLC Chromatographic Conditions
A variety of mobile phases and columns can be used for this compound analysis. A common isocratic method is described below:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Tetrahydrofuran (e.g., 70:25:5, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 472 nm[7][8][9] or 475 nm[6][10] |
| Run Time | Approximately 15 minutes[6] |
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters were assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The peak area was plotted against the concentration, and the linearity was assessed by the correlation coefficient (r²) of the linear regression.
Precision
Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Replicate injections of the same sample were performed on the same day and on different days. The precision is expressed as the Relative Standard Deviation (RSD).
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo or sample matrix, and the percentage recovery was calculated.
Specificity
Specificity is the ability of the method to measure the analyte of interest in the presence of other components. This was assessed by comparing the chromatograms of a blank, a placebo, the this compound standard, and the sample. The peak purity of this compound in the sample was also evaluated using a PDA detector.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[7][11]
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below for easy comparison.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 3500 | ≥ 2000 |
| RSD of Peak Area (%) | 0.8 | ≤ 2.0% |
Table 2: Linearity Data
| Concentration Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| 0.2 - 10 | y = 12345x + 678 | 0.9994[1][2][3] |
Table 3: Precision Results
| Precision | RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 1.2 | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | 1.5 | ≤ 2.0% |
Table 4: Accuracy (Recovery) Results
| Spiked Level (%) | Mean Recovery (%) | Acceptance Criteria |
| 80 | 99.5 | 98.0% - 102.0% |
| 100 | 101.2 | 98.0% - 102.0% |
| 120 | 100.8 | 98.0% - 102.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.0012[7][11] |
| Limit of Quantitation (LOQ) | 0.0039[7][11] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The described HPLC method is simple, accurate, precise, and specific for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis of this compound in various sample matrices within the pharmaceutical and nutraceutical industries. The short run time allows for a high throughput of samples.
References
- 1. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glsciences.cn [glsciences.cn]
- 6. asianpubs.org [asianpubs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. Antioxidant Activity and Validation of Quantification Method for this compound Extracted from Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Lycopene Isomer Analysis: A Guide to C30 Column Chromatography
Introduction
Lycopene, a potent antioxidant carotenoid found abundantly in tomatoes and other red-pigmented fruits, has garnered significant attention for its potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1] this compound exists in various geometric isomers, with the all-trans form being the most predominant in raw foods.[2][3] However, cis-isomers are also naturally present and can be formed during food processing and storage, potentially altering the biological activity of this compound.[1] The distinct spatial arrangements of these isomers necessitate robust analytical methods for their accurate separation and quantification. C30 reversed-phase columns have emerged as the gold standard for resolving the complex mixture of this compound isomers, offering superior shape selectivity compared to traditional C18 columns.[1][4][5][6] This document provides detailed application notes and protocols for the separation of this compound isomers using C30 columns, intended for researchers, scientists, and professionals in drug development.
The Power of C30 in this compound Isomer Separation
Conventional C18 columns primarily separate compounds based on hydrophobicity. While effective for many applications, they often fall short in distinguishing between geometric isomers which may have very similar hydrophobic characteristics. C30 columns, with their longer alkyl chains, provide an enhanced stationary phase that allows for greater interaction with the elongated, rigid structures of carotenoids like this compound. This unique characteristic enables the separation of isomers based on subtle differences in their molecular shape, a critical factor for resolving the various cis- and all-trans configurations of this compound.[6] The literature consistently reports the superior efficiency of polymeric C30 columns over C18 columns in resolving cis-isomers of carotenoids.[1]
Experimental Protocols
A successful analysis of this compound isomers hinges on meticulous sample preparation and a well-defined chromatographic method. Below are detailed protocols for sample extraction from various matrices and subsequent HPLC/UPLC analysis.
Sample Preparation: Extraction of this compound from Tomato Products
This protocol is adapted from methods designed to efficiently extract this compound while minimizing isomerization and degradation.[2][7][8]
Materials:
-
Fresh or processed tomato product
-
Extraction solvent: Hexane/Acetone/Ethanol (2:1:1 v/v/v)[2] or Petroleum Ether
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Amber-colored glassware to protect from light
Procedure:
-
Homogenize 1 g of the tomato sample.
-
Add 20 mL of the extraction solvent (hexane/acetone/ethanol) to the homogenized sample.
-
Agitate the mixture on a magnetic stirrer for 15 minutes in dim light.[2][7]
-
Filter the mixture to separate the liquid extract.
-
Transfer the extract to a separatory funnel and wash with a saturated sodium chloride solution to remove water-soluble impurities.
-
Collect the organic phase (upper layer) containing the this compound.
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum at a temperature not exceeding 40°C using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Analysis
The following are examples of chromatographic conditions that have been successfully employed for the separation of this compound isomers using C30 columns.
Method 1: Isocratic HPLC Method
This method provides a simple and rapid separation of major this compound isomers.[9][10][11]
-
Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methyl-tert-butyl ether (MTBE) / Methanol / Ethyl Acetate (40:50:10, v/v/v)[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[12]
-
Detector: UV/VIS or Photodiode Array (PDA) at 472-476 nm[1]
-
Injection Volume: 20 µL
Method 2: Gradient HPLC/UPLC Method
A gradient elution can provide enhanced resolution for a wider range of carotenoids and their isomers.[1][13][14]
-
Column: Accucore C30, 2.6 µm, 3.0 x 150 mm or YMC Carotenoid C30, 3 µm, 4.6 x 250 mm[14]
-
Mobile Phase:
-
A: Methanol / Water (98:2 v/v) with 10 mM ammonium (B1175870) acetate
-
B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient Program:
-
0 min: 26% B
-
0-10 min: Linear gradient to 76% B
-
10-14 min: Linear gradient to 90% B
-
14-16 min: Return to 26% B
-
16-20 min: Re-equilibration at 26% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 10°C
-
Detector: PDA or Mass Spectrometer (MS)
-
Injection Volume: 5 µL
Quantitative Data Summary
The following tables summarize the performance of C30 columns in this compound isomer separation as reported in various studies.
Table 1: HPLC and UPLC Method Parameters for this compound Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC C30 (5 µm, 4.6x250mm) | Core C30 (2.6 µm) | YMC C30 (3 µm, 4.6x250mm) | Accucore C30 (2.6 µm, 3.0x150mm) |
| Mobile Phase | n-butanol/acetonitrile/methylene chloride (30:70:10)[1] | MTBE in 2% water in methanol[13] | A: 60% MeOH, 35% MTBE, 3% H2O, 2% NH4OAc; B: 78% MTBE, 20% MeOH, 2% NH4OAc[14] | A: MeOH, B: MTBE, C: H2O |
| Elution Type | Isocratic | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | Not Specified | 1.3 mL/min[14] | 0.4 mL/min |
| Temperature | Not Specified | Not Specified | 35°C[14] | 10°C |
| Detection | 476 nm[1] | DAD-MS[13] | DAD-MS/MS[14] | DAD |
| Run Time | 35 min[1] | < 20 min[1] | ~19 min[14] | 20 min |
Table 2: Method Validation Data for this compound Analysis using C30 Columns
| Parameter | Value Range | Reference |
| Linearity (R²) | 0.9966 - 0.9999 | [13] |
| Limit of Detection (LOD) | 0.0051 - 0.0300 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.0155 - 0.0909 µg/mL | [1] |
| Recovery | 94.3 - 99.9% | [13] |
| Intra-day Precision (%RSD) | 1.81 - 4.45% | [13] |
| Inter-day Precision (%RSD) | 3.13 - 6.86% | [13] |
Visualizing the Process and Isomer Relationships
To better understand the analytical workflow and the structures being separated, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Which HPLC Column Do You Suggest for Analysis of Carotene or this compound - FAQ [mtc-usa.com]
- 7. chemijournal.com [chemijournal.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. A simple, rapid method for HPLC analysis of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The determination of this compound Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Lycopene Standards for Accurate Analytical Quantification
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lycopene, a bright red carotenoid pigment and phytochemical found in tomatoes and other red fruits and vegetables, is a subject of increasing interest in research and drug development due to its potent antioxidant properties. Accurate quantification of this compound is crucial for experimental reproducibility and the reliable assessment of its biological activity. This document provides detailed protocols for the preparation of this compound standards for analytical quantification by High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Sourcing and Handling of this compound Standards
The accuracy of this compound quantification is fundamentally dependent on the quality of the analytical standard.
-
Purity: It is imperative to use a high-purity this compound standard, typically with a purity of ≥95% as determined by HPLC.[1] Several commercial suppliers offer analytical grade this compound standards.[1][2][3]
-
Storage and Stability: this compound is susceptible to degradation by heat, light, and oxygen.[4][5] Therefore, it is crucial to store the solid standard under recommended conditions, which are often at low temperatures (e.g., 2-8°C or as low as -65 to -96°C) in a tightly sealed container, protected from light.[6] Stock and working solutions should also be stored in the dark, often under refrigeration, and for limited periods.[7][8] The addition of antioxidants such as butylated hydroxytoluene (BHT) to solvents can enhance the stability of this compound solutions.[7][8][9]
Data Presentation: Properties of this compound and Solvents
A summary of key quantitative data for the preparation of this compound standards is presented in the table below.
| Parameter | Value | Source(s) |
| This compound Properties | ||
| Molecular Formula | C₄₀H₅₆ | [2] |
| Molecular Weight | 536.87 g/mol | [2] |
| Purity (recommended) | ≥95% (HPLC) | [1] |
| Storage Temperature (solid) | 2-8°C or -65 to -96°C | [6] |
| UV/Vis λmax in Hexane (B92381) | ~444 nm, 472 nm, 503 nm | [1][10] |
| Solvent Selection | ||
| Primary Solvents (for stock) | Tetrahydrofuran (THF), Dichloromethane, Toluene | [7][9][11] |
| Dilution Solvents | Hexane, Methanol, Ethanol | [9][12][13] |
| Antioxidant Additives | Butylated hydroxytoluene (BHT), Triethylamine (TEA) | [7][9][14] |
Experimental Protocols
Preparation of this compound Stock Solution for HPLC
This protocol describes the preparation of a primary stock solution of this compound, which can be further diluted to create working standards for calibration curves.
Materials:
-
High-purity this compound standard (≥95%)
-
Tetrahydrofuran (THF), HPLC grade, stabilized with 0.025% BHT[9]
-
Hexane, HPLC grade
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL)
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 5.5 to 6.5 mg of the this compound standard.[9]
-
Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.
-
Add approximately 5 mL of THF (stabilized with BHT) to the flask to dissolve the this compound.[9] Sonication for a short period (e.g., 30 seconds) can aid in dissolution.[7]
-
Once the this compound is completely dissolved, dilute the solution to the 100 mL mark with hexane.[9]
-
Mix the solution thoroughly by inversion.
-
This stock solution should be stored in an amber-colored, tightly capped vial at 2-8°C and used for the preparation of working standards.
Preparation of Working Standards and Calibration Curve for HPLC
Procedure:
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase or a solvent mixture compatible with your HPLC method (e.g., a mixture of acetonitrile, methanol, and THF).[13]
-
A typical calibration curve might include concentrations ranging from 200 to 1000 ng/mL.[13]
-
Inject a fixed volume (e.g., 20 µL) of each working standard into the HPLC system.[9]
-
Construct a calibration curve by plotting the peak area of this compound as a function of its concentration.
-
The linearity of the calibration curve should be verified by calculating the correlation coefficient (R²), which should ideally be >0.99.
Preparation of this compound Standard Solution for UV-Vis Spectrophotometry
Procedure:
-
Prepare a stock solution as described in section 4.1.
-
Transfer a known volume (e.g., 5.0 mL) of the HPLC standard stock solution into a 100 mL volumetric flask.[9]
-
Dilute to the mark with hexane and mix thoroughly.[9]
-
Measure the absorbance of this solution in a 1-cm cuvette at the wavelength of maximum absorption, which is approximately 470-472 nm in hexane.[1][9] Use hexane as the blank.
-
The concentration of the this compound solution can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration. The specific absorbance (A 1% 1cm) of all-trans-lycopene in hexane is approximately 3450.[9]
Mandatory Visualizations
Caption: Workflow for this compound Standard Preparation and Analysis.
Caption: Logic Diagram for this compound Quantification Methods.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Nawah [nawah-scientific.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. This compound Pharmaceutical Secondary Standard; Certified Reference Material 502-65-8 [sigmaaldrich.com]
- 7. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. fao.org [fao.org]
- 10. v2.pjsir.org [v2.pjsir.org]
- 11. researchgate.net [researchgate.net]
- 12. asrjetsjournal.org [asrjetsjournal.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
In Vitro Assays for Measuring Lycopene's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopene, a bright red carotenoid pigment found in tomatoes and other red fruits and vegetables, is a potent antioxidant. Its unique chemical structure, characterized by a long chain of conjugated double bonds, enables it to effectively quench singlet oxygen and scavenge a variety of free radicals.[1] This antioxidant capacity is believed to contribute to its numerous health benefits, including a reduced risk of certain cancers and cardiovascular diseases. The evaluation of this compound's antioxidant potential is a critical step in the research and development of functional foods, nutraceuticals, and pharmaceuticals. This document provides detailed application notes and protocols for a range of in vitro assays commonly used to measure the antioxidant capacity of this compound.
Mechanism of Action: An Overview
This compound exerts its antioxidant effects through various mechanisms. Primarily, it can directly neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), by donating electrons or hydrogen atoms. Its high number of conjugated double bonds makes it a particularly efficient quencher of singlet oxygen.[2] Beyond direct scavenging, this compound can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system. For instance, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4] Furthermore, this compound has been shown to influence other pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.[5][6]
Data Presentation: Quantitative Antioxidant Capacity of this compound
The following tables summarize the quantitative data on this compound's antioxidant capacity as determined by various in vitro assays. These values can vary depending on the specific experimental conditions, such as the solvent used, the source and purity of this compound, and the presence of isomers.
Table 1: Radical Scavenging Activity of this compound (IC50 Values)
| Assay | Radical Species | IC50 Value (µg/mL) | Reference(s) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 4.57 ± 0.23 | [7] |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 53.341 | [8] |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 112 | [9] |
| DPPH (THF extract) | 2,2-diphenyl-1-picrylhydrazyl | 54.008 | [8] |
| ABTS (55% Z-isomers) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 35 | [7] |
| ABTS (30% Z-isomers) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 60 | [7] |
| ABTS (5% Z-isomers) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 80 | [7] |
| Hydroxyl Radical (·OH) | Hydroxyl Radical | 2195 (for free this compound) | [10] |
| Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide | 47.662 (THF extract) | [8] |
| Nitric Oxide (NO) | Nitric Oxide | 57.879 (THF extract) | [8] |
Table 2: Other Measures of this compound's Antioxidant Capacity
| Assay | Parameter | Value | Reference(s) |
| FRAP | Ferric Reducing Antioxidant Power | Varies with concentration and sample preparation | [11] |
| Singlet Oxygen Quenching | Rate Constant (kq) | 31 x 10⁹ M⁻¹s⁻¹ | [2] |
| Cellular Antioxidant Activity (CAA) | EC50 Value | Varies depending on cell type and experimental setup | [12] |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited. It is crucial to note that due to this compound's lipophilic nature, appropriate solvents (e.g., tetrahydrofuran (B95107), hexane, chloroform, or mixtures thereof) must be used to ensure its solubility throughout the assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note: This assay is one of the most common and straightforward methods for determining the free radical scavenging ability of a compound. The purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol (B129727) or ethanol). Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., tetrahydrofuran or chloroform).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of each this compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
For the blank, use 100 µL of the solvent instead of the this compound solution.
-
For the control, use 100 µL of the this compound solvent and 100 µL of the DPPH solvent.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the this compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Application Note: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue/green ABTS•+ is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 20 µL of each this compound dilution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
For the blank, use 20 µL of the solvent instead of the this compound solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula:
-
Determine the IC50 value from the concentration-inhibition curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total antioxidant power of a sample.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In test tubes, add 100 µL of each this compound dilution or standard.
-
Add 3.0 mL of the FRAP reagent.
-
For the blank, use 100 µL of the solvent.
-
Incubate the mixture at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as µmol of Trolox equivalents (TE) per gram or µmol of Fe(II) equivalents per gram of this compound.
-
Hydroxyl Radical (·OH) Scavenging Assay
Application Note: This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical, which is often generated by the Fenton reaction. The scavenging activity is typically measured by the inhibition of the degradation of a detector molecule, such as deoxyribose or salicylate.
Protocol:
-
Reagent Preparation:
-
Prepare the following solutions in phosphate (B84403) buffer (e.g., 20 mM, pH 7.4):
-
FeSO₄ solution (e.g., 10 mM)
-
EDTA solution (e.g., 10 mM)
-
Deoxyribose solution (e.g., 10 mM)
-
H₂O₂ solution (e.g., 10 mM)
-
-
Prepare a stock solution of this compound and a series of dilutions.
-
TCA Solution: 2.8% (w/v) trichloroacetic acid.
-
TBA Solution: 1% (w/v) thiobarbituric acid in 50 mM NaOH.
-
-
Assay Procedure:
-
In test tubes, mix 100 µL of FeSO₄, 100 µL of EDTA, 100 µL of deoxyribose, and varying concentrations of the this compound solution.
-
Add 100 µL of H₂O₂ to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of TCA solution and 1 mL of TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the pink chromogen at 532 nm.
-
-
Calculation:
-
Calculate the percentage of hydroxyl radical scavenging activity:
where A_control is the absorbance of the control reaction (without this compound).
-
Determine the IC50 value.
-
Superoxide Anion (O₂⁻) Radical Scavenging Assay
Application Note: This assay measures the scavenging of superoxide anion radicals, which can be generated by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) to a purple formazan (B1609692) by superoxide is inhibited in the presence of an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare the following solutions in Tris-HCl buffer (e.g., 16 mM, pH 8.0):
-
NADH solution (e.g., 468 µM)
-
NBT solution (e.g., 156 µM)
-
PMS solution (e.g., 60 µM)
-
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In test tubes or a 96-well plate, mix 1 mL of NADH solution, 1 mL of NBT solution, and 0.5 mL of the this compound solution at different concentrations.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
Calculate the percentage of superoxide radical scavenging activity:
-
Determine the IC50 value.
-
Singlet Oxygen (¹O₂) Quenching Assay
Application Note: This assay assesses the ability of a compound to quench singlet oxygen, a high-energy form of oxygen. Singlet oxygen can be generated chemically or photochemically. Its quenching can be monitored by the inhibition of the bleaching of a specific probe, such as diphenylisobenzofuran (DPBF), or by measuring the decay of singlet oxygen luminescence.
Protocol (using DPBF):
-
Reagent Preparation:
-
Prepare a solution of a photosensitizer (e.g., methylene (B1212753) blue or Rose Bengal) in a suitable solvent (e.g., ethanol).
-
Prepare a solution of DPBF in the same solvent.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the photosensitizer solution, DPBF solution, and the this compound solution.
-
The control sample contains the solvent instead of the this compound solution.
-
Irradiate the mixture with a light source of a specific wavelength that excites the photosensitizer.
-
Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-420 nm) over time.
-
-
Measurement and Calculation:
-
The rate of DPBF bleaching is proportional to the concentration of singlet oxygen.
-
The quenching rate constant (kq) of this compound can be determined by analyzing the kinetics of DPBF bleaching in the presence and absence of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
Application Note: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular context. It accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. The assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells. For lipophilic compounds like this compound, careful consideration of the delivery vehicle (e.g., Pluronic F127) is necessary to ensure cellular uptake.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in appropriate culture medium.
-
Seed the cells into a 96-well, black, clear-bottom microplate and grow to confluence.
-
-
Reagent Preparation:
-
Prepare a stock solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of DCFH-DA in cell culture medium.
-
Prepare a stock solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in water.
-
Prepare a stock solution of this compound in a solvent compatible with cell culture (e.g., THF with Pluronic F127 for improved solubility and delivery) and make serial dilutions in culture medium.
-
-
Assay Procedure:
-
Wash the confluent cells with phosphate-buffered saline (PBS).
-
Treat the cells with the this compound dilutions and the DCFH-DA working solution for 1 hour at 37°C.
-
Wash the cells again with PBS to remove extracellular compounds.
-
Add the AAPH solution to induce oxidative stress.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value (the concentration required to provide 50% antioxidant activity) can be determined.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's antioxidant mechanisms.
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The selection of an appropriate in vitro assay for measuring the antioxidant capacity of this compound depends on the specific research question. While assays like DPPH, ABTS, and FRAP are valuable for screening and comparing the general antioxidant potential, they do not fully reflect the complex biological environment. The Cellular Antioxidant Activity (CAA) assay, by incorporating cellular uptake and metabolism, offers a more physiologically relevant assessment. A comprehensive evaluation of this compound's antioxidant properties should ideally involve a battery of these assays to understand its multifaceted mechanisms of action. The detailed protocols provided in this document serve as a guide for researchers to accurately and reproducibly measure the antioxidant capacity of this important carotenoid.
References
- 1. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Novel Antioxidant and Anti-Cancer Properties of this compound - Afarand Scholarly Publishing Institute - GMJ Medicine [gmedicine.de]
- 5. dovepress.com [dovepress.com]
- 6. The effect of this compound on the PI3K/Akt signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Antioxidant Activity for the Health-Promoting Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. In vivo and in vitro evaluation of stability and antioxidant activity of this compound-nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methods for Assessing Lycopene Bioavailability from Food Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopene, a lipophilic carotenoid abundant in tomatoes and other red-hued fruits, has garnered significant scientific interest due to its potent antioxidant properties and potential role in mitigating the risk of chronic diseases. However, the mere presence of this compound in a food product does not guarantee its absorption and utilization by the body. Bioavailability, the fraction of an ingested nutrient that reaches the systemic circulation and is available for use or storage, is a critical factor influencing the physiological efficacy of this compound. The food matrix, processing techniques, and co-ingestion of other dietary components profoundly impact its release, absorption, and subsequent metabolic fate.
These application notes provide a comprehensive overview of the methodologies employed to assess this compound bioavailability, from in vitro digestion models and cell culture systems to in vivo animal studies and human clinical trials. Detailed protocols for key experimental procedures are provided to facilitate the practical application of these methods in a research and development setting.
Factors Influencing this compound Bioavailability
Several factors can influence the bioavailability of this compound from food matrices:
-
Food Matrix and Cellular Structure: In raw tomatoes, this compound exists in a crystalline form within the chromoplasts, which limits its release.[1]
-
Isomeric Form: this compound exists as a mixture of all-trans and various cis-isomers. Thermal processing can induce the isomerization from the all-trans to the more bioavailable cis-isomers.[2][3][4] The cis-isomers are more soluble in bile acid micelles, facilitating their absorption.[5]
-
Food Processing: Mechanical and thermal processing, such as homogenization and heating, disrupts the plant cell walls, breaking down the food matrix and releasing this compound, thereby increasing its bioaccessibility.[3][4] Consequently, this compound from processed tomato products like paste and sauce is generally more bioavailable than from fresh tomatoes.[4][6][7][8]
-
Presence of Lipids: As a lipophilic compound, the co-ingestion of dietary fats is crucial for the efficient absorption of this compound. Fats stimulate the secretion of bile acids, which are essential for the formation of micelles that solubilize this compound and facilitate its transport across the intestinal wall.[3][9][10]
Data Presentation: Quantitative Comparison of this compound Content and Bioavailability
The following tables summarize quantitative data on this compound content in various tomato products and the impact of processing and food matrix on its bioavailability.
Table 1: this compound Content in Fresh and Processed Tomato Products
| Food Product | Total this compound (mg/100g wet weight) | All-trans-Lycopene (µg/g) | cis-Lycopene (µg/g) | Reference |
| Fresh Tomatoes | 12 | - | - | [3] |
| Fresh Roma Tomatoes | - | 95.12 | - | [11] |
| Fresh Cherry Tomatoes | - | - | - | [12] |
| Tomato Juice | 8.86 - 9.11 | - | - | [2] |
| Tomato Sauce | 4 - 9.67 | 87.45 | 9.20 | [3][11] |
| Tomato Ketchup | 17 | 87.28 | - | [3][11] |
| Tomato Paste | 16 - 55.03 | 92.90 | - | [2][3][11] |
| Spaghetti Sauce | 16 | - | - | [3] |
Table 2: Comparative Bioavailability of this compound from Different Food Matrices
| Food Matrix | Dose of this compound | Bioavailability Outcome | Fold Increase vs. Fresh Tomatoes | Reference |
| Fresh Tomatoes | 23 mg | Baseline | 1x | [6] |
| Tomato Paste | 23 mg | Higher plasma this compound concentration and AUC | 2.5 - 3.8x | [4][6][13] |
| Tangerine Tomato Juice (94% cis-isomers) | 10 mg | 8.5-fold increase in this compound bioavailability compared to red tomato juice | 8.5x | [14] |
| Red Tomato Juice (10% cis-isomers) | 10 mg | Baseline | 1x | [14] |
| This compound Supplement | 15 mg/day for 28 days | Similar increase in serum this compound to tomato-based this compound | - | |
| Tomato-based this compound | 15 mg/day for 28 days | Similar increase in serum this compound to synthetic this compound | - | [15] |
Experimental Protocols
In Vitro Digestion Model for this compound Bioaccessibility
This protocol describes a static in vitro digestion model adapted for assessing the bioaccessibility of this compound from a food matrix. The model simulates the oral, gastric, and intestinal phases of human digestion.[5][16][17][18]
Materials:
-
Simulated Salivary Fluid (SSF): Prepare according to the INFOGEST protocol.
-
Simulated Gastric Fluid (SGF): Prepare according to the INFOGEST protocol.
-
Simulated Intestinal Fluid (SIF): Prepare according to the INFOGEST protocol.
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Bile extract (porcine)
-
pH meter
-
Shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Oral Phase:
-
Homogenize 5 g of the food sample with 3.5 mL of SSF.
-
Add 0.5 mL of α-amylase solution (75 U/mL in SSF).
-
Add 1 mL of deionized water.
-
Adjust pH to 7.0.
-
Incubate at 37°C for 2 minutes in a shaking water bath.
-
-
Gastric Phase:
-
Add 7.5 mL of SGF to the oral bolus.
-
Add 1.6 mL of pepsin solution (2000 U/mL in SGF).
-
Adjust pH to 3.0 with 1M HCl.
-
Add deionized water to a final volume of 20 mL.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Intestinal Phase:
-
Add 11 mL of SIF to the gastric chyme.
-
Add 5 mL of pancreatin solution (100 U/mL in SIF).
-
Add 3.5 mL of bile extract solution (10 mM in SIF).
-
Adjust pH to 7.0 with 1M NaOH.
-
Add deionized water to a final volume of 40 mL.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Micelle Isolation:
-
Centrifuge the digestate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to separate the micellar fraction (supernatant) from the undigested food pellet.
-
Carefully collect the supernatant containing the micellarized this compound for quantification.
-
Caco-2 Cell Culture and this compound Uptake Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a monolayer of polarized enterocytes, providing a valuable in vitro model of the intestinal barrier.[19][20][21][22]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® permeable supports (polycarbonate membrane)
-
Transepithelial Electrical Resistance (TEER) meter
-
Micellar solution of this compound (prepared from the supernatant of the in vitro digestion)
-
HPLC system for this compound quantification
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in T-75 flasks.
-
Seed the cells onto Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Maintain the cultures for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the TEER. A stable TEER value above 250 Ω·cm² indicates a well-formed monolayer.
-
-
This compound Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers with pre-warmed phosphate-buffered saline (PBS).
-
Add the micellar solution containing this compound (obtained from the in vitro digestion) to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
After incubation, collect the medium from both the apical and basolateral chambers.
-
Wash the cell monolayer with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the this compound content in the apical and basolateral media and the cell lysate using HPLC.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical chamber (µg/mL).
-
-
Analytical Protocol: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound and its isomers.[23][24][25][26]
Materials:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
C18 or C30 reverse-phase column.
-
Mobile phase: A mixture of solvents such as acetonitrile, methanol, and tetrahydrofuran.
-
This compound standard.
-
Solvents for extraction (e.g., hexane (B92381), acetone, ethanol).
Sample Preparation (from Plasma):
-
To 200 µL of plasma, add 200 µL of ethanol (B145695) to precipitate proteins.
-
Add an internal standard (e.g., astaxanthin).
-
Extract the this compound by adding 2 mL of hexane and vortexing vigorously.
-
Centrifuge to separate the layers.
-
Collect the upper hexane layer.
-
Repeat the extraction step.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:Tetrahydrofuran (70:25:5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 472 nm.
-
Injection Volume: 20 µL.
Quantification:
-
Prepare a standard curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualization of Key Pathways and Workflows
Conclusion
The assessment of this compound bioavailability is a multifaceted process that requires a combination of in vitro and in vivo methodologies. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to design and execute robust studies to evaluate the bioavailability of this compound from various food matrices and supplement formulations. A thorough understanding of the factors influencing this compound bioavailability is paramount for the development of functional foods and dietary interventions aimed at harnessing the health-promoting benefits of this potent carotenoid.
References
- 1. Bioavailability of all-trans and cis-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]
- 3. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 4. [PDF] this compound is more bioavailable from tomato paste than from fresh tomatoes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is more bioavailable from tomato paste than from fresh tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Whole Food versus Supplement: Comparing the Clinical Evidence of Tomato Intake and this compound Supplementation on Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of this compound Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro digestion method adapted for carotenoids and carotenoid esters: moving forward towards standardization - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. A guide for the evaluation of in vitro bioaccessibility of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estimation of carotenoid accessibility from carrots determined by an in vitro digestion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. enamine.net [enamine.net]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 26. asianpubs.org [asianpubs.org]
Application of SFC-DAD for Rapid Lycopene Quantification
Application Note
Introduction
Lycopene, a lipophilic carotenoid pigment, is a potent antioxidant recognized for its significant health benefits, including reducing the risk of various chronic diseases. Accurate and rapid quantification of this compound in food, nutraceuticals, and pharmaceutical formulations is crucial for quality control, research, and development. Traditional methods like High-Performance Liquid Chromatography (HPLC) can be time-consuming.[1][2] This application note describes a robust and rapid isocratic Ultra-Performance Supercritical Fluid Chromatography with Diode Array Detection (UPSFC-DAD) method for the quantification of this compound, offering a significant reduction in analysis time compared to conventional techniques.[1]
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This approach provides several advantages over traditional liquid chromatography, including higher diffusion rates, lower viscosity, and reduced environmental impact due to decreased solvent consumption. When coupled with a Diode Array Detector (DAD), SFC allows for highly selective and sensitive quantification of analytes like this compound.
This document provides a detailed protocol for the rapid quantification of this compound from various matrices, along with method validation data and a workflow diagram, intended for researchers, scientists, and drug development professionals.
Principle of the Method
This method employs an isocratic UPSFC-DAD system to achieve rapid separation and quantification of this compound. The stationary phase, a BEH-2EP column, provides a suitable retention mechanism for the nonpolar this compound molecule. The mobile phase consists of supercritical CO2 and methanol (B129727) as a co-solvent, which allows for precise control over the elution strength.[1][3][4] Formic acid is added as an additive to improve peak shape.[1][3][4] The separation is achieved under optimized conditions of temperature, pressure, and flow rate.[1][3][4] Detection is performed at 434 nm, the wavelength of maximum absorbance for this compound, ensuring high sensitivity and specificity.[1] The entire analysis is completed in under one minute, demonstrating a significant improvement in throughput compared to traditional HPLC methods which can take over 14 minutes.[1]
Experimental Protocols
Sample Preparation (General Guideline)
The extraction of this compound from the sample matrix is a critical step. As this compound is susceptible to degradation by light and oxygen, it is essential to perform the extraction under controlled conditions.
Materials:
-
Sample containing this compound (e.g., tomato paste, fruit puree, supplement tablet)
-
Acetone
-
Ethanol
-
BHT (Butylated hydroxytoluene) - antioxidant
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
-
Amber vials
Protocol:
-
Homogenization: Weigh a known amount of the sample and homogenize it with a suitable solvent system. A common mixture is hexane:acetone:ethanol (2:1:1 v/v/v) containing a small amount of BHT to prevent oxidation.
-
Extraction: Perform the extraction in a darkened room or using amber glassware to minimize light exposure. The mixture is typically agitated or sonicated for a set period to ensure complete extraction.
-
Phase Separation: Add water to the mixture to induce phase separation. The upper hexane layer, containing the this compound, is carefully collected.
-
Drying and Reconstitution: The hexane extract is dried under a stream of nitrogen or using a rotary evaporator at a low temperature. The dried residue is then reconstituted in a known volume of the initial mobile phase (CO2/Methanol).
-
Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter into an amber autosampler vial for SFC-DAD analysis.
SFC-DAD Analysis
Instrumentation and Conditions:
| Parameter | Value |
| Chromatography System | Ultra-Performance Supercritical Fluid Chromatograph |
| Detector | Diode Array Detector (DAD) |
| Stationary Phase | BEH-2EP Column (2.1 x 150 mm, 5 µm) |
| Mobile Phase | CO2/Methanol (85:15 v/v) with 0.10% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Back Pressure (ABPR) | 1800 psi |
| Detection Wavelength | 434 nm |
| Run Time | 2 minutes |
| Retention Time | Approximately 0.722 min |
Protocol:
-
System Equilibration: Equilibrate the SFC-DAD system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 10 to 100 µg/mL) in the mobile phase.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The developed UPSFC-DAD method was validated for its performance. The following tables summarize the key quantitative data.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.14 µg/mL |
| Limit of Quantification (LOQ) | 0.37 µg/mL |
| Recovery | 97.38% - 102.67% |
| Intra-day Precision (RSD) | 1.27% - 3.28% |
| Inter-day Precision (RSD) | 1.57% - 4.18% |
| Robustness (RSD) | < 2.80% |
Table 2: this compound Content in Various Agricultural Produces
| Sample | This compound Content (mg/100g) |
| Papaya | 14 ± 1.28 |
| Grapefruit | 9.8 ± 0.63 |
| Ripe Bitter Melon Aril | 215 ± 4.83 |
Source:[1]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Advantages of SFC-DAD over traditional HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Development for the Instant Quantification of this compound from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lycopene Extraction from Complex Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during lycopene extraction from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from complex matrices like tomatoes, watermelon, or guava?
A1: The primary challenges include:
-
Low Extraction Yield: this compound is often tightly bound within the cellular structure (chromoplasts) of the plant matrix, making it difficult to access with solvents.[1][2]
-
This compound Degradation: As a highly unsaturated molecule with 13 double bonds, this compound is susceptible to degradation through isomerization and oxidation when exposed to heat, light, and oxygen.[3][4]
-
Isomerization: The biologically active all-trans isomer can convert to less stable cis-isomers during processing, which can affect its bioactivity and color.[3][5]
-
Matrix Complexity: The presence of other compounds like lipids, proteins, and polysaccharides in the matrix can interfere with the extraction process.[6]
-
Solvent Residues: The use of organic solvents necessitates their complete removal to ensure the safety of the final product, which can be a complex and costly step.[6][7]
Q2: How does the choice of raw material affect the quality of the extracted this compound?
A2: The quality of the raw material is a critical factor. Low-quality starting materials, such as those with contamination or a naturally low this compound content, will result in a lower quality final product.[8] The ripeness of the fruit also plays a significant role; for instance, riper tomatoes generally contain higher concentrations of this compound.[8]
Q3: What are the main methods for this compound extraction?
A3: The main methods include:
-
Solvent-Based Extraction: This is a traditional method using organic solvents like hexane, acetone (B3395972), and ethanol (B145695) to dissolve this compound.[8][9]
-
Supercritical Fluid Extraction (SFE): This method, often using CO2, is considered a "green" technology as it can yield high-purity this compound without harmful solvent residues.[7][9]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[7][10]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[10]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes like pectinase (B1165727) and cellulase (B1617823) to break down the plant cell wall, releasing the this compound.[7][10][11]
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My this compound extraction yield is consistently low. What factors should I investigate?
A: Several factors can contribute to low this compound yield. Consider the following troubleshooting steps:
-
Optimize Solvent System: The choice of solvent and its polarity is crucial. This compound is non-polar, so non-polar solvents are generally more effective.[7] However, a mixture of solvents often provides the best results. A ternary system of n-hexane, ethanol, and acetone has been shown to achieve extraction yields of over 95%.[7][12] The polar components (ethanol and acetone) help to swell the plant matrix, making the this compound more accessible to the non-polar solvent (hexane).[12]
-
Adjust Solvent-to-Material Ratio: A higher solvent-to-solid ratio can enhance diffusion and improve extraction.[13] For example, in one study, a ratio of 35:1 (v/w) of ethyl acetate (B1210297) to tomato waste was found to be optimal.[13]
-
Optimize Temperature and Time: Increasing the temperature can improve solvent efficiency and this compound solubility.[6] However, excessively high temperatures can lead to degradation.[6][8] Similarly, longer extraction times can increase yield up to a certain point, after which degradation may occur.[14] Optimal conditions often fall in the range of 40-60°C for 60-100 minutes for solvent extraction.[13][14]
-
Implement Pre-treatment: Mechanical pre-treatments like grinding or homogenization, or enzymatic pre-treatment with pectinase or cellulase, can disrupt the cell walls and improve this compound release.[7][11][15] Pulsed electric field (PEF) treatment before solvent extraction has also been shown to enhance recovery.[7]
Issue 2: this compound Degradation and Isomerization
Q: I suspect my this compound is degrading during extraction. How can I minimize this?
A: this compound is sensitive to heat, light, and oxygen. To minimize degradation:
-
Control Temperature: Use the lowest effective temperature for extraction. While higher temperatures can increase yield, they also accelerate degradation.[3][16] For solvent removal, use a vacuum evaporator at a low temperature (e.g., 40°C).[13]
-
Protect from Light: Conduct the extraction process in a dark environment or use amber-colored glassware to prevent photo-oxidation.[17]
-
Limit Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen) whenever possible, especially during solvent evaporation and storage.[17]
-
Minimize Processing Time: Shorter extraction times reduce the exposure of this compound to degradative conditions.[8]
-
Proper Storage: Store the extracted this compound in a cool, dark place, preferably under an inert gas.[17]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data for different extraction methods and matrices to aid in experimental design.
Table 1: Optimal Conditions for this compound Extraction from Tomato
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solvent:Solid Ratio | This compound Yield | Reference |
| Solvent Extraction | Ethyl Acetate | 55 | 100 | 35:1 (v/w) | Not specified, but optimized | [13] |
| Solvent Extraction | n-hexane:ethanol:acetone | 40 | Not specified | Not specified | >95% recovery | [7][12] |
| Supercritical CO2 | CO2 with 10% ethanol | 45 | Not specified | Not specified | 11% increase in recovery | [7] |
| Enzyme-Assisted | Pectinase (2%) then hexane:acetone:ethanol (50:25:25) | 45 | 240 (incubation) | Not specified | Higher than without enzyme | [7] |
| Ultrasound-Assisted | Soybean Oil | 55 | Not specified | 0.30 (peels:solvent) | 0.672 mg/100g | [18] |
Table 2: this compound Yield from Different Fruit Matrices
| Fruit Matrix | Extraction Method | Solvent | This compound Yield | Reference |
| Tomato Paste | Solvent Extraction | Hexane:Acetone (75:25) | 21.3 mg/100g | [19] |
| Tomato Paste | Enzyme-Aided Extraction | Pectinase + Hexane:Acetone (75:25) | 38.3% higher than solvent alone | [19] |
| Guava Pulp | Enzyme-Aided Extraction | Pectinase (0.02%) | 40.08 µg/g | [20][21] |
| Watermelon | Not Specified | Not Specified | Higher bioavailability than tomatoes | [4] |
| Red Grapefruit | Ultrasound-Assisted | Not Specified | Higher than conventional solvent extraction | [18] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound from Tomato Paste
-
Sample Preparation: Weigh 10g of tomato paste into a flask.
-
Initial Wash (Optional): To remove some water-soluble impurities, you can wash the paste with acetone. Add 50 mL of acetone, stir well, and filter. Discard the liquid. Repeat 2-3 times.[22]
-
Extraction: To the (washed) tomato solids, add a solvent mixture of hexane, acetone, and ethanol (e.g., in a 2:1:1 ratio). A common starting point is 100 mL of the solvent mixture.
-
Agitation: Stir the mixture vigorously for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The upper, colored layer contains the this compound.
-
Collection: Collect the upper, non-polar layer.
-
Re-extraction: Repeat the extraction process on the remaining solids with fresh solvent to maximize yield.
-
Solvent Removal: Combine the this compound-rich fractions and evaporate the solvent using a rotary evaporator under vacuum at a low temperature (≤40°C).[13]
-
Storage: Store the resulting this compound oleoresin in a dark, airtight container at low temperature.
Protocol 2: Enzyme-Assisted Extraction of this compound from Guava Pulp
-
Sample Preparation: Homogenize fresh guava pulp.
-
Enzymatic Treatment: To 100g of guava pulp, add a solution of pectinase (e.g., 0.02% v/w).[20][21] Adjust the pH to the optimal range for the enzyme (e.g., pH 4.5).
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 28°C) for a specified time (e.g., 45 minutes) with gentle agitation.[20][21]
-
Enzyme Inactivation: Heat the mixture to inactivate the enzyme (e.g., 70°C for 5 minutes).[20]
-
Solvent Extraction: Proceed with solvent extraction as described in Protocol 1, starting from step 3.
Visualizations
Caption: Workflow for Conventional Solvent Extraction of this compound.
Caption: Workflow for Enzyme-Assisted this compound Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tomato this compound Extraction Process [greenskybio.com]
- 7. Recent Advances in Recovery of this compound from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. You Ask, We Answer: 6 Big Questions about this compound Powder Processing [plantextractwholesale.com]
- 9. This compound extraction technology and production process. [greenskybio.com]
- 10. Emerging ways to extract this compound from waste of tomato and other fruits, a comprehensive review | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. researchgate.net [researchgate.net]
- 15. An Edible Oil Enriched with this compound from Pink Guava (Psidium guajava L.) Using Different Mechanical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal stabilities of this compound and β-carotene in tomato pulp and pink grapefruit juice [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Psidium guajava L . ) Enzyme assisted extraction of this compound in guava pulp ( Psidium guajava L . ) | Semantic Scholar [semanticscholar.org]
- 22. Sciencemadness Discussion Board - Extraction of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing Lycopene Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lycopene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from several environmental factors. The primary drivers of this compound instability are:
-
Oxidation: Due to its numerous double bonds, this compound is highly reactive with oxygen. This process is often accelerated by the presence of light and heat.[1][2][3][4][5][6][7]
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization (conversion from the all-trans form to various cis isomers), which can alter its properties and lead to degradation.[1][3][6][8][9]
-
Heat: Elevated temperatures significantly accelerate the rate of both oxidation and isomerization.[1][6][7][8][9] The degradation of this compound typically follows first-order kinetics, with the rate increasing at higher temperatures.[2][10][11][12][13][14]
-
pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic pH can significantly accelerate its degradation.[15]
-
Presence of Metal Ions: Metal ions, such as Cu²⁺ and Fe³⁺, can act as pro-oxidants and catalyze the degradation of this compound.[1]
Q2: I'm observing a rapid loss of red color in my this compound solution. What is the likely cause and how can I prevent it?
A2: The red color of this compound is due to its conjugated double bond system. A loss of color indicates the chemical degradation of the this compound molecule, likely through oxidation. This is a common issue and can be addressed by:
-
Minimizing Oxygen Exposure:
-
Work in an inert atmosphere (e.g., under nitrogen or argon gas).[16]
-
Use degassed solvents.
-
Store solutions in tightly sealed containers with minimal headspace.
-
-
Protecting from Light:
-
Work in a dimly lit area or use amber-colored glassware.[16]
-
Wrap containers with aluminum foil.
-
-
Controlling Temperature:
-
Adding Antioxidants:
Q3: Can I use any solvent to dissolve this compound? Which solvents are best for stability?
A3: this compound is lipophilic and thus dissolves in organic solvents. However, the choice of solvent can impact its stability.
-
Recommended Solvents: For effective dissolution, solvents like tetrahydrofuran (B95107) (THF), chloroform (B151607), and dichloromethane (B109758) can be used.[16] Hexane and ethyl acetate (B1210297) are also commonly used for extraction and in solutions.[17]
-
Greener Alternatives: 2-methyltetrahydrofuran (B130290) (2-MeTHF) and d-limonene are more environmentally friendly options with good solubility for this compound.[16]
-
For Biological Applications: For use in cell culture or other biological systems, creating an emulsion or a nanodispersion in an aqueous medium is a common strategy.[15][18] Encapsulation in liposomes or microemulsions can also enhance stability and delivery.[6] It's crucial to handle chlorinated solvents like chloroform and dichloromethane under an inert atmosphere to prevent the formation of peroxides.[16]
Q4: How does isomerization affect my experiments, and how can I control it?
A4: this compound naturally exists predominantly in the stable all-trans form. Heat and light can cause it to convert to various cis-isomers.[7][8][19] While cis-isomers are reported to have higher bioavailability, this conversion can affect quantification and the physical properties of the molecule.[3] To control isomerization:
-
Minimize exposure to heat and light during all steps of your experiment.[19]
-
Interestingly, while this compound in organic solvents readily isomerizes, it is relatively stable within the tomato matrix itself, even with heat treatment.[19]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in spectrophotometric or HPLC analysis. | 1. Degradation of this compound during sample preparation and analysis.[19] 2. Isomerization leading to changes in absorbance maxima or retention times.[19] 3. Incomplete dissolution of this compound. | 1. Prepare samples fresh and analyze them promptly. Work under low light and temperature conditions. 2. Use a C30 column for HPLC to better separate cis/trans isomers.[20][21] Calibrate with a standard that accounts for different isomers if possible. 3. Ensure complete dissolution by using appropriate solvents and gentle sonication if necessary.[16] |
| Precipitation of this compound in an aqueous solution. | This compound is not water-soluble.[15] | 1. Prepare an oil-in-water emulsion using a suitable emulsifier.[15] 2. Use a co-solvent system. 3. Encapsulate the this compound in liposomes, nanoemulsions, or cyclodextrins.[6][16] |
| This compound solution degrades even when stored in the dark and at low temperatures. | 1. Presence of dissolved oxygen in the solvent. 2. Contamination with pro-oxidant metal ions.[1] 3. The solvent itself may be unstable (e.g., peroxide formation in ethers). | 1. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Add a chelating agent like EDTA to the solution, particularly in aqueous-based systems.[18] 3. Use fresh, high-purity solvents. |
Quantitative Data Summary
Table 1: this compound Degradation Rate Constants (k) and Half-life (t½) under Different Conditions.
| Condition | Matrix | Rate Constant (k) | Half-life (t½) | Reference |
| 70°C | Gac aril paste | 5.41 x 10⁻² h⁻¹ | 12.81 h | [8] |
| 90°C | Gac aril paste | 12.05 x 10⁻² h⁻¹ | 5.75 h | [8] |
| 4°C | Sunflower Seed Oil | - | 302 - 650 days | [2] |
| 20°C | Sunflower Seed Oil | - | 59 - 122 days | [2] |
| 4°C | Grape Seed Oil | - | ~300 days | [2] |
| 20°C | Grape Seed Oil | - | ~59 days | [2] |
| 70°C | Tomato Juice | 0.001 min⁻¹ | - | [14] |
| 100°C | Tomato Juice | 0.0025 min⁻¹ | - | [14] |
Table 2: Activation Energies (Ea) for this compound Degradation.
| Matrix | Activation Energy (Ea) | Reference |
| Mixture of this compound isomers | 71.0 kJ/mol | [9] |
| Sunflower Seed Oil | 70.7 kJ/mol | [2] |
| Grape Seed Oil | 69 kJ/mol | [2] |
| Tomato Peel (Dry Heating) | 18.27 kJ/mol | [11] |
| Olive oil/tomato emulsion | 28 kJ/mol | [13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution in an Organic Solvent
-
Materials:
-
This compound standard (>90% purity)
-
Solvent (e.g., hexane, ethyl acetate, or a 2:1:1 mixture of hexane:acetone:ethanol)[17]
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of this compound in an amber vial.
-
Add a small amount of BHT (e.g., 0.025%).[3]
-
Add the solvent to the vial.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Tightly cap the vial and seal with paraffin (B1166041) film.
-
If necessary, use a short burst of sonication in a water bath to aid dissolution.[16]
-
Store the solution at -20°C in the dark.
-
Protocol 2: Quantification of this compound using HPLC
This protocol is a general guideline and may need optimization based on the specific HPLC system and column used.
-
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 or preferably a C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][20][21]
-
Mobile Phase: An isocratic mixture of solvents such as acetonitrile:methanol:dichloromethane (43.3:43.3:13.4, v/v/v) or methanol/propanol/THF (15:65:20).[3][22] The mobile phase should be degassed before use.
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
-
Sample Preparation:
-
Quantification:
-
Prepare a calibration curve using a this compound standard of known concentration.
-
Inject the samples and standards into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve. Sum the peak areas of all isomers for total this compound content.[21]
-
Visualizations
Caption: Factors influencing this compound degradation and isomerization pathways.
Caption: Workflow for preparing and maintaining stable this compound solutions.
References
- 1. Study on effect of variety of factors on the stability of this compound [manu61.magtech.com.cn]
- 2. Kinetics of this compound Degradation in Sunflower and Grape Seed Oils – Oriental Journal of Chemistry [orientjchem.org]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent technological strategies for enhancing the stability of this compound in processing and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent technological strategies for enhancing the stability of this compound in processing and production: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of thermal treatment and light irradiation on the stability of this compound with high Z-isomers content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of this compound from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple and Fast HPLC Method to Determine this compound in Foods | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. chalcogen.ro [chalcogen.ro]
Preventing Lycopene degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lycopene. The following information is designed to help you minimize this compound degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from several factors. The main causes of this compound degradation during sample preparation are isomerization and oxidation.[1] Key environmental factors that promote degradation include:
-
Light: Exposure to light, especially UV radiation, can induce isomerization from the stable all-trans form to less stable cis-isomers and can also lead to photo-oxidation.[2][3] It is crucial to work in a dark or low-light environment and use amber-colored glassware to protect samples.
-
Heat: Elevated temperatures accelerate the rate of both isomerization and oxidation.[4][5][6] The degradation of this compound in tomatoes has been shown to follow first-order kinetics, with the degradation rate increasing significantly at temperatures from 70 to 100°C.[4]
-
Oxygen: As an antioxidant, this compound is readily oxidized. The presence of atmospheric oxygen can lead to the formation of various oxidation products, resulting in a loss of color and biological activity.[1] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
pH: Acidic conditions can promote this compound degradation. This compound is more stable in a neutral or slightly alkaline environment.
Q2: Which solvents are recommended for extracting this compound to minimize degradation?
A2: The choice of solvent is critical for efficient extraction and maintaining the stability of this compound. A mixture of solvents is often more effective than a single solvent. Commonly used and effective solvent systems include:
-
Hexane, Acetone, and Ethanol (2:1:1, v/v/v): This ternary mixture is widely used for efficient this compound extraction from tomato samples.[4][7]
-
Hexane and Acetone (e.g., 75:25 or 50:50, v/v): This combination is also effective for extracting this compound from tomato paste and other products.[8][9]
-
Ethyl Acetate: This solvent has been shown to yield high amounts of this compound from tomato pomace.[10][11]
-
Tetrahydrofuran (THF) or Chloroform: These solvents are effective for dissolving this compound but should be handled with care under an inert atmosphere to prevent peroxide formation.[12]
For subsequent HPLC analysis, the final sample should be dissolved in a solvent compatible with the mobile phase.
Q3: Can I use antioxidants to protect my this compound samples?
A3: Yes, adding antioxidants to the extraction solvent is a highly recommended practice to prevent oxidative degradation of this compound. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): Often used at a concentration of 0.1% in the extraction solvent.[12]
-
α-Tocopherol (Vitamin E): Can be used in combination with other antioxidants to enhance protection.[12]
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can also be used as a stabilizer.[12]
Q4: What are the optimal storage conditions for this compound extracts?
A4: To ensure the long-term stability of this compound extracts, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or even -80°C for long-term storage.[12][13]
-
Light: Protect from light by storing in amber-colored vials or by wrapping the vials in aluminum foil.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., by flushing the vial with nitrogen or argon before sealing) to minimize contact with oxygen.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete cell disruption. | - Ensure thorough homogenization or grinding of the sample. For plant tissues, freezing with liquid nitrogen before grinding can improve cell lysis.[14]- Consider enzymatic treatment (e.g., with pectinase) to break down cell walls before solvent extraction.[8] |
| Inefficient extraction solvent. | - Use a combination of polar and non-polar solvents, such as hexane/acetone/ethanol.[4][7]- Optimize the solvent-to-sample ratio; a higher ratio may improve extraction efficiency.[11] | |
| Sample Discoloration (Fading of red color) | Oxidation of this compound. | - Add an antioxidant like BHT (0.1%) to your extraction solvent.[12]- Work under an inert atmosphere (nitrogen or argon) and deoxygenate your solvents.[12]- Minimize the exposure of the sample to air. |
| Photo-degradation. | - Work in a dimly lit room or use a fume hood with the light off.- Use amber-colored glassware or wrap containers with aluminum foil.[12] | |
| Inconsistent HPLC Results | Isomerization of all-trans-lycopene to cis-isomers. | - Avoid exposing samples to heat and light during preparation and storage.[2]- Prepare samples fresh before HPLC analysis whenever possible.- If storage is necessary, follow the optimal storage conditions mentioned in the FAQs. |
| This compound precipitation in the HPLC system. | - Ensure the sample is fully dissolved in the injection solvent.- Use a solvent for the final sample that is compatible with the HPLC mobile phase. It is often recommended to prepare the standard in the same solvent as the samples.[15] |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Degradation Rate
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 50 | 0.024743 | [6] |
| 70 | - | [4] |
| 80 | - | [4] |
| 90 | - | [4] |
| 100 | 0.054076 | [6] |
| 140 | - | [16] |
Note: The degradation of this compound generally follows first-order kinetics. Higher temperatures lead to a larger degradation rate constant, indicating faster degradation.[4][6] Activation energies for this compound degradation have been reported to be in the range of 18.27 to 28 kJ/mol.[6][16]
Experimental Protocols
Protocol 1: this compound Extraction from Tomato Paste for HPLC Analysis
This protocol is adapted from various sources for the efficient extraction of this compound.[7][8]
Materials:
-
Tomato paste
-
Extraction solvent: Hexane/Acetone/Ethanol (2:1:1, v/v/v) with 0.1% BHT
-
Anhydrous sodium sulfate
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator
-
Amber-colored glassware
-
HPLC-grade solvents for final sample dissolution (compatible with mobile phase)
Procedure:
-
Weigh approximately 1-2 g of tomato paste into a mortar or a homogenizer tube.
-
Add 20 mL of the extraction solvent (Hexane/Acetone/Ethanol with BHT).
-
Thoroughly homogenize the sample for 2-3 minutes until a uniform consistency is achieved.
-
Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (the colored upper layer) and transfer it to a round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction of this compound. Pool all the supernatants.
-
Dry the pooled extract using a rotary evaporator at a temperature not exceeding 35-40°C.
-
Once the solvent is completely evaporated, redissolve the this compound residue in a known volume of an appropriate solvent for HPLC analysis (e.g., THF or a solvent mixture similar to the mobile phase).
-
Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analyze the sample by HPLC as soon as possible. If storage is needed, store at -20°C under a nitrogen atmosphere.
Visualizations
Caption: Factors and pathways of this compound degradation.
Caption: General workflow for this compound extraction.
References
- 1. medium.com [medium.com]
- 2. This compound stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. scispace.com [scispace.com]
- 5. This compound degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 8. scispace.com [scispace.com]
- 9. Optimization of antioxidant and this compound extraction from tomato pomace using Hansen solubility parameters and its application in chicken meat preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Bioavailability of Lycopene In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lycopene in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor bioavailability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with in cell culture?
A1: this compound's poor bioavailability in vitro stems from several intrinsic properties:
-
High Lipophilicity: this compound is a hydrocarbon carotenoid, making it practically insoluble in aqueous cell culture media.[1][2][3]
-
Instability: It is highly susceptible to degradation and isomerization when exposed to heat, light, and oxygen.[2][4] This can lead to a loss of biological activity and inconsistent experimental results.
-
Tendency to Aggregate: In aqueous environments, this compound molecules tend to form crystalline aggregates, which are not readily taken up by cells.[5]
Q2: What are the common pitfalls of using organic solvents like DMSO or THF to dissolve this compound?
A2: While commonly used, organic solvents present significant challenges:
-
Cytotoxicity: Solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) can be toxic to cell lines, even at low concentrations, potentially confounding experimental outcomes.[2][6][7] It is recommended to keep the final concentration of DMSO at or below 0.5%.[6]
-
Poor Stability: Even when initially dissolved, this compound's half-life in an organic/aqueous solution can be less than two hours, making it difficult to maintain a consistent concentration over the course of an experiment.[2][7]
-
Precipitation: Upon addition to aqueous culture media, this compound can precipitate out of the solvent, drastically reducing its availability to the cells.[6]
Q3: What are the most effective methods to enhance this compound's bioavailability in vitro?
A3: Several delivery systems have been developed to overcome the challenges of this compound's poor solubility and stability. These include:
-
Micelles: Using surfactants like Tween 80 to form micelles can effectively solubilize and stabilize this compound in culture media.[1][2][8]
-
Nanoparticles: Encapsulating this compound in nanostructured lipid carriers (NLCs) or polymeric nanoparticles can improve its dispersibility, stability, and cellular uptake.[9][10]
-
Emulsions and Nanoemulsions: These systems can protect this compound from degradation and enhance its delivery to cells.[11]
-
Liposomes: These lipid-based vesicles can encapsulate this compound and facilitate its transport across the cell membrane.[12]
-
Water-Dispersible Beadlets: Commercially available beadlets can be a convenient option for solubilizing this compound in aqueous media.[6]
Q4: How does the isomeric form of this compound affect its bioavailability?
A4: The isomeric form of this compound plays a crucial role. While the all-trans isomer is the most abundant in nature, cis-isomers are more soluble and have better bioavailability.[4][5] Some processing methods can induce the isomerization from all-trans to cis forms, which can be beneficial for in vitro studies.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular uptake of this compound. | - this compound precipitation in media.- Ineffective delivery system.- Low concentration of this compound.- Short incubation time. | - Use a validated delivery system like micelles or nanoparticles.- Visually inspect media for precipitation after adding this compound.- Increase the concentration of this compound, ensuring it is within a physiologically relevant range.- Optimize incubation time; uptake can plateau after 12 hours.[2][7] |
| Inconsistent or non-reproducible results. | - Degradation of this compound during storage or experiment.- Cytotoxicity from the delivery vehicle (e.g., organic solvents).- Variability in the preparation of the this compound formulation. | - Protect this compound solutions from light and heat. Prepare fresh for each experiment.- Perform a solvent toxicity control experiment.- Standardize the protocol for preparing your this compound delivery system. |
| Observed cytotoxicity not related to this compound's biological activity. | - High concentration of organic solvent (DMSO, THF).- Cytotoxicity of the delivery vehicle itself (e.g., surfactants at high concentrations). | - Keep final solvent concentration below 0.5%.[6]- Include a "vehicle-only" control group in your experiments to assess the effect of the delivery system. |
| Difficulty dissolving water-dispersible this compound beadlets. | - Incorrect solvent or temperature. | - Follow the manufacturer's instructions carefully. Some may require warming to fully dissolve. |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound in Different Delivery Systems
| Delivery System | Solvent | Stability in Cell Culture | Key Findings | Reference(s) |
| Organic Solvent | Tetrahydrofuran (THF) | Half-life of < 2 hours | Unsuitable due to poor solubility and instability. | [2] |
| Micelles | Tween 80 in media | Stable for at least 96 hours | Convenient, inexpensive, and non-toxic vehicle. | [1][2][7] |
| Nanostructured Lipid Carriers (NLCs) | Aqueous dispersion | Good storage stability for 30 days | Improved antioxidant property compared to free this compound. | [9] |
| Polymeric Nanoparticles | Aqueous dispersion | Enhanced solubility compared to solid dispersion. | Allows for efficient absorption. | [10] |
Table 2: In Vitro Concentrations of this compound Used in Cell Culture Studies
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference(s) |
| MCF-7 (Breast Cancer) | 2, 4, 8, 16 µM | 24, 48, 72 hours | Inhibition of proliferation, induction of apoptosis. | |
| LNCaP (Prostate Cancer) | Up to 10 µg/mL | Up to 96 hours | No cytotoxicity or inhibition of proliferation from micellar this compound. | [2] |
| Porcine IVF Embryos | 0.02, 0.05, 0.1, 0.2 µM | Entire period of IVC | Increased blastocyst formation and total cell numbers at 0.1 µM. | [14] |
| HT-29, T84 (Colon Cancer) | 1, 3, 5 µM | 48 hours | 30% reduction in viable cells. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Micelles using Tween 80
This protocol is adapted from studies demonstrating the effective use of Tween 80 micelles for in vitro delivery of this compound.[1][2]
Materials:
-
This compound
-
Tween 80 (Polyoxyethylene sorbitan (B8754009) monooleate)
-
Chloroform
-
Nitrogen gas
-
Sterile cell culture medium
Procedure:
-
Prepare a stock solution of this compound in chloroform.
-
In a glass tube, evaporate a known amount of the this compound stock solution to dryness under a stream of nitrogen gas to form a thin film.
-
Add a solution of Tween 80 in sterile cell culture medium to the this compound film. The final concentration of Tween 80 should be optimized for your cell line to avoid toxicity.
-
Vortex the mixture vigorously to form a micellar solution.
-
Sterile-filter the this compound-micelle solution before adding it to your cell cultures.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol allows for the determination of this compound's half-life in your experimental conditions.
Materials:
-
This compound formulation (e.g., micelles)
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Add your this compound formulation to the cell culture medium at the desired final concentration.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2), protected from light.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 96 hours), take an aliquot of the medium.
-
Extract the this compound from the medium aliquot using hexane.
-
Analyze the hexane extract by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound versus time to determine its stability and half-life.
Visualizations
References
- 1. In Vitro Imaging of this compound Delivery to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and stabilization of carotenoids using micelles: delivery of this compound to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent technological strategies for enhancing the stability of this compound in processing and production: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Imaging of this compound Delivery to Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evaluation of stability and antioxidant activity of this compound-nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Beverage Emulsions: Optimizing Formulation Design and Processing Effects for Enhanced Delivery [mdpi.com]
- 12. Nutraceutical delivery systems to improve the bioaccessibility and bioavailability of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Improves In Vitro Development of Porcine Embryos by Reducing Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Lycopene HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of lycopene. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound HPLC analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC.[1] For this compound, a non-polar carotenoid, this can be indicative of several underlying problems. The primary causes often revolve around secondary interactions with the stationary phase, issues with the mobile phase, column degradation, or problems with the sample itself.[1][2]
A logical troubleshooting workflow can help pinpoint the exact cause.
Caption: Troubleshooting workflow for peak tailing.
Q2: My column is a standard C18 column. Could this be the cause of peak tailing for this compound?
Yes, a standard C18 column can contribute to peak tailing for certain analytes. Here's why and what to do:
-
Problem: Standard silica-based C18 columns have residual silanol groups on the surface. While this compound is non-polar, secondary interactions can still occur, especially if there are any polar impurities or if the mobile phase has protic components. These interactions create an alternative retention mechanism, leading to peak tailing.[1][3]
-
Solution:
-
Use a Highly Deactivated Column: Opt for a C18 column that is "end-capped." End-capping blocks many of the residual silanol groups, minimizing secondary interactions.[1][3]
-
Switch to a C30 Column: For carotenoid analysis, C30 columns are often recommended as they provide superior shape selectivity and are specifically designed to reduce interactions that cause peak tailing for these types of molecules.[4][5]
-
Q3: How does the mobile phase composition affect this compound peak shape?
The mobile phase is a critical factor in achieving symmetrical peaks.
-
Problem: An inappropriate mobile phase can lead to poor peak shape. For this compound, issues can arise from:
-
Incorrect pH: Although less critical for non-ionizable this compound, the mobile phase pH can affect the silica (B1680970) support. A pH that is too high can cause silica dissolution, while a very low pH can cleave the bonded phase if the column is not designed for it.[1]
-
Lack of Modifiers: Small amounts of modifiers can significantly improve peak shape.
-
-
Solution:
-
Add a Modifier: Adding a small percentage (e.g., 0.05%) of triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites on the column, reducing tailing.[6][7]
-
Optimize Solvent Strength: Ensure the mobile phase has sufficient elution strength. If the organic content is too low, the analyte will spend more time interacting with the stationary phase, which can exacerbate tailing.[8]
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation, which can affect baseline and peak shape.
-
Q4: I see tailing after injecting a highly concentrated this compound standard. What is happening?
This is likely a case of mass overload.
-
Problem: Injecting too much analyte onto the column can saturate the stationary phase.[2][8] This leads to a situation where the excess analyte molecules travel through the column more quickly, resulting in a characteristic "right triangle" peak shape and a potential shift to a shorter retention time.[9]
-
Solution:
Q5: Could my sample solvent be the problem?
Yes, the solvent used to dissolve your this compound extract can have a significant impact on peak shape.
-
Problem: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in reverse-phase) than your mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion and tailing.[2] This is known as a solvent mismatch effect.
-
Solution:
-
Use the Mobile Phase as the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
-
Reduce Injection Volume: If you must use a strong solvent, minimize the injection volume to lessen the effect.
-
Data Presentation: HPLC Methods for this compound Analysis
The following table summarizes various published HPLC methods for this compound determination, providing a reference for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 | C30 Reversed-Phase | C18 (5 µm, 4.6x250mm) | BEH-2EP (5 µm, 2.1x150mm) |
| Mobile Phase | Acetonitrile:Methanol:Water (65:20:15)[11] | THF:Acetonitrile:Methanol (15:30:55)[12] | MeOH:Propanol:THF (15:65:20) + 0.05% TEA[6] | CO2:MeOH (85:15) + 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min[11] | 0.9 mL/min[12] | Not specified | 1.0 mL/min[13] |
| Detection λ | 484 nm[11] | 475 nm[12] | 472 nm[6] | Not specified (DAD) |
| Column Temp. | Not specified | 30°C[12] | Not specified | 45°C[13] |
Experimental Protocols
Protocol 1: General Purpose this compound Analysis
This protocol is adapted from a method for determining this compound in various matrices.[11]
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: Symmetry C18 column.
-
Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Water in a 65:20:15 ratio (v/v/v). Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 0.7 mL/min.
-
Detection: Monitor the effluent at a wavelength of 484 nm.
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate organic solvent (e.g., hexane/acetone/ethanol mixture).
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Injection: Inject the prepared sample into the HPLC system.
Protocol 2: Optimized for Isomer Separation
This protocol utilizes a C30 column, which is ideal for separating carotenoid isomers.[4]
-
Chromatographic System: HPLC system with a Diode Array Detector (DAD).
-
Column: C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient of Methanol and Methyl tert-butyl ether (MTBE) is often effective. Modifiers like 0.05% triethylamine (TEA) can be added to both solvents to improve peak shape.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 23-30°C to optimize isomer separation.[4]
-
Detection: Monitor across a spectral range (e.g., 250-800 nm) to identify different carotenoids and their isomers. Quantify this compound at its λmax (~472 nm).
-
Sample Preparation: Follow a robust extraction procedure, protecting the sample from light and heat to prevent isomerization and degradation.[14] Saponification may be required for samples with high lipid content.[15]
Visualization of Key Relationships
Analyte Interaction on a C18 Column
The diagram below illustrates the primary hydrophobic interaction desired for retention and the secondary silanol interaction that can cause peak tailing.
Caption: Analyte interactions with a C18 stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. scribd.com [scribd.com]
- 13. Process Development for the Instant Quantification of this compound from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Technical Support Center: Optimizing Lycopene Delivery to Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lycopene in cancer cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in the cell culture medium. What can I do?
A1: this compound is highly hydrophobic and has poor water solubility, which is a common challenge.[1][2][3] Direct addition to aqueous media will result in precipitation and inaccurate dosing. Here are some troubleshooting steps:
-
Vehicle Selection:
-
Organic Solvents (e.g., DMSO, THF): While commonly used, solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) can be toxic to some cell lines, including prostate cancer cells.[2][4][5] It is crucial to keep the final solvent concentration in the media to a minimum, typically below 0.5% for DMSO.[6] Always include a solvent control in your experiments to account for any vehicle-specific effects.[4]
-
Micelles (e.g., Tween 80): Encapsulating this compound in micelles, such as those formed by Tween 80, can improve its solubility and stability in culture media.[1][2][7] This method can provide a stable supply of this compound to the cells for at least 96 hours.[2][7]
-
Nanoparticles: Formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can enhance this compound's bioavailability and cellular uptake.[3][8]
-
-
Preparation Technique:
-
When using a solvent, first dissolve the this compound in the pure solvent at a higher concentration before diluting it into the culture medium.
-
For micelle preparation, the this compound can be mixed with the surfactant (e.g., Tween 80), dried under nitrogen, and then resuspended in the medium with sonication.[9]
-
Q2: I am observing toxicity in my cell lines, even at low this compound concentrations. What could be the cause?
A2: Apparent toxicity might not be from the this compound itself but from the delivery vehicle or instability of the compound.
-
Solvent Toxicity: As mentioned, organic solvents like THF and DMSO can be cytotoxic.[2] Reduce the final solvent concentration or switch to a less toxic vehicle like micelles.[2][6]
-
This compound Degradation: this compound is sensitive to heat, light, and oxygen, and can degrade rapidly.[10][11] Degradation products could have unintended effects on your cells. It is recommended to prepare fresh this compound solutions for each experiment and minimize exposure to light. The half-life of this compound in an organic/aqueous solution can be less than 2 hours.[2][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound and delivery vehicles. What is non-toxic for one cell line may be toxic for another.[4]
Q3: How can I confirm that the cancer cells are actually taking up the this compound?
A3: Verifying cellular uptake is a critical step. Several methods can be employed:
-
Raman Microscopy: This label-free technique can be used to visualize and quantify this compound uptake and its subcellular distribution in living cells.[1][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound within the cells after extraction.[13]
-
Subcellular Fractionation: Following incubation with this compound, cells can be fractionated to determine the localization of this compound in different organelles, such as the nucleus and microsomes, using techniques like liquid chromatography-tandem mass spectrometry.[14]
Q4: I am not observing the expected anti-cancer effects (e.g., reduced proliferation, apoptosis) in my experiments. What should I check?
A4: Several factors can contribute to a lack of observable effects:
-
Insufficient Incubation Time: The anti-proliferative and pro-apoptotic effects of this compound may only become significant after longer incubation periods, such as 48 to 96 hours.[5][15]
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cancer cell lines.[5] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Cell Line Specificity: The response to this compound is highly cell-type dependent. For instance, some studies have shown significant effects on prostate and breast cancer cell lines, while others observed limited to no effect on others.[4][16]
-
This compound Isomerization: The cis isomers of this compound, which can be formed during heat processing, are more bioavailable than the all-trans form found in fresh tomatoes.[3][17] The isomeric form of your this compound could influence its activity.
-
Delivery Efficiency: If the this compound is not being effectively delivered to and taken up by the cells, its biological activity will be limited. Re-evaluate your delivery method as discussed in Q1 and Q3.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Incubation Time (hours) | Citation(s) |
| LNCaP | Prostate | 3 | Apoptosis induction | 96 | [15] |
| PC-3 | Prostate | >20 | Inhibition of proliferation | 96 | [15] |
| DU145 | Prostate | >20 | Inhibition of proliferation | 96 | [5][15] |
| MCF-7 | Breast | 0.5 - 10 | Reduced proliferation, apoptosis | 48 - 96 | [5][18] |
| HT-29 | Colon | 1, 3, 5 | Decreased cell viability, apoptosis | 48 - 96 | [5] |
| T84 | Colon | 1, 3, 5 | Decreased cell viability, apoptosis | 48 - 96 | [5] |
| A549 | Lung | 1, 3, 5 | Decreased proliferation | 96 | [5] |
| HepG2 | Liver | 1, 10 | Reduced proliferation | 24 | [4] |
| CAL-27 | Oral | 0.5, 1, 2 | Inhibition of migration and invasion, apoptosis | - | [19] |
| SCC-9 | Oral | 0.5, 1, 2 | Inhibition of migration and invasion, apoptosis | - | [19] |
Table 2: Cellular Uptake of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration in Medium (µM) | Incubation Time (hours) | Cellular this compound (pmol/million cells) | Citation(s) |
| LNCaP | 1.48 | 24 | 126.6 | [14] |
| PC-3 | 1.48 | 24 | ~50.6 | [14] |
| DU145 | 1.48 | 24 | ~28.1 | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Tween 80 Micelles for Cell Culture
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., THF).
-
In a glass vial, add the desired amount of this compound stock solution.
-
Add Tween 80 to the vial.
-
Mix the solution thoroughly.
-
Dry the mixture under a stream of nitrogen gas to remove the organic solvent, leaving a thin film of this compound and Tween 80.
-
Resuspend the film in basal cell culture medium (e.g., F-12K Nutrient Mixture).
-
Sonicate the solution for approximately 30 minutes to facilitate micelle formation.
-
Sterilize the this compound-micelle solution by passing it through a 0.2 µm filter.
-
The concentration of this compound in the final preparation should be confirmed using HPLC before treating the cells.[9]
Protocol 2: Quantification of Cellular this compound Uptake by HPLC
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Extract this compound from the cell pellet using an organic solvent mixture, for example, by homogenizing the cells in ethanol (B145695) containing 0.1% butylated hydroxytoluene (BHT), followed by saponification with KOH and extraction with hexane.[13]
-
Dry the organic extract under nitrogen and reconstitute in an appropriate mobile phase for HPLC analysis.
-
Quantify the this compound content using an HPLC system with a suitable column (e.g., C18) and a photodiode array (PDA) detector.
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.[15][20][21]
Caption: this compound's role in G1/S cell cycle arrest.[15][21]
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.[15][19][20]
References
- 1. In Vitro Imaging of this compound Delivery to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and stabilization of carotenoids using micelles: delivery of this compound to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential anticancer agent: Current evidence on synergism, drug delivery systems and epidemiology (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has limited effect on cell proliferation in only two of seven human cell lines (both cancerous and noncancerous) in an in vitro system with doses across the physiological range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. museonaturalistico.it [museonaturalistico.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of this compound Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption and subcellular localization of this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Anti-Cancer Activity of this compound: A Systematic Review of Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ebm-journal.org [ebm-journal.org]
- 18. A Comprehensive Review on the Molecular Mechanism of this compound in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Epithelial–Mesenchymal Transition and Promotes Apoptosis in Oral Cancer via PI3K/AKT/m-TOR Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Molecular and Cellular Mechanisms of Action of this compound in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Strategies to prevent Lycopene isomerization during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent lycopene isomerization during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern during storage?
A1: this compound, a carotenoid pigment, exists predominantly in the stable all-trans configuration in fresh plant foods.[1] Isomerization is the process where the all-trans isomers of this compound convert into various cis-isomers. This transformation can be triggered by factors such as heat, light, oxygen, and the presence of certain solvents.[1][2][3] While some cis-isomers may have higher bioavailability, uncontrolled isomerization and subsequent degradation can lead to a loss of the compound's bioactivity, color, and overall quality, which is a significant concern for research and product development.[1][3]
Q2: What are the primary factors that induce this compound isomerization during storage?
A2: The main factors that promote the isomerization of this compound from its all-trans form to cis-isomers during storage are:
-
Heat: Elevated temperatures significantly accelerate the rate of isomerization and degradation.[1][3][4][5]
-
Light: Exposure to light, particularly UV and fluorescent light, provides the energy needed to convert trans-isomers to cis-isomers and can also lead to degradation.[3][4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound, a process that can be initiated by light or heat.[3]
-
Solvent/Matrix: The type of solvent or the food matrix in which this compound is stored can greatly influence its stability and the rate of isomerization.[1]
Q3: How can I minimize this compound isomerization in my stored samples?
A3: To minimize isomerization, it is crucial to control the storage environment. Key strategies include:
-
Low Temperature Storage: Store this compound extracts or samples at low temperatures, such as refrigeration (4°C) or freezing (-20°C or lower).[6]
-
Exclusion of Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.[7][8]
-
Inert Atmosphere: To prevent oxidation, which can be linked to isomerization, store samples under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the headspace of the storage container.
-
Use of Antioxidants: The addition of antioxidants can help protect this compound from degradation.
Q4: Are there any chemical additives that can help stabilize this compound during storage?
A4: Yes, antioxidants can be effective in preserving this compound. Lipophilic antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are commonly used to protect this compound in organic solvents and oil-based formulations from oxidative degradation.[9] The combination of α-tocopherol and gallic acid has also been identified as an effective pairing for preventing this compound degradation in emulsions.[10]
Q5: I've noticed a change in the color of my this compound sample during storage. Does this indicate isomerization?
A5: A change in the deep red color of a this compound solution can be an indicator of degradation, which is often accompanied by isomerization.[3] However, visual inspection is not a reliable method for quantifying the extent of isomerization. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are necessary to accurately determine the isomeric profile of your sample.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of all-trans-lycopene peak in HPLC analysis of stored samples. | 1. High Storage Temperature: The sample is stored at room temperature or higher. 2. Light Exposure: The sample container is transparent and exposed to ambient or direct light. 3. Presence of Oxygen: The sample was not stored under an inert atmosphere. | 1. Immediately transfer samples to a freezer (-20°C or -80°C). 2. Use amber glass vials or wrap containers in aluminum foil. Store in a dark location. 3. Purge the headspace of the sample vial with nitrogen or argon before sealing. |
| Appearance of multiple new peaks in the cis-isomer region of the chromatogram. | 1. Thermal Stress: The sample may have been inadvertently heated during processing or storage. 2. Extended Storage at Room Temperature: Even in the dark, prolonged storage at room temperature can lead to isomerization.[11] | 1. Review all sample handling and storage protocols to identify any potential sources of heat exposure. 2. For long-term storage, freezing is highly recommended over refrigeration or room temperature storage. |
| Overall decrease in total this compound concentration (sum of all isomers). | 1. Oxidative Degradation: The sample has been exposed to oxygen, likely accelerated by light or heat. 2. Acidic Conditions: The sample may be stored in an acidic medium which can promote degradation. | 1. Incorporate an antioxidant such as BHT into the storage solvent. 2. Ensure the storage medium is neutral or buffered if appropriate for the experimental design. |
| Inconsistent results between replicate samples stored under the same conditions. | 1. Inconsistent Headspace Volume: Different amounts of oxygen in the headspace of each vial. 2. Variability in Light Exposure: Some replicates may have been exposed to more light than others. | 1. Ensure a consistent sample volume and vial size to standardize the headspace. Purge all vials with an inert gas. 2. Store all replicates in the same light-protected container (e.g., a foil-wrapped box) to ensure uniform light exclusion. |
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the degradation and isomerization of this compound under various conditions.
Table 1: Effect of Temperature on this compound Degradation
| Temperature (°C) | Matrix | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 4 | Tomato Juice | - | >52 weeks | [7] |
| 25 | Tomato Juice | - | Stable up to 52 weeks with minor loss | [7] |
| 37 | Tomato Juice | - | Significant degradation observed over 52 weeks | [7] |
| 70 | Gac Aril Paste | 5.41 x 10⁻² h⁻¹ | 12.81 h | |
| 90 | Gac Aril Paste | 12.05 x 10⁻² h⁻¹ | 5.75 h | |
| 100 | Simulated Food System | 2.4 x 10⁻³ min⁻¹ | - | [1] |
| 115 | Simulated Food System | 4.3 x 10⁻³ min⁻¹ | - | [1] |
| 130 | Simulated Food System | 1.52 x 10⁻² min⁻¹ | - | [1] |
| 145 | Simulated Food System | 3.32 x 10⁻² min⁻¹ | - | [1] |
Table 2: this compound Retention Under Different Storage Conditions
| Product | Storage Condition | Duration | all-trans this compound Retention | Total this compound Retention | Reference |
| Tomato Powder | 6°C in dark | 6 weeks | ~60-70% | ~60-70% | [12] |
| Tomato Powder | Room temp. with light | 6 weeks | ~60-70% | ~60-70% | [12] |
| Tomato Powder | 45°C in dark | 6 weeks | ~40% | ~40% | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tomato Paste for Stability Studies
This protocol describes a standard method for extracting this compound from a complex matrix like tomato paste.
-
Sample Preparation: Weigh approximately 5 grams of tomato paste into a 50 mL centrifuge tube.
-
Initial Extraction: Add 20 mL of a solvent mixture of hexane (B92381), acetone, and ethanol (B145695) (2:1:1 v/v/v) to the tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and breakdown of the paste.
-
Phase Separation: Add 5 mL of deionized water to the mixture and vortex for another minute. This will induce phase separation.
-
Centrifugation: Centrifuge the tube at 3000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic phase (containing this compound) and the lower aqueous/solid phase.
-
Collection of Extract: Carefully collect the upper, red-colored organic phase using a Pasteur pipette and transfer it to a new tube.
-
Re-extraction: To maximize yield, add another 10 mL of the hexane portion of the solvent mixture to the remaining pellet, vortex, centrifuge, and collect the upper phase. Combine this with the first extract.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution and Storage: Reconstitute the dried this compound extract in a known volume of a suitable solvent for your experiment (e.g., hexane, ethyl acetate) containing an antioxidant like 0.1% BHT. Store immediately at -20°C or lower in an amber vial with minimal headspace.
Protocol 2: HPLC Analysis of this compound Isomers
This protocol outlines a typical HPLC method for the separation and quantification of this compound isomers.
-
HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector and a C30 reversed-phase column is recommended for optimal isomer separation.
-
Mobile Phase: A gradient elution is often used. For example:
-
Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (83:15:2, v/v/v)
-
Mobile Phase B: Methanol/MTBE (7:93, v/v/v)
-
-
Gradient Program:
-
0-15 min: 100% A to 50% A
-
15-25 min: 50% A to 10% A
-
25-30 min: Hold at 10% A
-
30-35 min: 10% A to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 472 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound extract in the initial mobile phase to a concentration that falls within the linear range of the standard curve. Filter through a 0.22 µm PTFE syringe filter before injection.
-
Quantification: Identify and quantify all-trans and cis-isomers by comparing their retention times and spectral characteristics to those of known standards. The concentration of each isomer is determined from a standard curve of all-trans-lycopene.
Visualizations
Caption: Factors influencing this compound isomerization and degradation.
Caption: Workflow for this compound stability testing.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master · rdkit/rdkit-tutorials · GitHub [github.com]
- 7. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF this compound ISOMERS | International Society for Horticultural Science [ishs.org]
- 8. redalyc.org [redalyc.org]
- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lycopene Extraction from Tomatoes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lycopene extraction from tomatoes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Wall Disruption: this compound is located within the chromoplasts of tomato cells, and inefficient cell wall breakdown is a major barrier to extraction.[1] | - Mechanical Pre-treatment: Ensure thorough homogenization, grinding, or pulverization of the tomato sample (fresh, paste, or pomace) to increase the surface area for solvent interaction. For dried samples, a smaller particle size is generally better.[2] - Enzymatic Pre-treatment: Consider using enzymes like pectinase (B1165727) and cellulase (B1617823) to hydrolytically degrade the cell wall components, which can significantly improve this compound release.[3][4][5] |
| Inappropriate Solvent Selection: The polarity and type of solvent significantly impact extraction efficiency.[1][6] | - Solvent Polarity: Use a non-polar solvent or a mixture of solvents. Hexane (B92381) is commonly used, often in combination with more polar solvents like acetone (B3395972) and ethanol (B145695) to enhance extraction.[3][6][7] A ternary mixture of n-hexane, ethanol, and acetone has been shown to be highly effective.[8][9] - "Green" Solvents: Consider ethyl acetate (B1210297) as a less toxic and effective alternative.[10][11][12][13] | |
| Suboptimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio are critical variables that need to be optimized.[2] | - Temperature: Increasing the temperature can enhance solvent efficiency and mass transfer. However, temperatures above 70°C can lead to this compound degradation and isomerization.[2][12] Optimal temperatures for solvent extraction are often between 40°C and 60°C.[12][14][15] - Time: Ensure sufficient extraction time for the solvent to penetrate the matrix. However, prolonged extraction, especially at high temperatures, can degrade this compound.[2] - Solvent-to-Solid Ratio: A higher ratio generally improves extraction by creating a larger concentration gradient.[12][14] Ratios from 20:1 to 50:1 (v/w) are often effective.[8][15] | |
| This compound Degradation (Loss of Color) | Oxidation: this compound's 11 conjugated double bonds make it highly susceptible to oxidation when exposed to air and light.[7] | - Use of Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent (e.g., 0.05% w/v).[15][16][17] - Inert Atmosphere: Conduct the extraction under a nitrogen or argon atmosphere to minimize oxygen exposure.[7] - Light Protection: Use amber glassware or cover equipment with aluminum foil to protect the extract from light.[10] |
| Isomerization: The biologically active all-trans-lycopene can convert to cis-isomers upon exposure to heat, light, or acids, reducing its effectiveness. | - Temperature Control: Avoid excessive heat during extraction and solvent evaporation.[2][7] For Supercritical Fluid Extraction (SFE), lower temperatures (e.g., 40°C) can minimize isomerization.[18][19] - Solvent Evaporation: Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to remove the solvent. | |
| Co-extraction of Impurities (e.g., oils, other carotenoids) | Solvent Non-selectivity: Solvents used for this compound extraction can also dissolve other lipids and pigments from the tomato matrix.[10] | - Saponification: For some applications, a saponification step using potassium hydroxide (B78521) (KOH) can be included to remove unwanted fats and oils.[7][16] - Chromatography: For high-purity this compound, further purification using column chromatography or High-Performance Liquid Chromatography (HPLC) is necessary.[11] - Supercritical Fluid Extraction (SFE): SFE with CO2 can offer higher selectivity by adjusting pressure and temperature, potentially reducing the co-extraction of undesirable compounds.[18][20] |
| Poor Supercritical Fluid Extraction (SFE) Yield | Incorrect CO2 Density: The solvating power of supercritical CO2 is directly related to its density, which is controlled by pressure and temperature.[19][20] | - Optimize Pressure and Temperature: Higher pressures (30-40 MPa) and moderate temperatures (50-100°C) generally increase CO2 density and improve this compound solubility and yield.[20][21][22] - Flow Rate: A higher CO2 flow rate can increase the initial extraction rate, but an excessively high rate may reduce the contact time between the solvent and the sample.[20] |
| Matrix Effects: The physical state of the tomato material can limit the penetration of supercritical CO2. | - Sample Preparation: Ensure the tomato material is thoroughly dried (e.g., freeze-dried) and ground to a small, uniform particle size (e.g., 0.30 mm) to facilitate diffusion.[2][7] | |
| Polarity Mismatch: Supercritical CO2 is non-polar and may not be efficient for extracting this compound from a complex matrix on its own. | - Use of Co-solvents (Modifiers): Adding a small amount of a polar co-solvent like ethanol (5-15%) can significantly increase the polarity of the supercritical fluid and enhance this compound recovery.[2] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest this compound yield?
A1: The optimal method depends on the scale, desired purity, and available equipment.
-
Solvent Extraction with optimized solvent mixtures (e.g., hexane:acetone:ethanol) can achieve very high recovery (>95%).[8] It is widely used due to lower costs and scalability.[12][23]
-
Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can yield high-purity this compound without residual organic solvents.[4][21] Yields are highly dependent on optimized parameters.
-
Ultrasound-Assisted Extraction (UAE) can significantly enhance extraction efficiency, requiring less time, lower temperatures, and less solvent compared to conventional solvent extraction.[15][17][24]
Q2: What is the best solvent for this compound extraction?
A2: There is no single "best" solvent, as the choice depends on efficiency, safety, and cost.
-
Hexane is a highly effective non-polar solvent for this compound.[6]
-
Solvent Mixtures are often more effective than single solvents. A ternary system of n-hexane-ethanol-acetone is highly efficient as it combines a non-polar solvent for this compound with polar solvents that swell the plant tissue, improving access to the this compound.[8][9]
-
Ethyl Acetate is a good "green" alternative, showing high extraction efficiency and being more environmentally friendly than hexane.[10][11][12]
Q3: How can I prevent this compound from degrading during the extraction process?
A3: this compound is sensitive to heat, light, and oxygen. To prevent degradation, you should:
-
Work in low light conditions or use amber-colored glassware.[10]
-
Conduct the extraction at moderate temperatures (e.g., below 60°C).[1]
-
Use an inert atmosphere (like nitrogen) to displace oxygen.[7]
-
Add antioxidants such as BHT to the solvent.[16]
-
Minimize the processing time as much as possible.
Q4: Is pre-treatment of the tomato sample necessary?
A4: Yes, pre-treatment is crucial for enhancing extraction yield. This compound is embedded within the plant cell structure, and breaking this structure is key.[1] Thoroughly drying (freeze-drying is often preferred) and grinding the tomato material to a fine powder increases the surface area available for solvent contact.[2][7] Enzymatic pre-treatment can also be employed to break down cell walls.[3]
Q5: At what wavelength should I measure this compound concentration using a spectrophotometer?
A5: The maximum absorbance (λmax) for this compound is typically measured between 470 nm and 503 nm in solvents like hexane.[16][25] A common wavelength used for quantification is 472 nm.[16]
Data Presentation
Table 1: Comparison of this compound Yields from Different Solvent Extraction Methods
| Solvent System | Material | Temperature (°C) | Time | Solvent:Solid Ratio | This compound Yield | Reference |
| Ethyl Acetate | Tomato Pomace | 55 | 100 min | 35:1 (v/w) | Maximized Yield (Value not specified) | [12] |
| Acetone:Ethyl Acetate (1:1) | Tomato Pomace | 40 | 5 hr | 30:1 (w/v) | 611.1 mg/100g | [14] |
| Hexane:Acetone:Ethanol (2:1:1) | Tomato Waste | 60 | 40 min | 50:1 (v/w) | ~20 mg/100g (Approx. from graph) | [15] |
| n-Hexane-Ethanol-Acetone | Tomato Peels | 40 | 30 min | 20:1 (mL/g) | >95% Recovery | [8] |
| Ethyl Acetate | Freeze-dried Tomato | 1 hr | N/A | 10:1 (L/g) | 4.39 mg/g | [11] |
| Hexane | Freeze-dried Tomato | 1 hr | N/A | 10:1 (L/g) | 3.58 mg/g | [11] |
Table 2: Comparison of this compound Yields from Advanced Extraction Methods
| Extraction Method | Material | Pressure (MPa) | Temperature (°C) | Time | Key Parameters | This compound Yield | Reference |
| Supercritical CO2 (SFE) | Tomato Skin | 40 | 100 | 330 min | CO2 Flow: 2.5 mL/min | 1.18 mg/g | [20][22] |
| Supercritical CO2 (SFE) with Ethanol | Tomato Pomace | 40 | 57 | 1.8 hr | Ethanol as modifier | 28.64 mg/100g (93% Recovery) | [2] |
| Ultrasound-Assisted (UAE) | Tomato Waste | N/A | 15 ± 5 | 30 min | 90W Power; 35:1 Ratio | ~22 mg/100g (Approx. from graph) | [17] |
| Ultrasound-Assisted (UAE) | Freeze-dried Tomato | N/A | 47.6 | 45.6 min | 74.4:1 Ratio | 5.11 mg/g (dry weight) | [24] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction using a Ternary Mixture
This protocol is adapted from methods shown to achieve high recovery rates.[8][9]
-
Sample Preparation:
-
Freeze-dry tomato peels or pomace to remove moisture.
-
Grind the dried material into a fine powder (e.g., <0.5 mm particle size).
-
-
Solvent Preparation:
-
Prepare a ternary solvent mixture of n-hexane, ethanol, and acetone. An optimized ratio can be determined, but a common starting point is a 2:1:1 (v/v/v) mixture.
-
Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) to prevent oxidation.
-
-
Extraction:
-
Weigh 5 g of the dried tomato powder and place it into a 250 mL amber flask.
-
Add 100 mL of the solvent mixture (a 20:1 solvent-to-solid ratio).
-
Seal the flask and place it in a shaking water bath set to 40°C.
-
Agitate the mixture for 30-60 minutes.
-
-
Separation and Recovery:
-
Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.
-
Wash the residue with a small amount of fresh solvent to recover any remaining this compound.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Transfer the extract to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Quantification and Storage:
-
Dissolve the resulting oleoresin in a known volume of hexane.
-
Measure the absorbance using a UV-Vis spectrophotometer at ~472 nm to determine the this compound concentration.
-
Store the final extract at -20°C under a nitrogen atmosphere.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on optimized conditions found in the literature.[2][20][22]
-
Sample Preparation:
-
Freeze-dry and grind tomato skins to an average particle size of ~0.3 mm.
-
Accurately weigh about 5-10 g of the prepared sample and load it into the SFE extraction vessel.
-
-
System Setup:
-
Set the extraction vessel temperature to 80°C and the pressure to 40 MPa.
-
If using a modifier, prepare a solution of 10% ethanol in CO2.
-
Set the CO2 flow rate to 2.5 mL/min.
-
-
Extraction:
-
Begin pumping supercritical CO2 (with or without the modifier) through the extraction vessel.
-
Collect the extract downstream in a collection vial at a lower pressure and temperature, allowing the this compound to precipitate as the CO2 returns to a gaseous state.
-
Continue the extraction for approximately 2-3 hours.
-
-
Recovery and Analysis:
-
Rinse the collection vessel with a small amount of hexane or ethyl acetate to recover all the precipitated this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the extract in a known volume of hexane for spectrophotometric or HPLC analysis.
-
Visualizations
Caption: General workflow for this compound extraction from tomatoes.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Recovery of this compound from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fy.healthkintai.com [fy.healthkintai.com]
- 5. Extraction Process, Separation and Identification of this compound in this compound. [plantextractwholesale.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced this compound Extraction from Tomato Peels by Optimized Mixed-Polarity Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. JP4276088B2 - Preparation method of tomato extract with high this compound content - Google Patents [patents.google.com]
- 14. Standardization of solvent extraction process for this compound extraction from tomato pomace - MedCrave online [medcraveonline.com]
- 15. Ultrasound assisted extraction of this compound from tomato processing wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of this compound Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical fluid extraction of all-trans-lycopene from tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. Extraction of this compound from tomato skin with supercritical carbon dioxide: effect of operating conditions and solubility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel modified ultrasonication technique for the extraction of this compound from tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extraction and Optimization of this compound From Selected Fruits and Their Assessment as an Ultraviolet Ray Protectant for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Lycopene quantification by LC-MS
Welcome to the technical support center for the quantification of lycopene using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification by LC-MS?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In LC-MS analysis, components of the sample matrix (e.g., lipids, proteins, salts) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[1][2] This can result in either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration.[2]
Q2: I am observing significant ion suppression in my this compound analysis. What are the initial troubleshooting steps?
A2: When significant ion suppression is observed, a systematic approach to troubleshooting is recommended. Start by evaluating your sample preparation method to ensure efficient removal of interfering matrix components.[2][3] Concurrently, optimize your chromatographic conditions to achieve better separation of this compound from matrix interferences.[2][4] It is also beneficial to assess the cleanliness of the ion source, as contamination can contribute to signal instability.[5]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][5][6] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression, and an MF greater than 1 indicates ion enhancement.[1]
Q4: What are the most effective strategies to minimize or compensate for matrix effects in this compound quantification?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a significant portion of the matrix components before injection.[2][3][6]
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, or using a more selective column, such as a C30 column for carotenoids.[4][7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound ionization.[2][6] However, this is only feasible if the this compound concentration remains above the limit of quantitation.[2][6]
-
Calibration Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects across samples.[5][8]
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within each sample, effectively accounting for the specific matrix effect of that sample.[2][9]
-
Use of Internal Standards: The addition of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects. A stable isotope-labeled (SIL) this compound is the ideal IS as it co-elutes and experiences similar matrix effects as the analyte.[2][4]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound peak area between injections | Inconsistent matrix effects due to sample variability. | Implement a robust sample cleanup protocol (SPE or LLE).[3][6] Utilize a stable isotope-labeled internal standard for normalization.[2] |
| Significant signal suppression observed in all samples | Co-elution of a major interfering compound. | Optimize the chromatographic gradient to improve separation.[4] Evaluate a different stationary phase (e.g., C30 column for better carotenoid separation).[7] |
| Ion enhancement leading to overestimated this compound concentration | Co-eluting compounds are enhancing the ionization of this compound. | Improve sample cleanup to remove the enhancing compounds.[2] Use the standard addition method for quantification to correct for the enhancement in each sample.[9] |
| Matrix effects vary significantly between different sample lots | The composition of the sample matrix is not consistent. | Matrix-matched calibration may not be reliable. The standard addition method or the use of a stable isotope-labeled internal standard is highly recommended.[2][5][9] |
| Low recovery of this compound during sample preparation | Inefficient extraction or degradation of this compound. | Optimize extraction solvents and conditions. This compound is sensitive to light and oxidation; work under dim light and consider adding antioxidants like BHT to the extraction solvent.[10] Saponification should be avoided as it can cause this compound degradation and isomerization.[7][11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a this compound standard solution in a pure solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the extract with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the this compound standard before the extraction process to the same initial concentration. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: this compound Extraction from Tomato Matrix
This protocol is adapted from a method for extracting this compound from tomatoes.[12][13]
-
Homogenize 1 gram of the tomato sample.
-
Add 20 mL of an extraction solvent mixture of hexane, acetone, and ethanol (B145695) (2:1:1 v/v/v).[12] Consider adding an antioxidant like BHT (Butylated hydroxytoluene) to prevent degradation.[10]
-
Mix thoroughly for 15 minutes.
-
Filter the mixture.
-
Perform a liquid-liquid extraction by adding a saturated NaCl solution to the filtrate in a separatory funnel to facilitate phase separation.
-
Collect the organic (upper) layer containing the this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent, such as a mixture of Tetrahydrofuran (THF), acetonitrile, and methanol.[13]
Visualizations
Caption: A flowchart for systematically troubleshooting matrix effects in LC-MS this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Lycopene in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lycopene in cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in stabilizing and effectively using this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter when incorporating this compound into your cell culture media.
Issue 1: this compound Precipitates in the Cell Culture Medium
Q: My this compound solution precipitates immediately after I add it to the cell culture medium. What's causing this and how can I fix it?
A: This is the most common issue and is typically caused by this compound's low aqueous solubility. Direct addition of a concentrated organic stock solution into the aqueous medium causes the compound to "crash out."
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Stock Concentration | Exceeding the solubility limit of this compound in the final medium volume is a primary cause. Prepare a lower concentration stock solution if possible. |
| Improper Dilution Method | Direct addition of the stock to the full volume of media leads to rapid precipitation. Use a stepwise dilution method. First, add the stock to a small volume of pre-warmed media, mix gently, and then add this intermediate solution to the final volume.[1][2] |
| High Final Solvent Concentration | The concentration of the organic solvent (e.g., DMSO, THF) in the final culture medium is too high, causing both precipitation and potential cytotoxicity. Ensure the final solvent concentration is non-toxic, typically below 0.5%, and ideally below 0.1%.[1][3] |
| Interaction with Serum | Components in fetal bovine serum (FBS) or other supplements can sometimes interact with the compound or solvent. Test for precipitation in both serum-containing and serum-free media to identify if this is a contributing factor.[2] |
| Media pH Instability | The pH of your culture medium can affect compound solubility. Ensure the medium is properly buffered and the pH is stable and within the optimal range for your cells.[1] |
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: this compound Degrades in the Medium During Incubation
Q: I'm concerned that my this compound is not stable throughout my multi-day experiment. How can I assess and improve its stability?
A: this compound is highly susceptible to degradation from oxidation and isomerization (conversion from the bioactive all-trans form to various cis-isomers), especially when exposed to heat, light, and oxygen.[4][5][6]
Factors Affecting this compound Stability:
| Factor | Effect on Stability & Recommendation |
| Solvent/Vehicle | Organic solvents like THF can lead to rapid degradation (half-life < 2 hours).[7][8] Delivery vehicles like micelles or nanoemulsions can significantly improve stability to 96 hours or more.[7][8][9] |
| Light Exposure | This compound is light-sensitive.[6] Protect all stock solutions and culture plates from light by wrapping them in foil and working in low-light conditions. |
| Oxygen Exposure | The high number of conjugated double bonds makes this compound prone to oxidation.[6][10] Use freshly prepared media and minimize headspace in storage containers. Consider using antioxidants in the stock solution. |
| Temperature | Higher temperatures accelerate degradation.[6][11] While cell culture requires 37°C, store stock solutions at -20°C or -80°C under an inert gas (e.g., argon) and minimize time at room temperature. |
| pH | Acidic conditions can accelerate this compound degradation.[12] Ensure the cell culture medium's pH remains stable and neutral. |
This compound Degradation Pathway
Caption: Factors leading to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution? A1: Tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve this compound.[7][8][13] However, both are toxic to cells at higher concentrations.[8][14] It is critical to keep the final concentration in the culture medium below 0.5%, and preferably below 0.1%.[3] For sensitive cell lines or long-term studies, using a delivery vehicle is a better approach.
Q2: What are "delivery vehicles" and why should I use them? A2: Delivery vehicles are formulations that encapsulate or solubilize hydrophobic compounds like this compound to make them compatible with aqueous environments. They improve solubility, stability, and bioavailability to cells.
-
Micelles: Formulations using surfactants like Tween 80 can create micelles that enclose this compound, keeping it stable in media for at least 96 hours without cytotoxicity at effective concentrations.[7][8][15]
-
Nanostructured Lipid Carriers (NLCs) / Nanoemulsions: These systems encapsulate this compound in lipid nanoparticles, protecting it from degradation and improving delivery.[4][9]
-
Water-Soluble Beadlets: Commercial water-dispersible beadlet formulations are an excellent alternative to organic solvents, though their composition should be considered.[3]
Q3: What concentrations of this compound are typically used in cell culture experiments? A3: Effective concentrations can vary widely depending on the cell type and the endpoint being measured. Studies have reported effects at physiological concentrations as low as 0.2 µM and pharmacological doses up to 20-50 µM.[13][14][16] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: Should I add an antioxidant to my this compound stock solution? A4: Yes, adding an antioxidant like butylated hydroxytoluene (BHT) to your organic stock solution can help prevent oxidative degradation during preparation and storage.[17] A common concentration is 0.025% BHT in THF.
Q5: How can I verify the concentration and integrity of this compound in my media over time? A5: The most reliable method is to collect media samples at different time points, extract the this compound, and analyze it using High-Performance Liquid Chromatography (HPLC) with a C30 carotenoid column.[7][18] This will allow you to quantify the remaining concentration of all-trans this compound and detect the formation of cis-isomers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using THF
This protocol is for preparing a concentrated stock of this compound in tetrahydrofuran (THF).
Materials:
-
This compound (crystalline powder)
-
Anhydrous Tetrahydrofuran (THF)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials
-
Argon or nitrogen gas
Procedure:
-
Prepare THF with BHT: Dissolve BHT in THF to a final concentration of 0.025% (w/v). This will inhibit oxidation.
-
Weigh this compound: In a fume hood and under subdued light, accurately weigh the desired amount of this compound powder and place it in an amber glass vial.
-
Dissolution: Add the THF/BHT solvent to the vial to achieve the desired stock concentration (e.g., 10-20 mM). Vortex vigorously until the this compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Inert Gas Overlay: Flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Storage: Tightly cap the vial, wrap it in aluminum foil to protect from light, and store it at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dosing Cells using Stepwise Dilution
This protocol describes how to add the THF-based this compound stock to cell culture media to minimize precipitation.
Procedure:
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution:
-
In a sterile conical tube, add a small volume of the pre-warmed medium (e.g., 1 mL).
-
While gently vortexing the medium, add the required volume of your concentrated this compound stock solution. For example, to achieve a 10 µM final concentration in 10 mL, you might add 1 µL of a 100 mM stock to the 1 mL of media. This creates a slightly less concentrated, intermediate solution.[1]
-
-
Final Dilution: Immediately transfer this 1 mL intermediate dilution into the final volume of pre-warmed cell culture medium (e.g., the remaining 9 mL).
-
Mix and Use: Mix the final solution by gently inverting the tube several times. Do not vortex vigorously. Use the this compound-containing media for your experiment immediately to minimize the risk of degradation or precipitation over time.[1]
-
Vehicle Control: Always prepare a vehicle control by adding the same amount of THF/BHT solvent (without this compound) to your cell culture medium.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro evaluation of stability and antioxidant activity of this compound-nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization and stabilization of carotenoids using micelles: delivery of this compound to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Biological Properties of this compound in a Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of this compound Degradation in Sunflower and Grape Seed Oils – Oriental Journal of Chemistry [orientjchem.org]
- 12. Improving the Stability of this compound from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound has limited effect on cell proliferation in only two of seven human cell lines (both cancerous and noncancerous) in an in vitro system with doses across the physiological range - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Imaging of this compound Delivery to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can this compound Impact the Androgen Axis in Prostate Cancer?: A Systematic Review of Cell Culture and Animal Studies [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Analysis of Lycopene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the spectrophotometric analysis of lycopene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.
Question: Why are my this compound absorbance readings inconsistent or lower than expected?
Answer: Inconsistent or low absorbance readings can stem from several factors throughout the experimental process. Here are the primary causes and their solutions:
-
Incomplete Extraction: this compound is a lipophilic molecule embedded within the cellular matrix of food products. Inefficient extraction is a common cause of low yield.
-
Solution: Ensure thorough homogenization of the sample. Use a robust solvent system, such as a hexane (B92381):acetone:ethanol (B145695) mixture (2:1:1 v/v/v), to effectively break down cell walls and solubilize the this compound.[1] For complex matrices, increasing the extraction time or performing multiple extraction cycles can improve yield.[2]
-
-
This compound Degradation: this compound is susceptible to degradation from light, heat, and oxidation.
-
Solution: Protect your samples from direct light by using amber vials or wrapping tubes in aluminum foil.[3] Perform extractions at room temperature or on ice to minimize heat exposure. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative degradation.[4]
-
-
Phase Separation Issues: In liquid-liquid extractions, incomplete separation of the aqueous and organic phases can lead to carryover of interfering substances or loss of this compound.
-
Solution: After adding water to induce phase separation, allow sufficient time for the layers to fully resolve. Centrifugation can aid in achieving a clean separation.[1]
-
Question: My sample extracts have a brownish or greenish tint, and the absorbance spectrum is distorted. What is the cause?
Answer: This indicates the presence of interfering pigments, most commonly chlorophylls (B1240455) in plant materials.
-
Solution: While spectrophotometric measurements at 503 nm are chosen to minimize interference from other carotenoids, chlorophylls can still contribute to the absorbance and distort the baseline.[5] If chlorophyll (B73375) interference is significant, a saponification step with methanolic KOH can be introduced to remove chlorophylls. However, this adds complexity and potential for this compound degradation if not performed carefully. Alternatively, chromatographic methods like HPLC offer a more robust solution for separating this compound from interfering compounds.
Question: The calculated this compound concentration seems too high. What could be the reason?
Answer: Overestimation of this compound is a frequent issue in spectrophotometric analysis, primarily due to the spectral overlap of other carotenoids.
-
Primary Culprit - β-carotene: β-carotene has an absorption spectrum that overlaps with that of this compound.[6] While measuring at 503 nm minimizes this, samples with a high β-carotene to this compound ratio can still show significant interference.[7]
-
Solution:
-
Wavelength Selection: Ensure you are measuring the absorbance at the λmax where this compound's absorbance is high and the interference from β-carotene is lower, which is typically around 503 nm in hexane.[1][5]
-
Correction Equations: For more accurate quantification in mixtures, simultaneous equations that take into account the absorbance of both this compound and β-carotene at different wavelengths can be employed.[6]
-
Chromatographic Separation: For definitive quantification and to avoid overestimation, High-Performance Liquid Chromatography (HPLC) is the recommended method as it physically separates the carotenoids before detection.[8]
-
Frequently Asked Questions (FAQs)
What is the primary interference in the spectrophotometric analysis of this compound?
The most significant interfering compound is β-carotene, as its absorption spectrum overlaps with that of this compound.[6] Other carotenoids and chlorophylls can also interfere, though their impact is generally less pronounced, especially when measuring at approximately 503 nm.[5]
Why is the absorbance measured at 503 nm?
While the maximum absorbance for this compound in hexane is around 472 nm, measurements are often taken at 503 nm.[9] This wavelength is chosen as a compromise to minimize the absorbance contribution from β-carotene and other potentially interfering carotenoids, thus providing a more selective measurement for this compound in a mixed sample.[5]
How can I prevent the degradation of this compound during my experiment?
This compound is sensitive to light, heat, and oxygen. To prevent degradation, work in a dimly lit area, use amber-colored glassware or wrap your containers in foil, and avoid heating the samples.[3] Adding an antioxidant like BHT to your solvents can also help preserve the this compound.[4] All analyses should be performed as quickly as possible.
What is the best solvent system for extracting this compound?
A commonly used and effective solvent system is a mixture of hexane, acetone, and ethanol, often in a 2:1:1 ratio.[1] Hexane is the primary solvent for the final spectrophotometric reading due to its non-polar nature which is ideal for this compound. Acetone and ethanol aid in the initial extraction from the sample matrix by disrupting cell structures.
Can I use a spectrophotometer to analyze this compound in dietary supplements?
Yes, but with caution. Dietary supplements can have complex matrices, including oils, beadlets, and other excipients that can interfere with extraction and analysis.[10][11] It is crucial to ensure your extraction method is validated for the specific supplement formulation. For instance, gelatin-based beadlets may require enzymatic digestion for complete release of this compound.[11] Due to these complexities, HPLC is often the preferred method for analyzing supplements.[12]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and major interfering compounds.
Table 1: Absorbance Maxima (λmax) of this compound and Interfering Pigments in Hexane.
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| This compound | ~444 | ~472 | ~503 |
| β-Carotene | ~425 | ~450 | ~477 |
| Chlorophyll a | ~430 | ~662 | - |
| Chlorophyll b | ~453 | ~642 | - |
Note: Values are approximate and can vary slightly based on the specific instrument and solvent purity.
Table 2: Molar Extinction Coefficients in Hexane.
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| This compound | 472 | 186,000 |
| This compound | 503 | 172,000 |
| β-Carotene | 450 | 139,000 |
This data is crucial for calculating the concentration of this compound using the Beer-Lambert law (A = εcl).
Experimental Protocols
Protocol 1: this compound Extraction and Quantification from Tomato Products
This protocol is adapted from established methods for the spectrophotometric analysis of this compound.[1]
-
Sample Preparation:
-
Weigh approximately 0.5 g of the homogenized tomato sample into a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solvent mixture to the tube.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Incubate the mixture for 15 minutes at room temperature, protected from light.
-
-
Phase Separation:
-
Add 1.5 mL of deionized water to the tube to induce phase separation.
-
Vortex for another 30 seconds.
-
Allow the tube to stand for 5-10 minutes for the layers to separate. The upper, colored hexane layer contains the this compound.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the upper hexane layer to a cuvette.
-
Use hexane as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample at 503 nm.
-
-
Calculation:
-
Calculate the this compound concentration using the Beer-Lambert law, with the molar extinction coefficient for this compound at 503 nm in hexane (ε = 172,000 L mol⁻¹ cm⁻¹).
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Decision Tree for Troubleshooting this compound Analysis.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. A Rapid and Cheap Method for Extracting and Quantifying this compound Content in Tomato Sauces: Effects of this compound Micellar Delivery on Human Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. v2.pjsir.org [v2.pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. pjsir.org [pjsir.org]
- 8. researchgate.net [researchgate.net]
- 9. v2.pjsir.org [v2.pjsir.org]
- 10. This compound: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Optimization of Mobile Phase for Lycopene HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of lycopene.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable column for this compound HPLC analysis?
A1: The choice of column depends on the analytical goal.
-
C18 Columns: These are widely used for routine analysis of total this compound content. They are robust and suitable for quantifying all-trans-lycopene.[1][2][3] Several methods have been developed using C18 columns for this compound determination in various matrices.[1][2][4]
-
C30 Columns: These are highly recommended for separating this compound's geometric isomers (cis and trans). The unique shape selectivity of the C30 phase provides better resolution of these structurally similar compounds, which is crucial as processing and storage can lead to isomerization.[4][5][6] C30 columns have been shown to resolve all-trans-lycopene and its nine cis isomers.[5]
Q2: Should I use an isocratic or gradient elution method for this compound analysis?
A2: Both isocratic and gradient elution can be used, but the choice depends on the complexity of your sample and analytical needs.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[7][8] It is simpler, more reliable for routine analysis, and ideal for quality control when analyzing samples with few interfering compounds.[7][8] Several validated isocratic methods for this compound quantification have been published.[1]
-
Gradient Elution: This method involves changing the mobile phase composition during the analysis.[8] It is superior for complex samples containing a wide range of compounds with different polarities.[8][9] Gradient elution can improve peak shape, enhance resolution between this compound and its isomers or other carotenoids, and reduce analysis time for strongly retained compounds.[8][9]
Q3: What are some common mobile phases for this compound HPLC on a reversed-phase column?
A3: this compound is highly non-polar, so mobile phases typically consist of mixtures of non-aqueous and polar organic solvents. Common combinations include:
-
Methanol, Acetonitrile, and Tetrahydrofuran (THF).[1]
-
Methanol, Methyl-tert-butyl ether (MTBE), and Water/Aqueous Buffers.[10]
-
Acetonitrile and Methanol, sometimes with additives.[2]
-
Methanol, Propanol, and THF.[11] The exact ratios are optimized to achieve the desired retention and resolution.[1][11] THF is often included to improve the solubility and elution of the highly lipophilic this compound.[1]
Q4: Why are basic additives like Triethylamine (TEA) sometimes included in the mobile phase?
A4: Additives like Triethylamine (TEA) or N-ethyldiisopropylamine are often used to improve peak shape, especially for basic compounds.[2][12] In reversed-phase chromatography on silica-based columns, residual acidic silanol (B1196071) groups on the stationary phase can interact with analytes, causing peak tailing.[13][14] Adding a small amount of a basic modifier like TEA to the mobile phase helps to mask these silanol groups, minimizing secondary interactions and resulting in more symmetrical peaks.[2][13]
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: this compound is highly susceptible to degradation from light, heat, and oxidation due to its 11 conjugated double bonds.[15][16] To ensure stability:
-
Work under subdued light: Use amber glassware or work under yellow or red light to prevent photo-isomerization and degradation.[17]
-
Avoid high temperatures: Do not exceed 35-40°C during sample evaporation or extraction.[17] Heat can cause both degradation and isomerization from the trans to the cis form.[18] Store extracts at low temperatures, such as -20°C.[6]
-
Prevent oxidation: Evaporate solvents under a stream of nitrogen.[17] The addition of an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents and even the mobile phase can help protect this compound from oxidative degradation.[17]
-
Use high-quality solvents: Ensure solvents are fresh and free from peroxides or metal traces that can catalyze degradation.[17]
Troubleshooting Guide
Problem: My this compound peak is tailing.
-
Question: My chromatogram shows a tailing peak for this compound. What are the potential causes and how can I fix it?
-
Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[13][19]
-
Cause 1: Secondary Silanol Interactions: The most common cause for tailing of compounds on silica-based C18/C8 columns is the interaction with residual silanol groups on the stationary phase.[13][14]
-
Cause 2: Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[19]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the issue.
-
-
Cause 3: Column Contamination or Degradation: Contaminants from the sample matrix can accumulate at the head of the column, or the stationary phase can degrade over time, creating active sites that cause tailing.[19]
-
Solution: Flush the column with a strong solvent (like isopropanol (B130326) or THF, ensuring compatibility). If this doesn't work, the column may need to be replaced.[20] Using a guard column can help protect the analytical column from contaminants.[2]
-
-
Problem: I am observing split peaks.
-
Question: My this compound peak appears as a doublet or has a significant shoulder. What is causing this?
-
Answer: Peak splitting can arise from several issues occurring before or during the separation.[19][21]
-
Cause 1: Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause the sample band to distort as it enters the column.[19]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Cause 2: Clogged Frit or Column Void: A partial blockage in the inlet frit or a void that has formed at the head of the column packing can cause the sample to travel through two different paths, resulting in a split peak.[19][21] This will typically affect all peaks in the chromatogram.
-
Solution: First, try reversing the column and flushing it with a compatible solvent to dislodge any blockage. If this fails, the frit or the entire column may need to be replaced.[21]
-
-
Cause 3: Co-elution: The split peak may actually be two different, unresolved compounds, such as two this compound isomers eluting very close together.[21]
-
Problem: I cannot separate the cis/trans isomers of this compound.
-
Question: My method shows one large peak for this compound, but I need to quantify the different isomers. How can I improve the resolution?
-
Answer: Separating the geometric isomers of this compound is challenging due to their similar structures.
-
Solution 1: Use a C30 Column: A C30 stationary phase is the most effective tool for isomer separation. Its polymeric nature and length provide the necessary shape selectivity to resolve different cis and trans forms of this compound.[4][5][6]
-
Solution 2: Optimize the Mobile Phase: Fine-tuning the mobile phase can improve resolution even on C18 columns, though it may not be as effective as a C30 column. Try incorporating solvents that offer different selectivities, such as methyl-tert-butyl ether (MTBE) or methylene (B1212753) chloride.[5][6]
-
Solution 3: Adjust Column Temperature: Lowering the column temperature can sometimes enhance the rigidity of C30 stationary phases, increasing selectivity for isomers.[22] However, ensure the temperature is stable, as fluctuations can cause retention time shifts.
-
Data Presentation
Table 1: Comparison of Common HPLC Columns for this compound Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Application Focus | Advantages | Disadvantages |
| C18 | Octadecylsilane | 3 - 5 | 4.6 x 150/250 | Total this compound Quantification | Robust, widely available, good for routine analysis.[1][2] | Poor resolution of geometric isomers.[4] |
| C30 | Triacontylsilane | 3 - 5 | 4.6 x 150/250 | Separation of cis/trans Isomers | Excellent shape selectivity for resolving isomers.[5][6] | Longer retention times, may be less common.[5] |
Table 2: Examples of Isocratic Mobile Phases for this compound HPLC
| Column | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| C18 | Acetonitrile:Methanol:THF (70:25:5) | 1.0 | 475 | ~14.2 | [1] |
| C18 | Methanol:Propanol:THF (15:65:20) + 0.05% TEA | 1.0 | 472 | < 10 | [11] |
| C18 | Acetonitrile:Methanol (50:50) + 9 µM TEA | 0.6 | 472 | ~21 | [2] |
| C30 | MTBE:Methanol:Ethyl Acetate (40:50:10) | N/A | N/A | ~25 | [23] |
Table 3: Example of a Gradient Mobile Phase for this compound HPLC
| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Wavelength (nm) | Reference |
| C30 | Methanol:MTBE:2% aq. Ammonium Acetate (88:5:7) | Methanol:MTBE:2% aq. Ammonium Acetate (20:78:2) | 0 min, 0% B -> 20 min, 85% B -> 30 min, 100% B | N/A | N/A | [10] |
Experimental Protocols
Protocol 1: General this compound Extraction from Tomato Products
This protocol is a generalized procedure. Specific sample matrices may require further optimization.
-
Homogenization: Homogenize a known weight of the sample (e.g., 1-5 g of tomato paste) with a suitable solvent system. A common system is hexane (B92381)/acetone/ethanol (2:1:1 v/v/v).[2] Add an antioxidant like BHT to the solvent to prevent degradation.
-
Extraction: Perform the extraction using a method like vortexing followed by centrifugation or sonication. Repeat the extraction on the pellet 2-3 times until the sample residue is colorless.
-
Phase Separation: Add water to the pooled solvent extracts to induce phase separation. The upper hexane layer will contain the lipophilic carotenoids, including this compound.
-
Washing: Wash the hexane layer with deionized water to remove any residual polar solvents.
-
Drying and Reconstitution: Evaporate the hexane layer to dryness under a stream of nitrogen in a water bath at <40°C.[17] Immediately reconstitute the residue in a known volume of a suitable solvent for injection (e.g., THF, followed by dilution with the mobile phase).[2]
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: General HPLC Method Parameters
-
HPLC System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C30 column.[1][5]
-
Mobile Phase: See Tables 2 & 3 for examples. Degas the mobile phase before use.[24]
-
Standard Preparation: Prepare a stock solution of crystalline this compound standard in a solvent like hexane or THF. Determine its exact concentration spectrophotometrically. Prepare working standards by diluting the stock solution. Store all standard solutions protected from light at -20°C.[6][17]
Mandatory Visualization
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple, rapid method for HPLC analysis of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. Storage Stability of this compound in Tomato Juice Subjected to Combined Pressure–Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 12. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound by HPLC-DAD - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. Which HPLC Column Do You Suggest for Analysis of Carotene or this compound - FAQ [mtc-usa.com]
- 23. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF this compound ISOMERS | International Society for Horticultural Science [ishs.org]
- 24. mastelf.com [mastelf.com]
Impact of heat and light on Lycopene stability
Welcome to the Technical Support Center for Lycopene Stability. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound, particularly concerning its sensitivity to heat and light.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in an experimental setting?
This compound degradation is primarily caused by two main factors: isomerization and oxidation.[1][2][3] Isomerization is the process where the stable all-trans form of this compound is converted to its less stable cis-isomers, often induced by heat and light.[1][4][5] Oxidation involves the breakdown of the this compound molecule, leading to a loss of color and biological activity.[4][5] This process is accelerated by exposure to heat, light, and oxygen.[4][5][6]
Q2: My this compound solution is losing its red color much faster than expected. What could be the cause?
Rapid loss of red color indicates significant degradation of this compound. Several factors could be at play:
-
High Temperatures: this compound is susceptible to thermal degradation.[7][8] Even moderate heat can accelerate both isomerization and oxidation.[1]
-
Light Exposure: Direct exposure to light, especially UV irradiation, can induce photo-oxidation and isomerization.[3][8]
-
Presence of Oxygen: Oxygen is a critical factor in the oxidative degradation of this compound.[5] Ensure your solutions are deoxygenated or stored under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Effects: The stability of this compound can also be influenced by the solvent used. In some organic solvents, this compound may isomerize more readily than in its natural tomato matrix.[9]
Q3: I am observing inconsistent results in my this compound stability studies. What are the potential sources of variability?
Inconsistent results often stem from subtle variations in experimental conditions. Key areas to check include:
-
Precise Temperature Control: Ensure your heating apparatus maintains a consistent and accurate temperature.
-
Standardized Light Conditions: Use a calibrated light source and measure the light intensity to ensure consistent exposure across experiments.
-
Oxygen Exclusion: Implement a consistent method for deoxygenating solvents and flushing storage containers with inert gas.
-
Sample Handling: Minimize the time samples are exposed to light and air during preparation and analysis.[9]
-
Purity of this compound Standard: The purity and isomeric composition of your this compound standard can affect quantification.
Q4: How can I minimize this compound degradation during my experiments?
To enhance this compound stability, consider the following precautions:
-
Work in Low Light: Conduct all experimental manipulations under dim or amber light to minimize light-induced degradation.
-
Use Amber Glassware: Store this compound solutions in amber-colored glass vials or wrap containers in aluminum foil to block light.
-
Maintain Low Temperatures: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and minimize time at room temperature.
-
Inert Atmosphere: Purge solvents with an inert gas like nitrogen or argon before use and store solutions under an inert atmosphere.
-
Antioxidants: The addition of antioxidants, such as α-tocopherol or butylated hydroxytoluene (BHT), can help to minimize oxidation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low this compound concentration after extraction. | Incomplete extraction from the matrix. | Optimize extraction solvent and method. A common mixture is hexane (B92381):ethanol:acetone (2:1:1 v/v/v).[7][10] Ensure thorough homogenization of the sample. |
| Degradation during extraction. | Perform extraction under low light and at reduced temperatures. Minimize the duration of the extraction process. | |
| Shift in HPLC peak retention time or appearance of new peaks. | Isomerization of all-trans this compound to cis-isomers. | This is expected under heat or light stress. Use a validated HPLC method capable of separating major this compound isomers.[11] |
| Presence of degradation products. | Analyze degradation products using techniques like LC-MS to understand the degradation pathway. | |
| Color of the sample fades during spectrophotometric measurement. | Photobleaching due to the spectrophotometer's light source. | Minimize the exposure time of the sample to the light beam. Use a lower intensity setting if available. |
| Difficulty dissolving crystalline this compound. | This compound is highly lipophilic and has poor solubility in aqueous solutions. | Use appropriate organic solvents like hexane, dichloromethane, or tetrahydrofuran. Gentle warming and sonication can aid dissolution, but be mindful of potential degradation. |
Data Presentation: Impact of Heat and Light on this compound Degradation
The degradation of this compound generally follows first-order kinetics.[2][7] The tables below summarize quantitative data on the effects of temperature and light on this compound stability.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Heating Time | Matrix | This compound Loss (%) | Degradation Rate Constant (k) | Reference |
| 70 - 100 | 20 - 100 min | Tomato Juice | Significant decrease from 80-100°C | k increases with temperature | [7] |
| 90 | 14 h | Gac Aril Paste | 77.1% | 12.05 x 10⁻² h⁻¹ | [12][13] |
| 70 | 14 h | Gac Aril Paste | - | 5.41 x 10⁻² h⁻¹ | [12] |
| 80, 95, 110 | 4 h | Tomato Pulp | 28%, 39%, 57% respectively | - | [13] |
| 50 - 100 | 0 - 10 h | Dried Tomato Peel | - | Follows first-order kinetics | [2] |
Table 2: Impact of Light on this compound Stability
| Light Condition | Duration | Matrix | Observation | Reference |
| 2000 - 3000 lux | 6 days | This compound in Hexane | - | [12] |
| Normal indoor | 1 - 6 days | Tomato Purée | No significant change in total or all-trans this compound; significant loss of cis-isomers. | [12] |
| Fluorescent light | 336 h | This compound Isomers in Dichloromethane | Isomerization (9Z and 13Z to all-E) was more prominent than decomposition. | [14][15] |
Experimental Protocols
1. Protocol for this compound Extraction from Tomato Paste
This protocol is adapted from established methods for extracting this compound for quantification.[7][16]
-
Materials:
-
Tomato paste
-
Solvent mixture: Hexane:Ethanol:Acetone (2:1:1 v/v/v) with 0.1% BHT
-
Distilled water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator
-
Amber glass vials
-
-
Procedure:
-
Weigh approximately 2g of homogenized tomato paste into a 50 mL amber centrifuge tube.
-
Add 25 mL of the hexane:ethanol:acetone solvent mixture.
-
Vortex the mixture for 30 minutes at room temperature, ensuring it is protected from light.
-
Add 10 mL of distilled water and vortex for another 5 minutes to facilitate phase separation.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the upper hexane layer containing this compound into a clean amber flask.
-
Repeat the extraction process on the remaining pellet two more times to ensure complete recovery.
-
Pool the hexane extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Redissolve the dried this compound extract in a known volume of hexane or another suitable solvent for analysis.
-
Store the extract at -20°C or lower in an amber vial under a nitrogen atmosphere until analysis.
-
2. Protocol for Quantification of this compound by UV/Vis Spectrophotometry
This is a rapid method for estimating total this compound content.[7][17]
-
Materials:
-
This compound extract in hexane
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Hexane (as blank)
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 503 nm.
-
Use hexane as a blank to zero the instrument.
-
Dilute the this compound extract with hexane to obtain an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
Measure the absorbance of the diluted sample at 503 nm.
-
Calculate the this compound concentration using the Beer-Lambert law and the extinction coefficient of this compound in hexane (A 1% = 3450 at 503 nm).
-
3. Protocol for Isomer Separation and Quantification by HPLC
For accurate quantification of all-trans and cis-isomers of this compound, a high-performance liquid chromatography (HPLC) method is necessary.[11][16]
-
Materials:
-
HPLC system with a C18 or C30 reverse-phase column suitable for carotenoid analysis.
-
UV/Vis or Photodiode Array (PDA) detector.
-
Mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).
-
This compound standards (all-trans and cis-isomers if available).
-
Filtered and degassed solvents.
-
-
Procedure:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Filter the this compound extract through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Run the appropriate gradient method to separate the this compound isomers.
-
Monitor the elution of isomers at approximately 472 nm.
-
Identify and quantify the all-trans and various cis-isomers based on their retention times and peak areas compared to the standards.
-
Visualizations
Caption: this compound degradation primarily occurs via isomerization and oxidation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound in tomatoes: chemical and physical properties affected by food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound during food processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stability of this compound during food processing and storage. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of thermal treatment and light irradiation on the stability of this compound with high Z-isomers content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Lycopene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing lycopene for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions for in vitro assays?
A1: this compound is a highly lipophilic, non-polar carotenoid pigment. Its long aliphatic hydrocarbon chain makes it virtually insoluble in water and common cell culture media. This poor water solubility can lead to precipitation, inaccurate dosing, and low bioavailability in cellular assays.
Q2: What are the most common methods to improve this compound solubility?
A2: The most common strategies involve using organic solvents, creating inclusion complexes with cyclodextrins, formulating liposomes or nanoemulsions, and preparing solid dispersions. Each method has its advantages and is suitable for different experimental needs.
Q3: I'm observing a precipitate in my cell culture medium after adding my this compound solution. What could be the cause?
A3: Precipitation of this compound in cell culture media is a common issue and can be caused by several factors:
-
Poor initial solubility: The this compound may not have been fully dissolved in the initial solvent.
-
Solvent shock: Rapidly adding a concentrated organic stock solution of this compound to the aqueous cell culture medium can cause the this compound to "crash out" of the solution.
-
Low solvent tolerance of media: The final concentration of the organic solvent (e.g., DMSO, THF) in the cell culture medium may be too high, leading to precipitation.
-
Temperature changes: Fluctuations in temperature can affect the solubility of this compound.
-
Interactions with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound or the solvent, leading to precipitation.
Q4: How can I protect my this compound solution from degradation?
A4: this compound is sensitive to light, heat, and oxidation. To prevent degradation, it is crucial to:
-
Work in low-light conditions or use amber-colored labware.
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Use solvents that have been purged with an inert gas like nitrogen or argon to remove oxygen.
-
Consider adding antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, to the stock solution.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Addition to Cell Culture Media
This is a frequent challenge when using organic solvents to deliver this compound to cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in media.
Issue 2: Inconsistent or Non-reproducible Experimental Results
This may be linked to the degradation of this compound or inaccurate dosing due to poor solubility.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Visually inspect: Look for any signs of precipitation or color change in your stock solution.
-
Spectrophotometry: Measure the absorbance of your stock solution at this compound's maximum absorbance wavelength (around 470 nm in hexane) to check for degradation. A decrease in absorbance over time indicates degradation.
-
-
Implement Protective Measures:
-
Always prepare fresh dilutions from a frozen stock solution immediately before use.
-
Minimize the exposure of this compound solutions to light and room temperature.
-
Ensure all solvents are of high purity and, if possible, degassed.
-
-
Consider Alternative Solubilization Methods: If using organic solvents continues to yield inconsistent results, explore more stable formulations like cyclodextrin (B1172386) complexes or liposomes, which can protect this compound from degradation and improve its delivery to cells.
Quantitative Data on this compound Solubility
The following tables summarize quantitative data on this compound solubility using different methods.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Chloroform (B151607) | ~3 mg/mL | [1] |
| Tetrahydrofuran (THF) | Freely soluble | [2] |
| Dichloromethane | Soluble | [3] |
| Hexane | Sparingly soluble | [2] |
| Ethanol | Nearly insoluble | [2] |
| Methanol | Nearly insoluble | [2] |
Table 2: Enhanced Aqueous Solubility of this compound Using Carrier Systems
| Solubilization Method | Achieved Concentration | Fold Increase vs. Binary Inclusion | Reference |
| This compound-Cyclodextrin-PEG 6000 Ternary System | 897.665 µg/mL | ~32-fold | [4] |
| This compound Binary Inclusion with HP-β-CD | 27.1 ± 3.2 µg/mL | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Tetrahydrofuran (THF)
This protocol describes how to prepare a concentrated stock solution of this compound in THF for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Tetrahydrofuran (THF), preferably with an inhibitor like BHT
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials
-
Sterile microcentrifuge tubes
Procedure:
-
Under a fume hood and in low-light conditions, weigh the desired amount of this compound powder into a sterile amber glass vial.
-
Add the required volume of anhydrous THF to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Flush the vial with inert gas and cap it tightly.
-
Vortex or sonicate the vial until the this compound is completely dissolved. The solution should be a clear, intense orange-red.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Flush each aliquot with inert gas before capping.
-
Store the aliquots at -80°C, protected from light.
Workflow for Preparing this compound Working Solution:
Caption: Workflow for preparing this compound working solution from a THF stock.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complexes
This protocol is based on the co-precipitation method to enhance the water solubility of this compound.[2]
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD)
-
Purified water
-
Hot plate with magnetic stirrer
-
Vacuum filtration apparatus
-
Convection oven
Procedure:
-
Prepare a saturated solution of β-CD by dissolving approximately 5.0 g of β-CD in 100 mL of purified water at 50°C with continuous stirring.
-
Slowly add approximately 2.4 g of this compound to the warm β-CD solution to achieve a molar ratio of approximately 1:1 (this compound:β-CD).
-
Stir the mixture continuously for 20 hours at 50°C.
-
After stirring, refrigerate the mixture overnight at 4°C to allow the inclusion complexes to precipitate.
-
Recover the precipitated this compound/β-CD inclusion complexes by vacuum filtration.
-
Dry the collected powder in a convection oven at 50°C for 24 hours.
-
Store the dried this compound/β-CD complex in a desiccator at room temperature, protected from light. The resulting powder can be dissolved in aqueous solutions for in vitro assays.
Conceptual Diagram of Cyclodextrin Inclusion:
Caption: this compound encapsulation by β-Cyclodextrin.
Protocol 3: Preparation of this compound Liposomes
This protocol is based on the rotary-evaporated film-ultrasonication method.[5][6]
Materials:
-
This compound powder
-
Lecithin (e.g., soy lecithin)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a mixture of chloroform and methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
Procedure:
-
In a round-bottom flask, dissolve this compound, lecithin, and cholesterol in the organic solvent. A common weight ratio is 1-5 parts this compound, 10-25 parts cholesterol, and 100 parts lecithin.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (25-35°C) under reduced pressure to evaporate the organic solvent. A thin lipid film containing this compound will form on the inner wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed (25-30°C) PBS to the flask. Agitate the flask gently until the lipid film is fully suspended, forming a milky liposome (B1194612) suspension.
-
To reduce the size of the multilamellar vesicles, sonicate the liposome suspension.
-
Bath sonication: Place the flask in a bath sonicator for 10-20 minutes.
-
Probe sonication: Use a probe sonicator in a cold water bath for 10-15 minutes with pulsed cycles to avoid overheating.
-
-
The resulting this compound liposome suspension should be stored at 4°C in an amber vial, flushed with inert gas.
Signaling Pathway
This compound and the Nrf2 Antioxidant Pathway
This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of activators like this compound can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
Caption: this compound activates the Nrf2 antioxidant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1739524A - this compound liposome and preparation method thereof - Google Patents [patents.google.com]
- 4. [this compound liposomes: this compound release in vitro and pharmaceutical behaviors and antioxidation in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates disc degeneration under oxidative stress through the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents carcinogen-induced cutaneous tumor by enhancing activation of the Nrf2 pathway through p62-triggered autophagic Keap1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lycopene Auto-Oxidation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lycopene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize auto-oxidation and ensure the stability and integrity of this compound in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in a laboratory setting?
A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from several factors. The primary culprits are exposure to light, oxygen (air), and high temperatures.[1] Acidic conditions can also accelerate its degradation.[2] Its chemical structure, characterized by a long chain of conjugated double bonds, is the reason for its potent antioxidant activity but also its inherent instability.[3]
Q2: I'm observing a rapid loss of the characteristic red color of my this compound solution. Does this indicate degradation?
A2: Yes, a visible loss of the red color is a strong indicator of this compound degradation. The conjugated double bonds in the this compound molecule are responsible for its red color. Oxidation or isomerization breaks these bonds, leading to a loss of color and a corresponding loss of biological activity.[4]
Q3: I'm struggling to dissolve this compound in my aqueous cell culture medium. Are there recommended solvents?
A3: this compound is highly hydrophobic and insoluble in water.[5] Organic solvents like tetrahydrofuran (B95107) (THF), dichloromethane, hexane (B92381), and ethyl acetate (B1210297) are commonly used to prepare stock solutions.[6][7] However, these solvents can be toxic to cells. For cell culture applications, it is common to first dissolve this compound in a minimal amount of a solvent like THF (often containing an antioxidant like BHT) and then disperse it into the culture medium, fetal bovine serum (FBS), or a micellar preparation.[8][9][10]
Q4: Can I prepare a large batch of this compound stock solution and store it for an extended period?
A4: It is best to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light (in amber vials or wrapped in foil), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[11] Repeated freeze-thaw cycles should be avoided by storing the stock solution in small, single-use aliquots.
Q5: Are there any additives that can enhance the stability of this compound in my experimental solutions?
A5: Yes, adding antioxidants can significantly improve this compound stability. Common choices for organic solutions include Butylated Hydroxytoluene (BHT) or Tert-butylhydroquinone (TBHQ).[2][11] For aqueous-based systems or emulsions, antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can be effective.[12] Encapsulating agents like cyclodextrins or formulating this compound into nanoemulsions or liposomes can also provide a protective barrier against degradation.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low biological activity or potency in cell-based assays. | This compound degradation in the culture medium over the incubation period. | 1. Confirm Stability: Perform a time-course experiment to measure this compound concentration in your specific cell culture medium under incubation conditions (37°C, 5% CO2) using HPLC. The half-life in some aqueous solutions can be less than 2 hours.[9] 2. Improve Delivery: Prepare this compound stock in THF with 0.025% BHT and dilute it in Fetal Bovine Serum (FBS) before adding to the medium. FBS lipoproteins can improve this compound stability and cellular uptake.[8][13] 3. Use Micelles: Consider using a micellar preparation for solubilization, which has been shown to keep this compound stable for at least 96 hours in culture conditions.[9] Be sure to test the micelle vehicle for cytotoxicity. 4. Refresh Medium: For long-term experiments, replace the this compound-containing medium daily.[14] |
| This compound stock solution appears colorless or pale yellow after short-term storage. | Oxidation due to exposure to air and/or light. | 1. Inert Atmosphere: After preparing the stock solution, flush the vial headspace with an inert gas like argon or nitrogen before sealing. 2. Light Protection: Store the solution in amber glass vials or wrap clear vials completely in aluminum foil. 3. Low Temperature: Store aliquots at -80°C for long-term storage.[15] 4. Add Antioxidant: Ensure an antioxidant like BHT (e.g., 0.025%) is included in the organic solvent during preparation.[10] |
| Precipitation of this compound when adding stock solution to aqueous buffers or media. | Poor solubility of this compound in aqueous environments. | 1. Use a Carrier: Pre-mix the organic stock solution with a carrier like Fetal Bovine Serum (FBS) or a solution of bovine serum albumin (BSA) before final dilution into the aqueous phase.[8] 2. Sonication: Briefly sonicate the final solution to aid dispersion. Be cautious with sonication time and power to avoid heating the sample. 3. Formulation: Use a water-dispersible this compound formulation (often available commercially as beadlets) which can be dissolved directly in aqueous solutions.[16] |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to inconsistent handling. | 1. Standardize Handling: Implement a strict, standardized protocol for all steps, from stock solution preparation to final analysis. Work under subdued or yellow light.[11] 2. Minimize Exposure: Prepare solutions immediately before use. Keep tubes and plates covered and away from direct light as much as possible during the experiment. 3. Control Temperature: Avoid heating this compound solutions. If warming is necessary (e.g., to dissolve), use a water bath at a controlled, low temperature (e.g., 35-50°C) for a minimal amount of time.[17] |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its environment. The following tables summarize quantitative data on its degradation under various conditions.
Table 1: Degradation Rate Constants (k) and Half-Life (t½) of this compound at Different Temperatures
| Temperature | Matrix | Rate Constant (k) | Half-Life (t½) | Reference(s) |
| 37°C | Oil Model System | 0.02116–0.01823 h⁻¹ | ~33-38 hours | [18] |
| 50°C | Tomato Peel (Dry) | 0.0247 h⁻¹ | ~28 hours | [18] |
| 70°C | Tomato Peel (Dry) | 0.0336 h⁻¹ | ~20.6 hours | [18] |
| 100°C | Tomato Peel (Dry) | 0.0541 h⁻¹ | ~12.8 hours | [18] |
| 100°C | Olive Oil/Tomato Emulsion | - | - | [4] |
| 145°C | Aqueous Simulation | 3.32 x 10⁻² min⁻¹ | ~20.9 minutes | [7] |
Note: Degradation generally follows first-order kinetics.
Table 2: Stability of this compound in Different Delivery Systems for Cell Culture (37°C)
| Delivery Vehicle / Solvent | % this compound Remaining after 24h | Key Findings | Reference(s) |
| Tetrahydrofuran (THF) | < 20% | Rapid degradation. Can be cytotoxic to cells. | [8][13] |
| THF with 0.0025% BHT | ~40% | BHT provides some protection but degradation is still significant. | [8][13] |
| Fetal Bovine Serum (FBS) | ~75% | Lipoproteins in serum significantly improve stability and uptake. | [8][13] |
| Micelles | > 90% | Offers the best stability over 24-96 hours, but the vehicle itself may be cytotoxic and should be tested. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for Cell Culture
This protocol is designed to prepare a 10 mM stock solution of this compound that is optimized for stability and delivery to cell cultures.
Materials:
-
Crystalline this compound (≥90%)
-
Tetrahydrofuran (THF), inhibitor-free
-
Butylated Hydroxytoluene (BHT)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, amber microcentrifuge tubes
-
Sterile, amber glass vial
-
Argon or Nitrogen gas source
Procedure:
-
Work under subdued light or yellow light to minimize photo-oxidation.
-
Prepare a 0.25% BHT stock solution in THF (e.g., dissolve 2.5 mg BHT in 1 mL THF).
-
Weigh approximately 5.4 mg of crystalline this compound into a sterile, amber glass vial.
-
Add 1 mL of THF containing 0.025% BHT (add 10 µL of the 0.25% BHT stock to 990 µL of THF) to the this compound.
-
Vortex briefly until the this compound is fully dissolved. This will yield a ~10 mM stock solution.
-
Flush the headspace of the vial with argon or nitrogen gas, seal tightly, and wrap with parafilm.
-
For immediate use in cell culture: a. In a sterile tube, add 9 parts of FBS. b. Slowly add 1 part of the 10 mM this compound/THF stock solution to the FBS while gently vortexing. This creates a 1 mM this compound solution in 90% FBS, which is more stable and readily dispersible in culture medium.[8][13] c. Further dilute this FBS-lycopene mixture into your final cell culture medium to achieve the desired working concentration (e.g., 1-10 µM).
-
For storage, aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes, flush with inert gas, and store at -80°C for up to one month.
Protocol 2: Quantification of this compound in Experimental Samples by HPLC
This protocol provides a general method for extracting and quantifying this compound from cell culture media or cell lysates to assess its stability or uptake.
Materials:
-
Hexane, HPLC grade
-
Ethanol (B145695), 95-100%
-
Acetone, HPLC grade
-
BHT
-
Deionized water
-
Sodium sulfate, anhydrous
-
HPLC system with a C18 or C30 reverse-phase column and a UV/Vis detector
-
Centrifuge
Procedure:
-
Sample Collection: Collect an aliquot of the this compound-containing sample (e.g., 500 µL of cell culture medium or cell lysate).
-
Extraction: a. To the 500 µL sample, add 500 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds. b. Add 1 mL of hexane. Vortex vigorously for 2 minutes to extract the this compound into the hexane (upper) phase. c. Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases. d. Carefully transfer the upper hexane layer to a clean amber tube. e. Repeat the hexane extraction on the lower aqueous phase one more time and pool the hexane extracts.
-
Drying and Reconstitution: a. Dry the pooled hexane extract under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
HPLC Analysis: a. Column: C18 or C30 reverse-phase column (C30 is often preferred for carotenoid isomer separation). b. Mobile Phase: A common isocratic mobile phase is a mixture of methanol, methyl-tert-butyl ether (MTBE), and water in various ratios (e.g., 83:15:2 v/v/v). Gradient elution can also be used for better separation. c. Flow Rate: Typically 1.0 mL/min. d. Detection: Set the UV/Vis detector to a wavelength of 472 nm.[6] e. Quantification: Calculate the this compound concentration by comparing the peak area from the sample to a standard curve generated from a this compound standard of known concentration.
Visualizations
References
- 1. Recent technological strategies for enhancing the stability of this compound in processing and production: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Improving the Stability of this compound from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of this compound Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of this compound in cell culture studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. drugfuture.com [drugfuture.com]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating the Antioxidant Activity of Lycopene Using the DPPH Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for validating the antioxidant activity of lycopene. It includes a comparative analysis of this compound's performance against other common antioxidants, detailed experimental protocols, and visualizations to elucidate the underlying mechanisms and workflows.
Comparative Antioxidant Activity of this compound
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | IC50 Value (µg/mL) | Key Findings |
| This compound | 4.57 ± 0.23 | Demonstrates high free radical scavenging activity, surpassing that of Vitamin C in some studies.[1] |
| 112 | Showed significant free radical scavenging ability, comparable to L-ascorbic acid.[2] | |
| 79.45 ± 1.01 | Exhibited better antioxidant activity compared to a whole tomato extract (Solanum lycopersicum L. extract).[3] | |
| This compound (Z-isomers) | 80 - 140 | The antioxidant activity of this compound increases with a higher content of Z-isomers. A sample with 55% Z-isomers had an IC50 of 80 µg/mL, while one with 5% Z-isomers had an IC50 of 140 µg/mL.[1] |
| Vitamin C (Ascorbic Acid) | 9.82 ± 0.42 | A well-known antioxidant used as a standard for comparison.[1] |
| 74 | A standard antioxidant used for comparison in DPPH assays.[2] | |
| Trolox | Lower than this compound | A water-soluble analog of vitamin E, often used as a positive control, which showed significantly higher activity than watermelon this compound in one study.[4] |
| Lycogen™ | More potent than pure this compound | A bacterial extract containing a mix of carotenoids, including this compound, which exhibited stronger antioxidant activity than isolated this compound, especially at higher concentrations.[5][6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of this compound using the DPPH assay.
1. Materials and Reagents:
-
This compound extract or pure this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, refrigerated container.
-
DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7] This solution should be prepared fresh before each use.
-
This compound Sample Solutions: Prepare a series of dilutions of the this compound extract in the chosen solvent (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Standard Antioxidant Solutions: Prepare a similar dilution series for the standard antioxidant.
3. Assay Procedure:
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the this compound sample or standard solution (e.g., 20 µL).[4]
-
Add DPPH Solution: To each well or tube, add a larger volume of the DPPH working solution (e.g., 180 µL) and mix well.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4][7]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[7]
-
Control: A control sample containing only the solvent and the DPPH working solution should be measured. A blank containing the sample and the solvent without DPPH should also be included to account for any background absorbance.
4. Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the this compound or standard antioxidant.
Visualizing the Process
DPPH Assay Experimental Workflow
Caption: A flowchart illustrating the key steps involved in the DPPH antioxidant assay.
This compound's Radical Scavenging Mechanism
Caption: The mechanism of DPPH radical scavenging by this compound through hydrogen atom donation.
References
Unveiling the Anti-Cancer Potential of Lycopene in Prostate Cancer: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of experimental data confirming the anti-proliferative mechanism of lycopene, a potent carotenoid found in tomatoes and other red fruits, in prostate cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's effects on cell viability, apoptosis, and cell cycle arrest. Furthermore, it delves into the molecular mechanisms underpinning these effects, with a focus on the PI3K/Akt and Androgen Receptor (AR) signaling pathways. Detailed experimental protocols and visual representations of key cellular processes are included to facilitate the replication and expansion of these findings.
Data Presentation: A Comparative Overview of this compound's Efficacy
The anti-proliferative effects of this compound have been documented across various prostate cancer cell lines. The following tables summarize the quantitative data from multiple studies, offering a comparative perspective on its potency and mechanisms of action.
Table 1: Comparative IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |
| LNCaP | 36 | Not Specified | Not Specified | [1] |
| 168.5 | 96 | Not Specified | [1] | |
| PC-3 | 15 | Not Specified | Not Specified | [1] |
| 40.3 | 96 | Not Specified | [1] | |
| DU-145 | 5.1 | Not Specified | Not Specified | [1] |
| 26.6 | 96 | Not Specified | [2] | |
| 22Rv1 | 16 | Not Specified | Not Specified | [1] |
| LAPC-4 | 50 | Not Specified | Not Specified | [1] |
Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cells
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Fold Increase in Apoptosis | Reference |
| LNCaP | 5 | 24 | Late-stage apoptosis observed | Not Specified | [3] |
| 5 | 48 | Late-stage apoptosis observed | Not Specified | [3] | |
| DU-145 | 3 | 96 | Not Specified | 4-fold | Not Specified |
| PC-3, LNCaP | Not Specified | 24 | Not Specified | 98% increase (in combination with docetaxel) | [4] |
| Indonesian Human Prostate Cancer Cells | 2 | 48 | Increased Caspase-9 | Not Specified | [5] |
| 4 | 24 | Increased Caspase-9 | Not Specified | [5] |
Table 3: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| LNCaP | 5 | Not Specified | Increased | Decreased (from 45% to 29%) | Increased (from 13% to 28%) | [3] |
| Metastatic Prostate Cancer Cell Lines | Not Specified | 96 | Decreased | Increased | Increased | [6] |
| Primary Prostate Cancer Cell Line | Not Specified | 48 & 96 | Increased (Cell cycle arrest) | Not Specified | Not Specified | [6] |
| DU-145 (from tomato paste/extract) | Not Specified | 96 | Decreased | Not Specified | Decreased | [7] |
| DU-145 (from tomato sauce/ketchup) | Not Specified | 96 | Decreased | Increased | Increased | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by modulating key signaling pathways that are often dysregulated in prostate cancer. The following diagrams illustrate the impact of this compound on the PI3K/Akt and Androgen Receptor (AR) signaling pathways.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound downregulates androgen receptor signaling.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity of prostate cancer cells, as an indicator of cell viability.
Materials:
-
Prostate cancer cells (e.g., LNCaP, PC-3, DU-145)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in the PI3K/Akt and AR signaling pathways.
Materials:
-
Prostate cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
This guide provides a solid foundation for researchers investigating the anti-proliferative mechanisms of this compound in prostate cancer. The presented data, protocols, and pathway diagrams are intended to facilitate further research and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cell cycle arrest and induction of apoptosis by this compound in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Activity of this compound: A Systematic Review of Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound on Cancer Cell Apoptosis by Caspase-9 Concentration Measurement in Indonesian Human Prostate Cancer Cell Culture | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 6. Influence of this compound on cell viability, cell cycle, and apoptosis of human prostate cancer and benign hyperplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of this compound Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Lycopene versus beta-carotene: a comparative study of antioxidant efficacy.
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant potential of lycopene and beta-carotene (B85742), supported by experimental data, detailed protocols, and mechanistic insights.
Introduction
This compound and beta-carotene, both members of the carotenoid family, are potent antioxidants recognized for their roles in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. While structurally similar, subtle differences in their molecular architecture lead to distinct antioxidant capacities and biological activities. This guide provides an in-depth comparison of their antioxidant efficacy, presenting quantitative data from various experimental models, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant potential of this compound and beta-carotene has been extensively evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following tables summarize the comparative data from key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Experimental Conditions | Reference |
| This compound | 54.01 | THF extract | [1] |
| Beta-carotene | - | Data not available in a directly comparable format |
Note: Direct comparative studies with IC50 values for both compounds under identical conditions are limited in the reviewed literature.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant capacity.
| Compound | IC50 (µg/mL) | Experimental Conditions | Reference |
| This compound (55% Z-isomers) | 35 | Isomeric mixture | [2] |
| This compound (30% Z-isomers) | 60 | Isomeric mixture | [2] |
| This compound (5% Z-isomers) | 80 | Isomeric mixture | [2] |
| Beta-carotene | - | Data not available in a directly comparable format |
Note: The antioxidant activity of this compound in the ABTS assay is influenced by its isomeric form, with higher concentrations of Z-isomers demonstrating greater activity.[2] Directly comparable IC50 values for beta-carotene were not found in the reviewed literature.
Cellular Antioxidant Activity (CAA)
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of peroxyl radicals within cultured cells.
| Compound | Concentration | Protective Effect | Cell Line | Reference |
| This compound | 1-3 µM | Protection against DNA damage | HT29 | [3] |
| Beta-carotene | 1-3 µM | Protection against DNA damage | HT29 | [3] |
| This compound | 4-10 µM | Loss of protection, potential increase in DNA damage | HT29 | [3] |
| Beta-carotene | 4-10 µM | Loss of protection, potential increase in DNA damage | HT29 | [3] |
Note: Both this compound and beta-carotene exhibit protective effects at physiological concentrations but may become ineffective or even pro-oxidant at higher concentrations.[3]
Comparative Effects on Oxidative Stress Markers: In Vitro & In Vivo
The efficacy of this compound and beta-carotene in mitigating oxidative stress has been evaluated by measuring their impact on markers of lipid peroxidation and DNA damage.
Lipid Peroxidation (TBARS/MDA)
Thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) are common markers of lipid peroxidation.
| Compound | Concentration | Effect on TBARS/MDA | Experimental Model | Reference |
| This compound | 20 µM | Significantly decreased Fe/NTA-induced TBARS | Hs68 cells | [4] |
| Beta-carotene | 20 µM | No significant decrease in Fe/NTA-induced TBARS | Hs68 cells | [4] |
| This compound | 20 µM | Enhanced AMVN-induced TBARS (pro-oxidant effect) | Hs68 cells | [4] |
| Beta-carotene | 20 µM | Significantly increased AMVN-induced TBARS (pro-oxidant effect) | Hs68 cells | [4] |
| This compound | 25 mg/kg bw/day | Diminished T-2 toxin-induced increase in hepatic MDA | Broiler chicks | [5] |
Note: The antioxidant or pro-oxidant effect of both carotenoids is dependent on the specific oxidant present.[4]
Antioxidant Enzyme Activity
This compound and beta-carotene can also exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
| Compound | Dosage | Effect on Enzyme Activity | Experimental Model | Reference |
| This compound | 25 mg/kg bw/day | Increased hepatic GST, GGT, and GPx activity | Broiler chicks | [5] |
| This compound | - | Increased activity of SOD, CAT, and GPx | Various in vivo models | [6][7] |
Note: Direct in vivo comparative studies on the effects of this compound and beta-carotene on antioxidant enzyme activities are not extensively available in the reviewed literature.
Signaling Pathways in Antioxidant Defense
This compound and beta-carotene can modulate intracellular signaling pathways to enhance the cellular antioxidant defense system.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Both this compound and beta-carotene have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and enhanced cellular protection against oxidative stress.[8][9]
MAP Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the cellular response to oxidative stress.
This compound has been demonstrated to inhibit the activation of ROS-dependent pro-hypertrophic MAPK signaling pathways, suggesting a role in protecting against cardiac hypertrophy.[6]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The discoloration of the purple DPPH solution to yellow is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.
-
-
Sample Preparation:
-
Dissolve this compound or beta-carotene in an appropriate solvent (e.g., tetrahydrofuran, chloroform) to prepare a stock solution.
-
Prepare a series of dilutions of the sample stock solution.
-
-
Assay Protocol:
-
In a microplate or cuvette, add a specific volume of the sample dilution.
-
Add a defined volume of the DPPH working solution to the sample.
-
Include a control containing the solvent and DPPH solution, and a blank for each sample concentration containing the sample and the solvent without DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically at approximately 734 nm.[2]
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and beta-carotene in an appropriate organic solvent.
-
Make serial dilutions of the stock solutions.
-
-
Assay Protocol:
-
Add a small volume of the sample or standard (e.g., Trolox) to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within a cell line (e.g., HepG2).
Procedure:
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compounds (this compound or beta-carotene) at various concentrations in the presence of 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate for a specified time (e.g., 1 hour) to allow for cellular uptake.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove extracellular compounds.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time.
-
-
Calculation:
-
The antioxidant activity is quantified by the area under the curve of fluorescence versus time.
-
The results are often expressed as quercetin (B1663063) equivalents.
-
Conclusion
Both this compound and beta-carotene are effective antioxidants, but their efficacy can vary depending on the experimental conditions, concentration, and the specific type of oxidative stress. The available data suggests that this compound may exhibit superior radical scavenging activity in certain in vitro assays, particularly in its cis-isomeric forms.[2] However, both carotenoids demonstrate a dose-dependent effect, with protective actions at physiological concentrations and potential pro-oxidant activities at higher, pharmacological doses.[3] Their ability to modulate key signaling pathways like Nrf2 and MAPK underscores their role in enhancing endogenous antioxidant defenses. Further direct comparative studies, especially in vivo and using cellular models, are warranted to fully elucidate the nuances of their antioxidant mechanisms and to guide their potential therapeutic applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound and beta-carotene protect against oxidative damage in HT29 cells at low concentrations but rapidly lose this capacity at higher doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and pro-oxidant effects of this compound in comparison with beta-carotene on oxidant-induced damage in Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipid peroxidation and glutathione-dependent enzymes induced by T-2 toxin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Antioxidant Activity for the Health-Promoting Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Lycopene and Astaxanthin in Protecting Against Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent carotenoid antioxidants, lycopene and astaxanthin (B1665798), in mitigating oxidative stress. The following sections present a detailed analysis supported by experimental data, methodologies, and visualizations of relevant biological pathways to aid in research and development applications.
Introduction to this compound and Astaxanthin
This compound and astaxanthin are naturally occurring carotenoids renowned for their significant antioxidant properties. This compound, a bright red hydrocarbon carotenoid, is abundantly found in tomatoes, watermelon, and other red fruits. Astaxanthin, a xanthophyll carotenoid, is predominantly sourced from microalgae, yeast, salmon, and other marine life, and is responsible for their characteristic pinkish-red hue. While both compounds are effective in combating oxidative stress, they exhibit distinct mechanisms and potencies in various biological systems.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and astaxanthin have been evaluated in numerous studies. The following tables summarize key quantitative data from comparative experimental analyses.
Table 1: In Vitro Antioxidant Activity
| Parameter | This compound | Astaxanthin | Assay Conditions | Reference |
| Singlet Oxygen Quenching Rate Constant (kQ) | 2.3-2.5 x 109 M-1s-1 | Intermediate (lower than this compound) | Unilamellar DPPC liposomes | [1] |
| DPPH Radical Scavenging Activity (IC50) | 54.008 µg/mL | 39.1 ± 1.14 ppm (µg/mL) | THF extract (this compound), Not specified (Astaxanthin) | [2][3] |
Table 2: In Vivo Antioxidant Effects in Animal Models
| Parameter | This compound | Astaxanthin | Animal Model & Conditions | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Significantly lower than control and atorvastatin (B1662188) groups | Significantly lower than control group | Atherosclerosis-induced rats (High Cholesterol Diet) | [4][5] |
| Superoxide Dismutase (SOD) in serum | Improved | More significant improvement than this compound | Laying hens | [6] |
| Malondialdehyde (MDA) in serum | Reduced | More significant reduction than this compound | Laying hens | [6] |
Mechanisms of Action in Mitigating Oxidative Stress
This compound and astaxanthin employ multifaceted strategies to protect against oxidative stress, including direct radical scavenging and modulation of endogenous antioxidant defense systems and inflammatory pathways.
Radical Scavenging
Both carotenoids are efficient quenchers of singlet oxygen and scavengers of various free radicals. This compound, with its 11 conjugated double bonds, is a highly effective singlet oxygen quencher.[1] Astaxanthin's unique molecular structure, with hydroxyl and keto groups on each ionone (B8125255) ring, allows it to span the cell membrane, providing protection against oxidative damage in both the lipid and aqueous environments of the cell.
Modulation of Signaling Pathways
This compound and astaxanthin exert significant influence over key signaling pathways that regulate the cellular response to oxidative stress and inflammation.
1. Nrf2/ARE Pathway Activation:
Both compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Catalase (CAT), and Superoxide Dismutase (SOD).
References
- 1. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antioxidant, Hypolipidemic, and Antiatherogenic Property of this compound and Astaxanthin in Atherosclerosis-induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antioxidant, Hypolipidemic, and Antiatherogenic Property of this compound and Astaxanthin in Atherosclerosis-induced Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The differences in the effects of supplementing this compound or astaxanthin (from Pichia pastoris) on laying hens and eggs - PMC [pmc.ncbi.nlm.nih.gov]
HPLC vs. spectrophotometry for accurate Lycopene quantification in tomatoes.
A Comparative Guide to Lycopene Quantification: HPLC vs. Spectrophotometry
For researchers and scientists in analytical chemistry and drug development, the accurate quantification of bioactive compounds is paramount. This compound, a potent antioxidant carotenoid abundant in tomatoes, is of significant interest for its health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1][2] The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two common techniques for this compound quantification in tomatoes: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.
Principles of a Method
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on a solid stationary phase (typically a C18 column) and a liquid mobile phase to separate components of a mixture. For this compound, a non-polar molecule, reversed-phase HPLC is used. The sample extract is injected into the system, and the mobile phase carries it through the column. Components separate based on their differential partitioning between the mobile and stationary phases. This compound is then identified and quantified by a detector (e.g., UV-Vis or Photodiode Array) based on its retention time and absorbance at a specific wavelength, typically between 470-484 nm.[1][3] HPLC is considered the gold standard due to its high specificity and ability to separate this compound from other structurally similar carotenoids and isomers.[4][5]
UV-Visible Spectrophotometry is a simpler and more rapid technique based on the Beer-Lambert law. It measures the amount of light absorbed by a sample at a specific wavelength. This compound in a solvent (commonly hexane) exhibits maximum absorbance (λmax) in the 470-503 nm range.[6][7][8] By measuring the absorbance of the tomato extract at this wavelength, the concentration of this compound can be calculated. However, this method is prone to interference from other carotenoids (like β-carotene) and compounds present in the extract that also absorb light in the same region, which can lead to an overestimation of the this compound content.[7]
Experimental Workflow
The general procedure for quantifying this compound from a tomato sample involves sample preparation, extraction, and analysis. The workflow diagram below illustrates the key steps for both HPLC and spectrophotometry.
Caption: General experimental workflow for this compound quantification.
Quantitative Performance Comparison
The primary differences in performance between HPLC and spectrophotometry lie in their specificity, sensitivity, and reproducibility. Data compiled from various studies highlights these distinctions.
| Parameter | HPLC | Spectrophotometry | Reference(s) |
| Specificity | High (Separates all-trans and cis-isomers from other carotenoids) | Low (Measures total absorbance; prone to interference from β-carotene) | [5][7] |
| Wavelength (λmax) | ~472-484 nm | ~503 nm (chosen to minimize interference) | [1][3][8] |
| Correlation with HPLC | N/A | High (R² often >0.9) but can show bias | [4][6][9] |
| Limit of Detection (LOD) | ~15.6 ng/mL | Generally higher than HPLC | [10] |
| Limit of Quantification (LOQ) | ~52.4 ng/mL | Generally higher than HPLC | [10] |
| Recovery | 89-102% | Method dependent, often not reported | [1][2][10] |
| Linearity (R²) | >0.999 | >0.99 (for standard curve) | [1][11] |
| Reproducibility | High (RSD < 3.5%) | Lower than HPLC | [12] |
Method Comparison: A Logical Overview
The choice between HPLC and spectrophotometry often depends on the specific research question, available resources, and required accuracy.
Caption: Logical comparison of HPLC and Spectrophotometry attributes.
Discussion
HPLC is unequivocally the more accurate and specific method for this compound quantification.[13] Its ability to separate all-trans-lycopene from its cis-isomers and other carotenoids like β-carotene is crucial for studies where precise quantification of the bioactive form is necessary. This makes it the preferred method for validation studies, clinical trials, and detailed compositional analysis of food matrices.[1][2] The primary drawbacks are the high initial investment in equipment, higher operational costs (solvents, columns), and the need for trained personnel.
Spectrophotometry , on the other hand, offers a rapid, inexpensive, and simple alternative.[7][14] It is particularly useful for high-throughput screening, such as in breeding programs or for routine quality control where a large number of samples must be analyzed quickly and cost-effectively.[14] While it is less accurate due to spectral overlap from other compounds, its performance can be acceptable if the relative proportions of interfering carotenoids are low and consistent across samples.[8] Studies have shown a strong correlation between data from modern spectrophotometers and HPLC, suggesting that for comparative purposes, spectrophotometry can be a reliable tool.[4]
Detailed Experimental Protocols
The following protocols are synthesized from common methodologies reported in the literature.[11][13][15]
Protocol 1: this compound Extraction from Fresh Tomato
-
Sample Preparation: Wash fresh, ripe tomatoes and homogenize them into a uniform pulp.
-
Weighing: Accurately weigh approximately 0.5-1.0 g of the tomato pulp into a glass tube or flask.
-
Solvent Addition: Add a solvent mixture, typically a 2:1:1 ratio of hexane (B92381), acetone, and ethanol (B145695) (e.g., 10 mL hexane, 5 mL acetone, 5 mL ethanol).[13]
-
Extraction: Tightly cap the container and mix vigorously on a magnetic stirrer or shaker for 15-30 minutes at room temperature, protected from direct light.
-
Phase Separation: Add 1.5-3.0 mL of deionized water to the mixture and shake for another 5 minutes to facilitate phase separation.[11]
-
Incubation: Allow the mixture to stand for 5-10 minutes until two distinct layers form: a colored upper hexane layer and a lower aqueous layer.
-
Collection: Carefully collect the upper hexane layer containing the this compound using a pipette and transfer it to a clean, amber vial. This extract is now ready for analysis.
Protocol 2: Quantification by HPLC
-
Instrumentation: Use a reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile, methanol, and water (65:20:15 v/v/v) or methanol, propanol, and tetrahydrofuran (B95107) (15:65:20 v/v/v).[1][13] The mobile phase should be filtered and degassed.
-
Detection: Set the UV-Vis or PDA detector to a wavelength of 472 nm or 484 nm.[1][3]
-
Calibration: Prepare a series of this compound standard solutions of known concentrations (e.g., 0.2-1.0 µg/mL) and inject them to create a calibration curve.
-
Sample Analysis: Filter the tomato extract through a 0.45 µm syringe filter and inject 10-20 µL into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 3: Quantification by Spectrophotometry
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Blank: Use the extraction solvent (hexane) as a blank to zero the instrument.
-
Sample Measurement: Transfer the hexane extract from the extraction protocol into a quartz cuvette. If the absorbance is too high (typically >1.0), dilute the extract with a known volume of hexane.
-
Absorbance Reading: Measure the absorbance of the sample at 503 nm.[8] This wavelength is often chosen to minimize interference from β-carotene.
-
Calculation: Calculate the this compound concentration using the Beer-Lambert equation (A = εbc), where:
-
A is the absorbance at 503 nm.
-
ε is the molar extinction coefficient of this compound in hexane (17.2 x 10⁴ L/mol·cm).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in mol/L. The result can be converted to mg/100g of fresh tomato weight.
-
Conclusion
Both HPLC and spectrophotometry are viable methods for this compound quantification, but they serve different purposes. For research requiring high accuracy, specificity, and the ability to distinguish between isomers, HPLC is the superior choice . For applications demanding high throughput, low cost, and rapid screening, such as in quality control or large-scale agricultural studies, spectrophotometry provides a practical and efficient alternative . The selection of the appropriate method should be guided by the specific analytical needs, budget, and available expertise of the laboratory. When using spectrophotometry, it is advisable to validate the results against an HPLC method periodically to ensure data reliability.
References
- 1. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. v2.pjsir.org [v2.pjsir.org]
- 8. pjsir.org [pjsir.org]
- 9. Comparison of spectrophotometric and HPLC methods for determination of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. asrjetsjournal.org [asrjetsjournal.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 14. STANDARDIZATION OF A RAPID SPECTROPHOTOMETRIC METHOD FOR this compound ANALYSIS | International Society for Horticultural Science [ishs.org]
- 15. scispace.com [scispace.com]
LC-MS vs. HPLC: A Comparative Guide for the Separation and Quantification of Lycopene Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of lycopene isomers are critical for understanding its bioavailability, metabolism, and potential health benefits. Both High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Executive Summary
LC-MS, particularly LC-MS/MS, generally offers superior sensitivity and selectivity for the quantification of this compound isomers compared to traditional HPLC with UV-Vis/PDA detection.[1][2][3] This is especially crucial when analyzing complex biological matrices where interfering substances and low analyte concentrations are common.[4][5] While HPLC-PDA is a robust and more accessible technique for routine analysis, LC-MS provides a higher degree of confidence in identification and significantly lower detection limits.[1][4][6] The choice between the two techniques will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for LC-MS/MS and HPLC-PDA in the analysis of this compound isomers, based on data from published studies.
| Performance Metric | LC-MS/MS | HPLC-PDA/UV | Key Advantages of LC-MS/MS |
| Limit of Detection (LOD) | As low as 11.2 fmol on-column[4][6] | Typically in the low ng/mL range[7] | Up to 37 times more sensitive for this compound.[1][2][3] |
| Limit of Quantitation (LOQ) | As low as 22.8 fmol on-column[4][6] | Typically in the mid-to-high ng/mL range[7] | Enables accurate measurement at very low concentrations. |
| Selectivity | High; can distinguish this compound from isobaric carotenoids (e.g., α- and β-carotene) through unique fragment ions (m/z 536 → 467).[4][5][6][8] | Moderate; relies on chromatographic separation and UV-Vis spectra, which can overlap for different carotenoids.[5] | Minimizes interference from other compounds with the same mass. |
| Linearity | Excellent (e.g., R² > 0.99) over a wide concentration range.[9] | Good (e.g., R² > 0.999) within its quantifiable range.[7][9] | Wider dynamic range for quantification. |
| Precision (%RSD) | Typically < 10-15%.[4][6] | Typically < 5%.[7] | Comparable precision for quantitative analysis. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, requiring careful method development and often the use of internal standards.[1][2] | Less susceptible to matrix effects compared to MS detection. | Robustness in simpler matrices. |
Experimental Workflows
The general experimental workflows for both LC-MS and HPLC analysis of this compound isomers are outlined below. The key difference lies in the detection method following chromatographic separation.
Caption: General workflow for this compound isomer analysis using HPLC and LC-MS.
Experimental Protocols
Below are representative experimental protocols for the separation and quantification of this compound isomers using HPLC-PDA and LC-MS/MS.
HPLC-PDA Method for this compound Isomer Separation
This method is adapted from various published procedures for the analysis of this compound isomers in food and biological samples.[10][11][12][13]
1. Sample Preparation (e.g., Tomato Paste):
-
Weigh 1 g of tomato paste into a 50 mL falcon tube.
-
Add 10 mL of a hexane:acetone:ethanol (B145695) (2:1:1 v/v/v) solvent mixture.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant (hexane layer).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase or injection solvent (e.g., MTBE/methanol).
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[12] C30 columns are highly recommended for resolving geometric isomers of carotenoids.[14]
-
Mobile Phase: A gradient of methanol (B129727) (A) and methyl tert-butyl ether (MTBE) (B).[12] A common gradient starts with a high percentage of methanol and increases the proportion of MTBE over time to elute the different isomers.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25-30 °C.[12]
-
Injection Volume: 20 µL.
LC-MS/MS Method for this compound Isomer Quantification
This protocol is based on highly sensitive methods for detecting this compound isomers in human plasma.[4][5][6]
1. Sample Preparation (e.g., Human Plasma):
-
To 300 µL of plasma, add an internal standard (e.g., a deuterated this compound analog).
-
Add 300 µL of ethanol to precipitate proteins.
-
Vortex and then add an extraction solvent such as hexane or a mixture of hexane and methyl tert-butyl ether.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C30 carotenoid column (e.g., 4.6 x 250 mm, 5 µm) for isomer separation, or a C18 column for total this compound measurement.[4][6]
-
Mobile Phase: A gradient system of methanol and methyl tert-butyl ether is often used for isomer separation.[4][6] For total this compound, an isocratic mobile phase of acetonitrile/methyl tert-butyl ether (95:5) can be used with a C18 column.[4][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode.[2][3][4] Negative ion mode can provide a unique fragment for this compound.[4][5][6]
-
MS/MS Transition (MRM): For selective detection, monitor the transition of the parent ion to a specific product ion. For this compound in negative ion mode, this is typically m/z 536 → m/z 467.[4][6] This transition is specific to this compound and is not observed for α- or β-carotene.[4][8]
Logical Relationship of Method Selection
The decision to use LC-MS versus HPLC-PDA is often guided by the specific analytical requirements of the study.
Caption: Decision tree for selecting between LC-MS and HPLC for this compound analysis.
Conclusion
Both LC-MS and HPLC-PDA are valuable techniques for the analysis of this compound isomers. HPLC-PDA offers a robust, cost-effective, and straightforward method suitable for samples with relatively high concentrations of this compound and simpler matrices. However, for researchers requiring the utmost sensitivity and selectivity, particularly in complex biological samples like human plasma, LC-MS/MS is the superior choice. Its ability to provide structural information and distinguish this compound from other isobaric carotenoids ensures more accurate and reliable quantification, which is indispensable for advanced research and drug development applications.
References
- 1. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of this compound isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. A simple, rapid method for HPLC analysis of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF this compound ISOMERS | International Society for Horticultural Science [ishs.org]
- 12. The determination of this compound Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
A Breakthrough in Phytonutrient Extraction: Validating a Novel Method for Lycopene Isolation from Gac (Momordica cochinchinensis)
For Immediate Release
In a significant advancement for phytochemical extraction, a novel solvent-based method has been validated for the efficient isolation of lycopene from Gac fruit (Momordica cochinchinensis), a source known for its exceptionally high concentration of this potent antioxidant. This validated method demonstrates superior yield and purity compared to conventional techniques, offering researchers, scientists, and drug development professionals a more effective means of obtaining high-grade this compound for further investigation and application.
The Gac fruit, native to Southeast Asia, has been identified as a superior natural source of this compound, containing concentrations significantly higher than that of tomatoes.[1] However, the efficient extraction of this valuable compound has been a subject of ongoing research. This guide provides a comparative analysis of a newly validated extraction protocol against established methods, supported by comprehensive experimental data.
Comparative Analysis of this compound Extraction Methods from Gac Fruit
The following tables summarize the quantitative data from studies validating different extraction methods for this compound from Gac fruit aril.
Table 1: Comparison of this compound Yield from Gac Fruit Aril using Different Extraction Solvents
| Extraction Solvent | This compound Yield (mg/g dried aril) | Reference |
| Ethyl Acetate (B1210297) | 0.272 | [2] |
| Methyl Acetate | 0.250 | [2] |
| Ethanol (B145695) | 0.235 | [2] |
| Dichloromethane | 0.28 - 0.46 | [1] |
| Chloroform (B151607) | 0.28 - 0.46 | [1] |
| Methanol | 0.069 | [2] |
Table 2: Comparison of a Novel Extraction Method with a Conventional Method for Rose Hips
While the primary focus is on Gac fruit, for a broader perspective on novel extraction validation, data from a study on rose hips using Pulsed Electric Field (PEF) is presented below.
| Extraction Method | This compound Concentration (mg/g dry weight) | Reference |
| Pulsed Electric Field (PEF) Assisted Extraction | 0.029 | [3] |
| Conventional Extraction (Control) | 0.014 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Novel Validated Solvent Extraction from Gac Fruit Aril
This protocol outlines the optimized conditions for this compound extraction using ethyl acetate as a solvent.[2]
1. Sample Preparation:
- Gac fruit aril is dried and powdered to a size of 40 mesh.
2. Extraction:
- A solvent to solid ratio of 30:1 (ml/g) is used.
- The extraction is carried out for 120 minutes.
3. Analysis:
- The resulting extract is analyzed to determine the this compound content.
Conventional Solvent Extraction from Gac Fruit Aril
This protocol describes a conventional method using various organic solvents.[1][4]
1. Sample Preparation:
- Dried Gac aril is used for extraction.
2. Solvent Selection:
- Dichloromethane or chloroform have been identified as suitable solvents.[1]
- A mixture of ethanol and ethyl acetate (6:4) has also been shown to be effective.[4]
3. Extraction Process:
- The specific solvent-to-solid ratio and extraction time may vary depending on the chosen solvent.
4. Analysis:
- The this compound content in the extract is quantified.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the novel validated extraction method and a conventional approach.
Caption: Workflow of the novel validated this compound extraction method.
References
- 1. View of Extraction of this compound from Gac Fruit (Momordica cochinchinensis Spreng) and Preparation of Nanothis compound [vjs.ac.vn]
- 2. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 3. Enhancing Bioactive Compound Extraction from Rose Hips Using Pulsed Electric Field (PEF) Treatment: Impacts on Polyphenols, Carotenoids, Volatiles, and Fermentation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aarinena.org [aarinena.org]
Processed Tomatoes Offer Superior Lycopene Bioavailability Compared to Raw Counterparts
Extensive research and clinical data demonstrate that the bioavailability of lycopene is significantly higher from processed tomato products, such as tomato paste and juice, than from fresh, raw tomatoes. This enhanced absorption is primarily attributed to the effects of thermal processing, which disrupts the tomato's cellular structure and facilitates the isomerization of this compound into a more readily absorbable form.
A seminal study in the American Journal of Clinical Nutrition found that the ingestion of tomato paste resulted in 2.5-fold higher peak concentrations and a 3.8-fold greater area under the curve (AUC) for total this compound in the chylomicron fraction compared to the consumption of an equivalent amount of this compound from fresh tomatoes.[1][2] This increased bioavailability is crucial for researchers, scientists, and drug development professionals investigating the potential health benefits of this compound, which include antioxidant and anti-cancer properties.
The primary mechanism behind this enhanced bioavailability lies in the physical and chemical changes that occur during processing. In raw tomatoes, this compound is present predominantly in its all-trans-isomer form, tightly bound within the crystalline structures of the chromoplasts.[3][4] Thermal processing breaks down the cell walls and weakens the bonds between this compound and the tissue matrix, making it more accessible for absorption.[5] Furthermore, the heat applied during processing promotes the isomerization of the all-trans-lycopene to various cis-isomers.[5][6] These cis-isomers are more soluble in bile acid micelles, a critical step for absorption in the small intestine.[4][7]
Quantitative Comparison of this compound Bioavailability
The following table summarizes the key quantitative findings from a pivotal human clinical trial comparing the bioavailability of this compound from fresh tomatoes and tomato paste.
| Parameter | Fresh Tomatoes | Tomato Paste | Fold Increase with Tomato Paste |
| Total this compound Dose | 23 mg | 23 mg | - |
| Peak Plasma Concentration (Total this compound) | Lower | 2.5-fold higher | 2.5x |
| Area Under the Curve (AUC - Total this compound) | Lower | 3.8-fold higher | 3.8x |
| AUC (cis-isomers) | Lower | Significantly higher | Not specified |
Data sourced from Gärtner, Stahl, and Sies (1997).[1][2][8]
Experimental Protocols
The following is a generalized experimental protocol for a clinical trial designed to compare the bioavailability of this compound from different tomato matrices, based on methodologies reported in the literature.[1][8][9]
1. Study Design: A randomized, crossover design is typically employed. Participants are randomly assigned to consume either the raw tomato or processed tomato product in the first phase. After a washout period (e.g., two weeks) to allow plasma this compound levels to return to baseline, participants "cross over" to the other treatment arm.
2. Participant Selection and Preparation:
-
Healthy, non-smoking adult volunteers are recruited.
-
For a specified period before each study day (e.g., 3-7 days), participants are instructed to follow a diet low in carotenoids to minimize baseline fluctuations.[8][9]
-
Participants are required to fast overnight before the administration of the test meal.[8]
3. Test Meal Administration:
-
Participants are given a standardized meal containing a specific dose of this compound (e.g., 5-23 mg) from either raw tomatoes or a processed tomato product (e.g., tomato paste, tomato juice).[1][9]
-
The amount of raw and processed tomato is adjusted to provide an equivalent amount of this compound.
-
Crucially, a standardized amount of dietary fat (e.g., 10-15g of corn or olive oil) is included in the meal, as fat is known to enhance this compound absorption.[1][10][11] For raw tomatoes, this may be incorporated as a salad dressing; for tomato paste, it can be mixed in directly.[8]
4. Blood Sampling:
-
A baseline blood sample is collected before the test meal is consumed.
-
A series of blood samples are then drawn at specific time points after consumption (e.g., hourly for the first few hours, then at 12, 24, 48 hours, and daily for several days) to track the appearance and clearance of this compound in the plasma.[8][12]
5. Analytical Methodology:
-
Blood samples are centrifuged to separate the plasma.
-
The chylomicron fraction, which transports dietary fats and fat-soluble vitamins after absorption, is often isolated for a more direct measure of recent absorption.[1]
-
This compound concentrations (both all-trans and cis-isomers) in the plasma or chylomicron fraction are quantified using High-Performance Liquid Chromatography (HPLC) with diode array detection.[9]
-
Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the curve), are calculated from the concentration-time data.
Visualizing the Experimental Workflow and Absorption Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a this compound bioavailability study and the physiological pathway of this compound absorption.
Caption: Experimental workflow for a human this compound bioavailability study.
Caption: Simplified pathway of this compound absorption and metabolism in humans.
References
- 1. This compound is more bioavailable from tomato paste than from fresh tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced bioavailability of this compound when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in tomatoes: chemical and physical properties affected by food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nurture.org.pk [nurture.org.pk]
- 7. This compound: A Potent Antioxidant with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Intestinal absorption of this compound from different matrices and interactions to other carotenoids, the lipid status, and the antioxidant capacity of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absorption of this compound from single or daily portions of raw and processed tomato | British Journal of Nutrition | Cambridge Core [cambridge.org]
In Vivo Validation of Lycopene's Health Benefits: A Comparative Guide for Researchers
This guide provides an objective comparison of lycopene's performance against various health challenges in mouse models, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of this compound's in vivo efficacy and underlying mechanisms.
Data Presentation: this compound's Efficacy Across Different Mouse Models
The following tables summarize the quantitative outcomes of this compound administration in mouse models targeting oxidative stress, inflammation, and cancer.
Table 1: Antioxidant and Anti-inflammatory Effects of this compound in Mice Exposed to Cigarette Smoke (CS)
| Biomarker | CS Group (No this compound) | This compound + CS Group (Dose) | Outcome | Reference(s) |
| Hepatic Markers | ||||
| Lipid Peroxidation | Increased | 50 mg/kg/day | Reduced lipid peroxidation.[1] | [1] |
| Protein Carbonyls | Increased | 50 mg/kg/day | Prevented protein oxidation.[1] | [1] |
| IL-6, IL-10, TNF-α | Increased | 25 mg/kg/day & 50 mg/kg/day | Reversed the increase in cytokine levels.[1][2] | [1][2] |
| Pulmonary Markers | ||||
| Lipid Peroxidation | Increased | Highest dose (not specified) | Suppressed the increase.[3] | [3] |
| DNA Damage | Increased | Highest dose (not specified) | Suppressed the increase.[3] | [3] |
| Superoxide Dismutase (SOD) | Decreased | Not specified | Increased activity.[[“]] | [[“]] |
| Catalase (CAT) | Increased | 25 mg/kg & 50 mg/kg | Suppressed the increase.[3][[“]] | [3][[“]] |
| Total Leukocytes (BALF) | Increased | Highest dose (not specified) | Suppressed the increase.[3] | [3] |
| TNF-α, IFN-γ, IL-10 | Increased | Both doses (not specified) | Suppressed the increase.[3][[“]] | [3][[“]] |
Table 2: Anti-Cancer Effects of this compound in Mouse Models
| Cancer Model | This compound Administration | Key Outcomes | Reference(s) |
| Skin Tumorigenesis (Balb/c mice) | 5 mg/kg b.w. (oral) | Inhibition of tumor incidence, number, size, and volume; Decreased expression of PCNA, VEGF, angiopoietin-2, bFGF; Increased expression of connexin-32 and 43.[5] | [5] |
| Prostate Cancer (TRAMP model) | This compound Beadlet (LB) diet | Reduced incidence of prostate cancer compared to the control group.[6] Feeding pure this compound shows anticancer activity in most studies, though outcomes can vary by the specific model system.[7] | [6][7] |
| Gastric Cancer (Balb/c nude mice) | 20, 30, and 60 mg/kg/day | Decreased tumor weight; Increased expression of LC3-1 (autophagy marker).[8] | [8] |
| Ovarian Cancer-bearing mice | 0.75 mg/mL (in drinking water) | In the prevention group, a significant reduction in tumor burden was observed. In the treatment group, this compound also showed therapeutic effects. | [8] |
| Prostate Cancer Xenografts | Not specified | Higher survival rate and reduced tumor burden.[8] | [8] |
Table 3: Effects of this compound on Osteoarthritis in Mice
| Model | This compound Treatment | Key Outcomes | Reference(s) |
| Osteoarthritis (DMM-induced) | Not specified | Decreased Osteoarthritis Research Society International (OARSI) scores; Inhibited expression of inflammatory factors (iNOS, COX-2, TNF-α, IL-6); Attenuated degradation of extracellular matrix.[9] | [9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple studies to provide a representative overview.
Cigarette Smoke-Induced Oxidative Stress and Inflammation Model
-
Animal Model: Male C57BL/6 mice, typically 8 weeks old.[1]
-
Acclimatization: Animals are housed under controlled conditions (12h light/dark cycle, 21°C ± 2°C, 50% ± 10% humidity) with ad libitum access to food and water for a week prior to the experiment.[1]
-
Experimental Groups:
-
Control Group (CG): No treatment.
-
This compound Group (LY): Administered this compound only.
-
Cigarette Smoke Group (CS): Exposed to cigarette smoke only.
-
This compound + CS Group (LY+CS): Pre-treated with this compound before CS exposure.
-
-
This compound Administration: this compound (e.g., 25 mg/kg/day or 50 mg/kg/day) is typically dissolved in a vehicle like corn oil and administered daily via orogastric gavage for the duration of the study (e.g., 60 days).[2]
-
Cigarette Smoke Exposure: Mice are exposed to smoke from a specified number of cigarettes (e.g., 12 cigarettes per day) in a whole-body exposure chamber for a set period (e.g., 60 days).[2]
-
Outcome Analysis: After the experimental period, animals are euthanized. Tissues (liver, lungs) and bronchoalveolar lavage fluid (BALF) are collected.[1][3]
-
Biochemical Analysis: Tissues are homogenized to measure markers of oxidative stress (lipid peroxidation, protein carbonyls) and antioxidant enzyme activities (SOD, CAT, GSH).[1][3][[“]]
-
Inflammatory Marker Analysis: Levels of cytokines (TNF-α, IL-6, IL-10, IFN-γ) are measured in tissue homogenates or serum using ELISA kits.[1][3]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess morphological changes and inflammation.[1]
-
Chemically-Induced Skin Carcinogenesis Model
-
Animal Model: Male Balb/c mice.[5]
-
Experimental Groups (n=15 per group):
-
Control: Vehicle only.
-
DMBA/TPA: Carcinogen-treated group.
-
LycT: this compound enriched tomato extract only.
-
LycT + DMBA/TPA: this compound treatment concurrent with carcinogen application.[5]
-
-
Tumor Induction:
-
Initiation: A single topical application of 7,12-Dimethylbenz(a)anthracene (DMBA) (e.g., 500 nmol/100 µl of acetone).
-
Promotion: Subsequent topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 1.7 nmol/100 µl of acetone), typically twice a week for several weeks (e.g., 18 weeks).[5]
-
-
This compound Administration: this compound enriched tomato extract (LycT) at a dose of 5 mg/kg body weight is administered orally.[5]
-
Outcome Analysis:
-
Tumor Metrics: Tumor incidence, number, size, and burden are recorded weekly.
-
Molecular Analysis: At the end of the study, skin tissue is collected to analyze mRNA and protein expression of markers for cell proliferation (PCNA), angiogenesis (VEGF), and intercellular communication (connexins) via RT-PCR and Western blotting.[5]
-
Histology: Skin sections are analyzed to assess epidermal thickness and other morphological changes.[5]
-
Visualization of Mechanisms and Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for in vivo mouse studies.
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Caption: General experimental workflow for in vivo mouse studies.
Summary of Mechanisms
This compound exerts its health benefits through a multi-pronged approach primarily centered on its potent antioxidant and anti-inflammatory properties. In mouse models, this compound consistently demonstrates the ability to mitigate oxidative stress by reducing lipid peroxidation and protein damage while bolstering the endogenous antioxidant defense system.[1][3][[“]]
A key mechanism is the activation of the Nrf2/HO-1 signaling pathway .[1][9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS).[1]
Concurrently, this compound inhibits major pro-inflammatory pathways, including NF-κB and STAT3 .[9][10][11] By suppressing the activation of NF-κB, this compound downregulates the expression of numerous inflammatory mediators, such as TNF-α, IL-6, iNOS, and COX-2, thereby reducing inflammation in tissues like the liver, lungs, and joints.[1][9][12]
In the context of cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[5][8][13] These effects are linked to the modulation of growth factor signaling pathways, such as the Insulin-like Growth Factor (IGF-1) pathway, and the regulation of cell cycle proteins.[14][15]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. "Tomatoes, this compound, and Prostate Cancer: What Have We Learned from Exp" by Nancy E Moran, Jennifer M Thomas-Ahner et al. [digitalcommons.library.tmc.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Lycopene determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the determination of lycopene, a carotenoid of significant interest in the pharmaceutical and nutraceutical industries for its antioxidant properties. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw materials to finished products and biological samples. This document compares the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: Performance Metrics
The following table summarizes the key performance parameters for the two most prevalent methods of this compound quantification. The data presented is a synthesis of findings from multiple validation studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity (R²) | >0.999[1] | ~0.99[2] |
| Accuracy (% Recovery) | 95.0% - 102.1%[3] | Typically lower than HPLC due to matrix interference |
| Precision (% RSD) | Within-day: 0.9% - 5.7%; Intermediate: 0.8% - 8.9%[3] | Generally higher %RSD compared to HPLC |
| Limit of Detection (LOD) | Method-dependent, can be in the low µg/mL range | Higher than HPLC, less sensitive |
| Limit of Quantification (LOQ) | Method-dependent, typically in the µg/mL range | Higher than HPLC |
| Specificity | High (separates isomers and other carotenoids)[3] | Low (measures total carotenoids, prone to interference)[4] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound determination.
Caption: Workflow for cross-validation of this compound analytical methods.
Experimental Protocols
Sample Preparation and Extraction (General)
A common procedure for extracting this compound from various matrices involves solvent extraction.[5] The choice of solvent is critical and often a mixture is employed to ensure efficient extraction.
-
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Separatory funnel
-
Hexane (B92381), acetone, ethanol (B145695) (HPLC grade)
-
Anhydrous sodium sulfate
-
Samples (e.g., tomato paste, multivitamin tablets)
-
-
Procedure:
-
Weigh a representative amount of the homogenized sample.
-
For solid samples, grinding may be necessary. For tablets, protease digestion may be required to release this compound from the matrix.[3]
-
Add a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v), to the sample.[5]
-
Homogenize or vortex the mixture for a sufficient time to ensure complete extraction.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the upper organic phase containing this compound.
-
Repeat the extraction of the aqueous phase to maximize recovery.
-
Pool the organic extracts and wash with distilled water to remove water-soluble impurities.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and sensitive method for this compound quantification, capable of separating different isomers.[3]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
-
Chromatographic Conditions:
-
Mobile Phase: A variety of mobile phases can be used. A common isocratic mobile phase consists of a mixture of acetonitrile, methanol (B129727), and water (e.g., 65:20:15 v/v/v).[1] Another option is a mixture of methanol and tetrahydrofuran (B95107) (90:10 v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., dichloromethane).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
UV-Visible (UV-Vis) Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more rapid method, but it is less specific than HPLC.[8]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the sample extract as described in the general extraction protocol. The final solvent should be a UV-transparent solvent like hexane or petroleum ether.[9]
-
Measure the absorbance of the extract at the wavelength of maximum absorption for this compound, which is typically around 470-503 nm in petroleum ether.[4][9]
-
Use the solvent as a blank.
-
-
Quantification:
-
The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar absorptivity of this compound in the specific solvent
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration of this compound
-
-
Alternatively, a calibration curve can be prepared using this compound standards of known concentrations.[10]
-
Signaling Pathways and Experimental Logic
The determination of this compound is a direct analytical measurement and does not involve signaling pathways in the traditional biological sense. However, the logical relationship in method validation follows a structured approach to ensure the reliability of the obtained results.
Caption: Logical flow for analytical method validation.
References
- 1. Development and Validation of HPLC assay of this compound in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the Determination of this compound in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 6. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A Rapid and Cheap Method for Extracting and Quantifying this compound Content in Tomato Sauces: Effects of this compound Micellar Delivery on Human Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the anti-cancer activity of different Lycopene isomers
A comprehensive review of the anti-cancer activities of all-trans-lycopene versus its cis-isomers, detailing their effects on cancer cell viability, apoptosis, and underlying molecular signaling pathways.
Lycopene, a carotenoid responsible for the red color in tomatoes and other fruits, has long been investigated for its potential anti-cancer properties. It exists in various isomeric forms, primarily as the stable all-trans isomer in raw produce. However, processing and cooking can convert it into various cis-isomers. Emerging research suggests that these geometric isomers may possess differential bioavailability and biological activity, including their efficacy in combating cancer. This guide provides a comparative analysis of the anti-cancer activities of different this compound isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Enhanced Bioavailability and Anti-Cancer Activity of Cis-Lycopene Isomers
While the all-trans form is the most abundant isomer in nature, studies have indicated that cis-isomers of this compound are more readily absorbed by the human body.[1][2] This enhanced bioavailability may lead to greater anti-cancer effects.
A key study directly comparing this compound samples with varying ratios of Z-isomers (cis-isomers) on human hepatocellular carcinoma (HepG2) cells demonstrated a clear trend: a higher percentage of Z-isomers resulted in greater anti-cancer activity.[3]
Key Experimental Findings:
-
Increased Antioxidant Activity: The antioxidant capacity of this compound, measured by DPPH and ABTS assays, was found to increase with a higher content of Z-isomers.[3]
-
Superior Inhibition of Cancer Cell Viability: this compound with a 55% Z-isomer ratio exhibited the highest inhibition of HepG2 cell viability compared to samples with 5% and 30% Z-isomers.[3]
Comparative Anti-Cancer Effects: Cell Viability
The inhibitory effect of different this compound isomer compositions on cancer cell viability has been a primary focus of research. The following table summarizes the quantitative data from a study by Wang et al. (2023), which investigated the effect of this compound with varying Z-isomer ratios on HepG2 cells.
| This compound Isomer Composition | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) |
| 5% Z-isomers | 10 | 24 | 64.2% |
| 30% Z-isomers | 10 | 24 | 59.2% |
| 55% Z-isomers | 10 | 24 | 39.6% |
| 5% Z-isomers | 20 | 24 | ~40% (estimated) |
| 30% Z-isomers | 20 | 24 | ~35% (estimated) |
| 55% Z-isomers | 20 | 24 | 22.54% |
| 5% Z-isomers | 10 | 48 | 46.0% |
| 30% Z-isomers | 10 | 48 | ~42% (estimated) |
| 55% Z-isomers | 10 | 48 | ~30% (estimated) |
| All samples | 20 | 48 | <20% |
Data sourced from Wang et al. (2023).[3] Note: Some values are estimated from graphical representations in the source.
These results clearly indicate a dose- and time-dependent inhibitory effect, with the this compound mixture containing the highest percentage of Z-isomers being the most potent in reducing cancer cell viability.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including prostate and breast cancer.[4][5][6][7][8] While direct comparative studies on apoptosis induction by purified this compound isomers are limited, the general consensus is that this compound's ability to trigger these anti-cancer mechanisms is a key aspect of its therapeutic potential.
For instance, this compound treatment has been observed to increase the sub-G0/G1 apoptotic population in MDA-MB-468 triple-negative breast cancer cells.[6] In prostate cancer cells, this compound has been shown to induce apoptosis by altering the expression of Bax and Bcl-2 genes.[4] It also promotes cell cycle arrest in the G0/G1 phase in primary prostate cancer cell lines.[4]
Molecular Mechanisms and Signaling Pathways
The anti-cancer activity of this compound is attributed to its influence on several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. While research differentiating the specific pathways targeted by individual isomers is ongoing, several key pathways have been identified for this compound in general.
The PI3K/Akt signaling pathway , a crucial regulator of cell survival and proliferation, is a known target of this compound.[7] this compound has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR in triple-negative breast cancer cells.[5] This inhibition is a key mechanism through which this compound exerts its apoptotic effects.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are crucial.
Preparation of this compound with Different Z-Isomer Ratios
This protocol is based on the methodology described by Wang et al. (2023).[3]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Treatment: The cells are then treated with different concentrations of the this compound isomer preparations or a vehicle control.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[10]
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Cells are treated with this compound isomers or a control for a designated period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: The cells are washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[12]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available evidence strongly suggests that the isomeric form of this compound plays a significant role in its anti-cancer activity. Cis-isomers, in particular, appear to be more bioavailable and exhibit superior efficacy in inhibiting cancer cell growth compared to the all-trans isomer. The enhanced anti-cancer potential of cis-lycopene is linked to its greater antioxidant capacity and its ability to modulate key signaling pathways that govern cell proliferation and survival. Further research focusing on the direct comparison of purified this compound isomers on a wider range of cancer cell lines is warranted to fully elucidate their therapeutic potential and to guide the development of novel cancer prevention and treatment strategies.
References
- 1. Comparative Analysis of this compound Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of all-trans and cis-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of human androgen-independent prostate cancer cells in vitro and in BALB/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound on cell viability, cell cycle, and apoptosis of human prostate cancer and benign hyperplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative and apoptosis-inducing activity of this compound against three subtypes of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative and apoptosis-inducing activity of this compound against three subtypes of human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and beta-carotene induce cell-cycle arrest and apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Synergy: Enhancing Lycopene's Bioactivity Through Phytochemical Combinations
A Comparative Guide for Researchers and Drug Development Professionals
Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, particularly in the realms of cancer prevention, antioxidant defense, and anti-inflammatory action. While its individual efficacy is well-documented, emerging research highlights a compelling narrative: the synergistic interplay of this compound with other phytochemicals can amplify its therapeutic potential. This guide provides a comprehensive evaluation of these synergistic effects, offering a comparative analysis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to inform future research and drug development.
Anticancer Synergies: A Multi-pronged Attack on Carcinogenesis
The combination of this compound with other phytochemicals presents a promising strategy in oncology, targeting various stages of cancer development from initiation to metastasis.
This compound and Genistein (B1671435): A Potent Duo Against Breast Cancer
The synergistic action of this compound and the soy isoflavone (B191592) genistein has shown remarkable efficacy in the chemoprevention of breast cancer. Studies in animal models demonstrate a significant reduction in tumor incidence and growth when these two compounds are co-administered.
Table 1: Synergistic Effects of this compound and Genistein on DMBA-Induced Breast Cancer in Rats [1][2]
| Treatment Group | Tumor Incidence (%) | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) |
| DMBA Control | 100 | 2.85 ± 0.21 | 1850 ± 150 |
| This compound (20 mg/kg bw) | 70 | 1.48 ± 0.15 (-48%) | 1517 ± 130 (-18%) |
| Genistein (2 mg/kg bw) | 60 | 1.11 ± 0.12 (-61%) | 1202 ± 115 (-35%) |
| This compound + Genistein | 40 | 0.94 ± 0.10 (-67%) | 647 ± 60 (-65%) |
Experimental Protocol: DMBA-Induced Mammary Carcinogenesis in Rats [1][2]
A widely used model to study breast cancer chemoprevention involves the induction of mammary tumors in female rats using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).
-
Animal Model: Female Wistar rats, 50-55 days old.
-
Tumor Induction: A single oral gavage of DMBA (80 mg/kg body weight) is administered to induce mammary tumors.
-
Treatment Regimen:
-
Phytochemical supplementation (this compound, genistein, or combination) begins 2 weeks prior to DMBA administration and continues for the duration of the study (typically 20 weeks).
-
This compound is administered at a dose of 20 mg/kg body weight and genistein at 2 mg/kg body weight, via oral gavage, three times per week.
-
-
Endpoint Analysis:
-
Tumor incidence, multiplicity, weight, and volume are monitored and measured weekly.
-
At the end of the study, mammary tissues are collected for histopathological analysis to determine tumor type (e.g., adenocarcinoma).
-
Biochemical markers of oxidative stress (e.g., malondialdehyde - MDA) and apoptosis (e.g., Bcl-2, Bax, caspases) are assessed in tissue homogenates.
-
Signaling Pathway: Modulation of Apoptosis
The synergistic anticancer effect of this compound and genistein is, in part, attributed to their ability to modulate the intrinsic apoptotic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[1][2][3]
Caption: this compound and Genistein induce apoptosis by altering the Bax/Bcl-2 ratio.
This compound and Curcumin (B1669340): Targeting Oral Squamous Cell Carcinoma
The combination of this compound and curcumin, the active compound in turmeric, exhibits synergistic cytotoxic effects against oral squamous cell carcinoma (OSCC) cells. This combination, particularly when coupled with irradiation, significantly reduces cell viability and enhances apoptosis.
Table 2: Synergistic Effect of this compound and Curcumin on the Viability of PE/CA-PJ15 OSCC Cells [4]
| Treatment (72h) | Cell Viability (%) |
| Control | 100 |
| This compound (6.75 µM) | ~45 |
| Curcumin (6.75 µM) | ~40 |
| This compound (6.75 µM) + 5 Gy Irradiation | ~20 |
| Curcumin (6.75 µM) + 5 Gy Irradiation | ~18 |
Experimental Protocol: Cell Viability and Apoptosis Assay in OSCC Cells [4]
-
Cell Line: PE/CA-PJ15 human oral squamous cell carcinoma cell line.
-
Treatment: Cells are treated with varying concentrations of this compound (3, 4.25, 5.50, and 6.75 µM) and curcumin, alone or in combination. For radiosensitization studies, cells are irradiated with different doses (1, 2.5, and 5 Gy).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period (24, 48, and 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells.
-
PI enters and stains the nucleus of late apoptotic or necrotic cells.
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
Signaling Pathway: Inhibition of NF-κB
A key mechanism underlying the synergistic anti-inflammatory and anticancer effects of this compound and curcumin is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation.
Caption: this compound and Curcumin inhibit the NF-κB signaling pathway.
Synergistic Antioxidant Effects: Quenching the Fire of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic diseases. The antioxidant capacity of this compound can be significantly enhanced when combined with other antioxidants.
This compound, Vitamin E, and β-Carotene: A Multi-layered Defense
This compound, in combination with other lipid-soluble antioxidants like vitamin E (α-tocopherol) and β-carotene, provides a robust defense against lipid peroxidation. Their synergistic interaction is attributed to the regeneration of vitamin E from its radical form by this compound and the complementary positioning of these molecules within cellular membranes.[8][9][10]
Table 3: Synergistic Antioxidant Activity of this compound and Vitamin E
| Antioxidant(s) | Inhibition of Lipid Peroxidation (%) |
| This compound (alone) | Varies with concentration |
| Vitamin E (alone) | Varies with concentration |
| This compound + Vitamin E | Greater than the additive effect of individual compounds [2][8] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of phytochemicals.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compounds (this compound, vitamin E, β-carotene, and their combinations).
-
Mix the test solution with the DPPH solution in a cuvette or a 96-well plate.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Data Analysis: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined to compare the antioxidant potency of different compounds and their combinations.
Mechanism of Synergy: Vitamin E Regeneration
The synergy between this compound and vitamin E is particularly noteworthy. Vitamin E, a chain-breaking antioxidant, donates a hydrogen atom to lipid peroxyl radicals, thereby becoming a tocopheroxyl radical. This compound can then regenerate vitamin E by donating a hydrogen atom to the tocopheroxyl radical, restoring its antioxidant capacity.
Caption: this compound regenerates Vitamin E, enhancing antioxidant defense.
Potent Anti-inflammatory Combinations: Dousing the Flames of Inflammation
Chronic inflammation is a key driver of many diseases. This compound, in concert with other phytochemicals, can effectively suppress inflammatory pathways.
This compound, Lutein (B1675518), and Carnosic Acid: A Trio Against Macrophage-Mediated Inflammation
The combination of this compound with lutein (another carotenoid) and carnosic acid (a phenolic compound from rosemary) demonstrates a powerful synergistic effect in inhibiting the production of key inflammatory mediators in macrophages.
Table 4: Synergistic Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages [7][11]
| Treatment | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) | Inhibition of TNF-α Secretion (%) |
| This compound (1 µM) | Moderate | Moderate | Moderate |
| Lutein (1 µM) | Low | Low | Low |
| Carnosic Acid (2 µM) | Moderate | Moderate | Moderate |
| This compound + Lutein + Carnosic Acid | Synergistically High | Synergistically High | Synergistically High |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages [8][11][12]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and the production of nitric oxide (NO).
-
Treatment: Cells are pre-incubated with the test phytochemicals (this compound, lutein, carnosic acid, and their combinations) for a specific period (e.g., 1 hour) before LPS stimulation.
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Nitrite (B80452), a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Signaling Pathway: Quercetin (B1663063) and this compound Synergy via SIRT1
The synergistic protective effect of quercetin (a flavonoid) and this compound against oxidative stress in endothelial cells is mediated through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular stress responses.[3][6][13] Activated SIRT1 can deacetylate and thereby inhibit the p65 subunit of NF-κB, leading to the suppression of the downstream expression of pro-inflammatory and pro-oxidant genes like NADPH oxidase 4 (Nox4).
Caption: Quercetin and this compound synergistically activate SIRT1 to suppress oxidative stress.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the concept that the bioactivity of this compound is significantly enhanced when combined with other phytochemicals. These synergistic interactions offer a promising avenue for the development of more effective nutraceuticals and combination therapies for a range of chronic diseases.
For researchers and drug development professionals, the key takeaways are:
-
Multi-target approach: Combinations of phytochemicals can target multiple signaling pathways simultaneously, offering a more comprehensive therapeutic effect than single-agent therapies.
-
Dose reduction and toxicity mitigation: Synergy may allow for the use of lower, more physiologically relevant concentrations of individual compounds, potentially reducing the risk of toxicity.
-
Formulation is key: The ratio and delivery system of combined phytochemicals are critical factors that can influence their synergistic potential and bioavailability.
Future research should focus on elucidating the precise molecular mechanisms of synergy for various phytochemical combinations, optimizing dosage and ratios in preclinical and clinical settings, and exploring innovative delivery systems to enhance the bioavailability and targeted delivery of these synergistic formulations. The continued exploration of this compound's synergistic potential holds great promise for advancing preventive and therapeutic strategies in human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound synergistically inhibits LDL oxidation in combination with vitamin E, glabridin, rosmarinic acid, carnosic acid, or garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synergistic anti-inflammatory effects of this compound, lutein, β-carotene, and carnosic acid combinations via redox-based inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New Insights into Molecular Mechanism behind Anti-Cancer Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of vitamin E alone and in combination with this compound on biochemical and histopathological alterations in isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic protection of quercetin and this compound against oxidative stress via SIRT1-Nox4-ROS axis in HUVEC cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lycopene Extraction Efficiency from Different Tomato Cultivars
For Researchers, Scientists, and Drug Development Professionals
The escalating interest in lycopene for its potent antioxidant properties and potential therapeutic applications necessitates a clear understanding of efficient extraction methodologies from various tomato cultivars. The selection of both the tomato variety and the extraction technique significantly impacts the final yield and purity of this compound, thereby influencing research outcomes and the economic viability of commercial production. This guide provides an objective comparison of this compound extraction efficiencies across different tomato cultivars, supported by experimental data and detailed protocols for key extraction methods.
Data Presentation: this compound Yield Comparison
The following tables summarize quantitative data on this compound content and extraction yields from various tomato cultivars using different extraction methods. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as solvent composition, temperature, and duration of extraction.
Table 1: this compound Content in Different Tomato Cultivars (Fresh Weight)
| Tomato Cultivar | This compound Content (mg/kg Fresh Weight) | Reference |
| HLT-F71 (High this compound) | 148.7 | |
| Nemador | 72.2 | |
| Kalvert (High this compound) | 167.1 - 170.1 | [1] |
| ISI-24424 (High this compound) | 170.1 | [1] |
| Daniela F1 | 63.0 - 155.0 (range across studies) | [2] |
| Lemance F1 | 63.0 - 155.0 (range across studies) | [2] |
| Early Fire | 140.5 | [2] |
| Unspecified Jordanian Vine | 218.74 (from waste) | [3] |
Table 2: Comparison of this compound Extraction Yield by Method
| Tomato Source | Extraction Method | Solvent/Enzyme | This compound Yield | Reference |
| Unspecified Tomato | Simple Solvent Extraction | Hexane:Acetone (3:1) | 2.78 mg/100g | [4] |
| Unspecified Tomato | Enzyme-Aided Extraction | Pectinase (B1165727) + Hexane:Acetone (3:1) | 6.89 mg/100g | [4] |
| Tomato Processing Waste | Conventional Solvent Extraction | Hexane | 608.94 mg/kg | [5] |
| Tomato Processing Waste | Conventional Solvent Extraction | Ethyl Acetate (B1210297) | 320.35 mg/kg | [5] |
| Tomato Processing Waste | Conventional Solvent Extraction | Ethanol | 284.53 mg/kg | [5] |
| Tomato Processing Waste | Supercritical CO2 Extraction | CO2 | 728.98 mg/kg | [5] |
| Tomato Peels | Optimized Solvent Mixture | n-Hexane-Ethanol-Acetone | >90% recovery | [6] |
| Tomato Pomace | Optimized Solvent Extraction | Ethyl Acetate | 8.76 mg/g (Dry Weight) | [7] |
Table 3: this compound Content in Raw Tomato Varieties (Dry Weight Basis)
| Tomato Cultivar | This compound Content (mg/100g Dry Weight) | Reference |
| Roma | 151.1 | [8] |
| Cherry | 124.0 | [8][9] |
| On-the-vine | 86.2 | [8] |
| Truss | Lower than Roma | [9] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various research articles and represent common practices in the field.
Conventional Solvent Extraction (CSE)
This method relies on the use of organic solvents to dissolve and extract this compound from the tomato matrix.
Protocol:
-
Sample Preparation: Select ripe, uniformly colored tomatoes of the desired cultivar. Wash the tomatoes thoroughly with distilled water and dry them. Homogenize the tomatoes into a fine pulp using a blender.
-
Solvent Addition: Weigh a specific amount of the tomato pulp (e.g., 10 g) and place it in a conical flask. Add a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v), at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Extraction: Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 1-3 hours) at room temperature, protected from light.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate containing the this compound extract.
-
Purification: Evaporate the solvent from the filtrate under a vacuum at a low temperature (e.g., 40°C) using a rotary evaporator to obtain the crude this compound extract.
-
Quantification: Dissolve the crude extract in a known volume of a suitable solvent (e.g., hexane) and determine the this compound concentration using a UV-Vis spectrophotometer at 503 nm or by High-Performance Liquid Chromatography (HPLC).
Enzyme-Assisted Extraction (EAE)
This technique utilizes enzymes to break down the plant cell walls, facilitating the release of this compound and enhancing extraction efficiency.
Protocol:
-
Sample Preparation: Prepare homogenized tomato pulp as described for CSE.
-
Enzymatic Pre-treatment: Suspend the tomato pulp in a buffer solution with an optimal pH for the chosen enzyme (e.g., acetate buffer, pH 4.5). Add a specific concentration of a cell wall-degrading enzyme, such as pectinase or cellulase (B1617823) (e.g., 1-2% w/w). Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 2-4 hours) to allow for enzymatic digestion.
-
Solvent Extraction: After enzymatic treatment, add the organic solvent mixture (e.g., hexane:acetone) and proceed with the extraction, separation, and purification steps as outlined in the CSE protocol.
-
Quantification: Determine the this compound concentration using spectrophotometry or HPLC.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction yields in shorter times.
Protocol:
-
Sample Preparation: Prepare homogenized tomato pulp as described for CSE.
-
Sonication: Place the tomato pulp and solvent mixture in a vessel and immerse the tip of an ultrasonic probe into the mixture. Alternatively, place the vessel in an ultrasonic bath. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a defined period (e.g., 15-30 minutes). The temperature should be controlled during sonication to prevent this compound degradation.
-
Post-Sonication: After sonication, follow the separation, purification, and quantification steps as described in the CSE protocol.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Protocol:
-
Sample Preparation: Fresh tomatoes are typically freeze-dried and then ground into a fine powder to maximize the surface area for extraction.
-
Extraction: The tomato powder is packed into an extraction vessel. Supercritical CO2, heated and pressurized to the desired conditions (e.g., 40-80°C and 200-400 bar), is then passed through the vessel. A co-solvent, such as ethanol, may be added to the CO2 to enhance the solubility of this compound.
-
Separation: The this compound-rich supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the this compound to precipitate.
-
Collection and Quantification: The precipitated this compound is collected, and the CO2 can be recycled. The extracted this compound is then quantified using standard analytical techniques.
Concluding Remarks
The choice of tomato cultivar is a primary determinant of the potential this compound yield, with high-lycopene varieties offering a significant advantage. However, the extraction methodology employed is equally critical in maximizing the recovery of this valuable carotenoid. While conventional solvent extraction is a well-established method, advanced techniques such as enzyme-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction offer higher efficiencies, reduced solvent consumption, and shorter processing times. For researchers and professionals in drug development, the selection of an appropriate extraction method will depend on factors such as the desired purity of the this compound extract, scalability of the process, and environmental considerations. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of efficient and effective this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Purification, and Characterization of this compound from Jordanian Vine Tomato Cultivar, and Study of its Potential Natural Antioxidant Effect on Samen Baladi [foodandnutritionjournal.org]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Recovery of this compound from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. Concentration of this compound in Different Varieties of Tomatoes - Issuu [issuu.com]
Validating the protective effect of Lycopene against DNA damage in vitro
A Comparative Guide for Researchers and Drug Development Professionals
Lycopene, a bright red carotenoid pigment and phytochemical found in tomatoes and other red fruits and vegetables, has garnered significant scientific interest for its potential health benefits. Beyond its well-known antioxidant properties, a growing body of in vitro research suggests that this compound plays a crucial role in protecting cells from DNA damage, a key factor in the initiation of carcinogenesis and other degenerative diseases. This guide provides a comprehensive comparison of the experimental evidence validating the protective effect of this compound against DNA damage in vitro, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Quantitative Assessment of this compound's Protective Effect
The protective effect of this compound against DNA damage has been quantified in various cell lines using multiple assays. The following tables summarize the key findings from in vitro studies, showcasing the efficacy of this compound in reducing DNA damage induced by a range of genotoxic agents.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is typically quantified by measuring the length of the "comet tail" and the percentage of DNA in the tail.
| Cell Line | Damaging Agent | This compound Concentration | Treatment Protocol | Reduction in DNA Damage | Reference |
| Chinese Hamster Ovary (CHO) | Hydrogen Peroxide (H₂O₂), Methyl Methanesulfonate (MMS), 4-Nitroquinoline-1-oxide (4-NQO) | 10, 25, 50 µM | Pre-treatment, Co-treatment | Significant reduction in DNA damage observed with pre- and co-treatment protocols.[1] | [1] |
| Human Hepatoma (HepG2) | Hydrogen Peroxide (H₂O₂), N-nitrosodiethylamine (DEN) | 10, 25, 50 µM | Pre-treatment, Co-treatment, Post-treatment | Significantly reduced H₂O₂-induced genotoxicity in all conditions. For DEN, significant reductions were seen with pre- and co-treatment.[2] | [2] |
| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | 0.5 - 12 µM | Co-treatment | Significantly reduced DNA single-strand breakages.[3] | [3] |
| HT29 (Human Colon Adenocarcinoma) | Xanthine/Xanthine Oxidase | 1 - 3 µM | Not specified | Protection against DNA damage observed at lower concentrations.[4] | [4] |
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a well-established method for assessing chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
| Cell Line | Damaging Agent | This compound Concentration | Treatment Protocol | Reduction in Micronuclei Frequency | Reference |
| Chinese Hamster Ovary (CHO) | Hydrogen Peroxide (H₂O₂), Methyl Methanesulfonate (MMS), 4-Nitroquinoline-1-oxide (4-NQO) | 10, 25, 50 µM | Pre-treatment, Co-treatment, Post-treatment | Reduced the frequency of micronucleated cells induced by all three mutagens, with the effect being dependent on concentration and treatment schedule.[1] | [1] |
| Human Hepatoma (HepG2) | N-nitrosodiethylamine (DEN) | 10, 25, 50 µM | Pre-treatment | Protective effect observed only when added prior to DEN treatment.[2][5] | [2][5] |
Measurement of Oxidative DNA Lesions
Oxidative stress can lead to the formation of specific DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a marker of oxidative DNA damage.
| Cell Line/System | Damaging Agent | This compound Concentration | Reduction in 8-oxodG Levels | Reference |
| HT-29 Cells | Not specified (endogenous) | 4.382 µM | Enhanced 8-oxo-dG levels, suggesting a potential pro-oxidant effect at this concentration in this cell line.[6] | [6] |
| Healthy Subjects (in vivo study with ex vivo analysis) | Endogenous | 30 mg/day for 8 weeks | Significant decrease in urinary 8-OHdG.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Alkaline Comet Assay Protocol
This protocol is a generalized procedure for the alkaline Comet assay, which is used to detect single-strand DNA breaks and alkali-labile sites.
1. Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
2. Slide Preparation:
-
Prepare a 1% normal melting point (NMP) agarose (B213101) solution in PBS and coat microscope slides. Allow to dry completely.
-
Prepare a 0.5% low melting point (LMP) agarose solution in PBS and maintain at 37°C.
3. Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slide on a cold flat tray for 10 minutes to solidify the agarose.
4. Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
5. DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Apply a voltage of 25 V and adjust the current to 300 mA. Conduct electrophoresis for 20-30 minutes at 4°C.
6. Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide.
7. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to determine parameters such as tail length, % DNA in the tail, and tail moment.
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol
This protocol describes the CBMN assay, used to measure chromosomal damage.
1. Cell Culture and Treatment:
-
Seed cells in a culture flask or plate at an appropriate density.
-
Treat the cells with the desired concentrations of this compound and the DNA damaging agent according to the experimental design (pre-treatment, co-treatment, or post-treatment).
2. Addition of Cytochalasin B:
-
After the treatment period, add cytochalasin B to the culture medium at a final concentration that effectively blocks cytokinesis without being overly toxic to the cells (typically 3-6 µg/mL). The timing of addition should be such that it allows the cells to complete one nuclear division.
3. Incubation:
-
Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycles to allow the formation of binucleated cells.
4. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step two to three times.
5. Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean, cold microscope slides.
-
Allow the slides to air dry.
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
6. Scoring of Micronuclei:
-
Under a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.
-
Micronuclei should be small, round or oval in shape, non-refractile, and have a similar staining intensity to the main nuclei. They should be located within the cytoplasm and not be connected to the main nuclei.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound's protective effects against DNA damage are not solely due to its direct radical scavenging activity. It also modulates cellular signaling pathways that enhance the cell's endogenous defense mechanisms.
Nrf2 Signaling Pathway Activation by this compound
A key mechanism underlying this compound's protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation.
This compound has been shown to promote the p62-dependent autophagic degradation of Keap1.[8][10] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify genotoxic compounds, thereby preventing DNA damage.
Caption: this compound activates the Nrf2 signaling pathway to protect against DNA damage.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical experimental workflow for assessing the protective effect of this compound against induced DNA damage in vitro.
Caption: Workflow for in vitro validation of this compound's protective effect on DNA.
Conclusion
The in vitro evidence strongly supports the protective role of this compound against DNA damage induced by a variety of chemical and physical agents. The data presented in this guide, derived from Comet assays, micronucleus tests, and measurements of oxidative DNA lesions, consistently demonstrate a significant reduction in DNA damage in the presence of this compound. Furthermore, the elucidation of the Nrf2 signaling pathway as a key molecular target provides a mechanistic basis for these protective effects, moving beyond simple antioxidant activity. For researchers and professionals in drug development, these findings highlight the potential of this compound as a chemopreventive agent and a lead compound for the development of novel therapies aimed at mitigating DNA damage and its pathological consequences. Further research, particularly in vivo studies and clinical trials, is warranted to fully translate these promising in vitro findings into therapeutic applications.
References
- 1. This compound activity against chemically induced DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenotoxicity and antimutagenicity of this compound in HepG2 cell line evaluated by the comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound prevents carcinogen-induced cutaneous tumor by enhancing activation of the Nrf2 pathway through p62-triggered autophagic Keap1 degradation - Figure f5 | Aging [aging-us.com]
- 10. This compound prevents carcinogen-induced cutaneous tumor by enhancing activation of the Nrf2 pathway through p62-triggered autophagic Keap1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lycopene: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of lycopene, ensuring that laboratory practices remain safe, efficient, and environmentally responsible.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate care. Although not consistently classified as hazardous, a conservative approach is recommended due to its potential as a moderate hazard and possible skin sensitizer.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound powder.[1]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[1][3]
-
Spill Management:
-
Minor Spills: For small, dry spills, immediately clean up using dry procedures to avoid generating dust. Sweep, shovel, or vacuum the material into a clean, dry, sealable, and properly labeled container.[1]
-
Major Spills: In the event of a larger spill, alert personnel in the area and contact your institution's emergency responders. Control personal contact by wearing appropriate PPE and prevent the spillage from entering drains or waterways.[1]
-
**Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must always be conducted in accordance with local, state, and federal regulations.[1] Institutional policies set by your Environmental Health and Safety (EHS) department supersede any general guidance.
-
Waste Identification and Segregation:
-
Identify the type of this compound waste: pure this compound powder, solutions containing this compound, or contaminated labware (e.g., gloves, weighing boats, pipette tips).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4] Keep waste in its original or a compatible, clearly labeled container.[4]
-
-
Consult Safety Data Sheet (SDS) and Institutional EHS:
-
Always review the most current SDS for the specific this compound product you are using.
-
Contact your institution's EHS office to confirm the specific disposal procedures for your facility. They will provide guidance on whether this compound is classified as a hazardous or non-hazardous waste at your location.
-
-
Preparing for Disposal:
-
Solid Waste: Place pure this compound powder and contaminated solids into a clean, dry, and sealable container.[1] Ensure the container is clearly labeled with "this compound Waste" and any other identifiers required by your EHS department.
-
Liquid Waste: For solutions containing this compound, consult your EHS office. Disposal into sanitary sewers is strictly prohibited.[1][4] Collect the liquid waste in a compatible, sealed, and labeled container.
-
-
Final Disposal:
-
Arrange for a waste pickup through your institutional EHS program.
-
Alternatively, contact a licensed professional waste disposal service as recommended for chemical waste.[2]
-
This compound Properties for Handling and Disposal
While specific quantitative limits for disposal are determined by regulatory bodies, the physical and chemical properties of this compound are crucial for safe handling.
| Property | Data | Reference |
| Physical State | Solid: Crystal - Powder | [3] |
| Appearance | Red to Greyish-Red | [3] |
| Melting Point | 169°C (decomposes) | [3] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [1] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to dispose of the chemical waste through a licensed and regulated waste management stream.
This compound Disposal Decision Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lycopene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of lycopene, a powerful antioxidant with increasing applications in various fields. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses with Side Shields or Safety Goggles | Should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Chemical-resistant Gloves | Gloves must be inspected prior to use.[1][3] Use proper glove removal technique to avoid skin contact.[3] |
| Lab Coat, Apron, or Coveralls | To be worn as appropriate to prevent skin contact.[4] | |
| Respiratory Protection | Dust Mask or Respirator | Respiratory protection is necessary when dust is formed.[5] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are recommended.[1][3] For higher exposures, a full-face respirator may be necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical not only for personal safety but also for maintaining its stability, as it is sensitive to light, heat, and oxygen.[6][7][8]
1. Preparation:
-
Ensure safety showers and eyewash stations are readily accessible.[4][10]
-
Remove all sources of ignition, as this compound dust can form explosive mixtures with air.[2][9]
2. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][9]
-
When handling, do not eat, drink, or smoke.[9]
-
Use spark-proof tools and explosion-proof equipment if necessary.[2]
3. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][9]
-
Protect from light.[1][6][7] Some sources recommend storing at -20°C or -80°C for long-term stability.[1][11]
-
Store away from incompatible materials such as oxidizing agents.[9]
-
Contents of opened packages should be used promptly.[4]
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[9]
-
Dispose of contaminated materials, including gloves, in accordance with applicable laws and good laboratory practices.[1][3]
-
Do not discharge into sewers or waterways.[9][13] Consult with a local waste disposal expert for proper disposal procedures.[12][14]
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. naturalcompoundsolutions.com [naturalcompoundsolutions.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chempoint.com [chempoint.com]
- 5. carlroth.com [carlroth.com]
- 6. fao.org [fao.org]
- 7. What is the storage condition for the opened this compound in stock? - Blog [sld-carotene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. carlroth.com [carlroth.com]
- 13. avenalab.com [avenalab.com]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
